molecular formula C22H28N4O4 B1243697 DRAQ5 dye

DRAQ5 dye

Cat. No.: B1243697
M. Wt: 412.5 g/mol
InChI Key: WPCPGQDHWVUSRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DRAQ5 dye is a dihydroxyanthraquinone. It has a role as a fluorochrome.

Properties

Molecular Formula

C22H28N4O4

Molecular Weight

412.5 g/mol

IUPAC Name

1,5-bis[2-(dimethylamino)ethylamino]-4,8-dihydroxyanthracene-9,10-dione

InChI

InChI=1S/C22H28N4O4/c1-25(2)11-9-23-13-5-7-15(27)19-17(13)21(29)20-16(28)8-6-14(18(20)22(19)30)24-10-12-26(3)4/h5-8,23-24,27-28H,9-12H2,1-4H3

InChI Key

WPCPGQDHWVUSRS-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=C2C(=C(C=C1)O)C(=O)C3=C(C=CC(=C3C2=O)O)NCCN(C)C

Origin of Product

United States

Foundational & Exploratory

DRAQ5™ Dye: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ5™ is a cell-permeant, far-red fluorescent DNA dye that has become an indispensable tool in cellular analysis.[1] Chemically identified as 1, 5-bis{[2-(di-methylamino)ethyl]amino}-4, 8-dihydroxyanthracene-9, 10-dione, this synthetic anthraquinone (B42736) derivative exhibits a high affinity for double-stranded DNA (dsDNA).[2] Its utility spans a wide range of applications, including flow cytometry, fluorescence microscopy, and high-content screening (HCS), owing to its unique spectral properties and ability to stain both live and fixed cells without the need for RNase treatment.[1] This guide provides a comprehensive overview of DRAQ5™, its mechanism of action, key applications, and detailed experimental protocols.

Core Properties and Mechanism of Action

DRAQ5™ readily crosses the cell and nuclear membranes of both eukaryotic and prokaryotic cells.[1][2] It intercalates into the dsDNA helix with high affinity and stoichiometry, meaning the fluorescence signal is directly proportional to the amount of DNA present.[3][4] This stoichiometric binding is crucial for applications such as cell cycle analysis and DNA ploidy determination.[5] While it binds to all dsDNA, molecular modeling and experimental evidence suggest a preference for AT-rich regions of the DNA minor groove.[6][7]

The binding mechanism of DRAQ5™ is concentration-dependent. At concentrations below 5 µM, it primarily binds to the A-T minor groove.[8] At higher concentrations (≥ 5 µM), intercalation between base pairs becomes the dominant binding mode.[8] This dual-mode interaction can influence chromatin structure, and at higher concentrations or with prolonged exposure, it may induce a DNA damage response, potentially leading to cell cycle arrest and apoptosis.[8][9] It is important to note that DRAQ5™ shows negligible binding to RNA and mitochondrial DNA.[4][7]

Mechanism of Action: DNA Binding

DRAQ5_Mechanism DRAQ5 DNA Binding Mechanism cluster_low_conc Low Concentration (< 5 µM) cluster_high_conc High Concentration (≥ 5 µM) cluster_outcome Cellular Effects DRAQ5_low DRAQ5 DNA_minor_groove DNA Minor Groove (AT-rich) DRAQ5_low->DNA_minor_groove Preferential Binding Chromatin_Alteration Chromatin Structure Alteration DNA_minor_groove->Chromatin_Alteration DRAQ5_high DRAQ5 DNA_intercalation DNA Intercalation DRAQ5_high->DNA_intercalation Dominant Binding DNA_intercalation->Chromatin_Alteration DNA_Damage_Response DNA Damage Response Chromatin_Alteration->DNA_Damage_Response Cell_Cycle_Arrest Cell Cycle Arrest/Apoptosis DNA_Damage_Response->Cell_Cycle_Arrest

Caption: Concentration-dependent binding mechanism of DRAQ5 to DNA.

Quantitative Data Summary

The following tables summarize the key quantitative properties of DRAQ5™ dye.

Spectral Properties
PropertyWavelength (nm)Notes
Excitation Maximum (Optimal)646[2][3]Can be excited by various laser lines including 488, 514, 568, 633, and 647 nm.[2][10]
Excitation Maximum (Sub-optimal)600[3][11]
Emission Maximum (dsDNA-bound)697[3][11]
Emission Maximum (Alternative)681[12][13]
Emission Range665 to >780[10]
Physicochemical Properties
PropertyValue
Molecular Weight413 g/mol [12]
Molar Extinction Coefficient22,000 M⁻¹cm⁻¹[12]
Supplied Concentration (Typical)0.5 mM or 5 mM

Experimental Protocols

General Considerations
  • No Wash Required: DRAQ5™ staining does not typically require a washing step, as the dye reaches an equilibrium.[2][10]

  • Light Protection: Protect stained cells from light to prevent photobleaching of other fluorophores.[3]

  • Temperature: Staining is faster at 37°C (1-15 minutes) compared to room temperature (5-30 minutes).[13][14]

  • Long-Term Assays: As a DNA intercalator, DRAQ5™ may inhibit cell division in long-term experiments and should be tested for cytotoxic effects.[3][14]

Protocol 1: Live Cell Staining for Fluorescence Microscopy

This protocol is suitable for visualizing nuclei in live cells.

Materials:

  • Live cells in culture

  • DRAQ5™ solution (e.g., 5 mM stock)

  • Culture medium or phosphate-buffered saline (PBS)

Procedure:

  • Culture cells to the desired confluency on a suitable imaging vessel (e.g., chamber slide, glass-bottom dish).

  • Add DRAQ5™ directly to the culture medium to a final concentration of 1-5 µM.[2] For time-lapse imaging, a lower concentration of 1 µM may be preferable.[3]

  • Incubate for 5-30 minutes at room temperature or 1-15 minutes at 37°C.[2][13]

  • Image the cells directly without washing.

Protocol 2: Fixed Cell Staining for Immunofluorescence Microscopy

This protocol outlines the use of DRAQ5™ as a nuclear counterstain in a typical immunofluorescence workflow.

Materials:

  • Fixed and permeabilized cells on a slide or plate

  • Primary and fluorescently labeled secondary antibodies

  • DRAQ5™ solution

  • PBS

  • Mounting medium

Procedure:

  • Perform standard immunofluorescence staining with primary and secondary antibodies.

  • After the final wash step following secondary antibody incubation, add DRAQ5™ diluted in PBS to a final concentration of 5 µM.[3]

  • Incubate for 10-20 minutes at room temperature, protected from light.[3]

  • Aspirate the DRAQ5™ solution. A brief wash with PBS is optional.[2]

  • Mount the coverslip using an appropriate mounting medium.

Experimental Workflow for Immunofluorescence

IF_Workflow Immunofluorescence Staining with DRAQ5 Start Start: Cells on slide/plate Fixation Cell Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., 0.1% Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., BSA or serum) Permeabilization->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Wash1 Wash Steps (x3) Primary_Ab->Wash1 Secondary_Ab Secondary Antibody Incubation (Fluorophore-conjugated) Wash1->Secondary_Ab Wash2 Wash Steps (x3) Secondary_Ab->Wash2 DRAQ5_stain DRAQ5 Staining (5 µM, 10-20 min RT) Wash2->DRAQ5_stain Mount Mount Coverslip DRAQ5_stain->Mount Image Imaging Mount->Image

Caption: A typical immunofluorescence workflow incorporating DRAQ5.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

DRAQ5™ is well-suited for cell cycle analysis due to its stoichiometric binding to DNA.

Materials:

  • Single-cell suspension

  • Complete culture medium or PBS

  • DRAQ5™ solution

Procedure:

  • Prepare a single-cell suspension at a concentration of ≤ 1 x 10⁶ cells/mL.[2]

  • Add DRAQ5™ to the cell suspension to a final concentration of 10-20 µM.[3][14]

  • Gently mix and incubate for 15-30 minutes at room temperature or 5-15 minutes at 37°C.[3][13]

  • Analyze the cells directly on a flow cytometer without washing.[10] Excite with a 488 nm, 561 nm, or 633/647 nm laser and collect emission using a long-pass filter (e.g., 695LP or 715LP).[10][14]

Protocol 4: High-Content Screening (HCS)

DRAQ5™ is widely used in HCS for nuclear segmentation and cell counting.

Materials:

  • Cells seeded in microplates

  • Test compounds/reagents

  • DRAQ5™ solution

  • Fixative (optional)

Procedure:

  • Seed cells in a microplate and treat with compounds as required by the assay.

  • For endpoint assays, cells can be fixed (e.g., with 4% formaldehyde) and permeabilized or stained live.

  • Add DRAQ5™ to each well to a final concentration of 5 µM.[15]

  • Incubate for 15-30 minutes at room temperature.

  • Acquire images using an HCS platform. The DRAQ5™ signal is used to identify and count nuclei, which serves as the basis for further single-cell measurements.[15] A weak cytoplasmic signal can also be used to delineate cell boundaries.[7][15]

Applications in Research and Drug Development

  • Nuclear Counterstaining: Its far-red emission minimizes spectral overlap with common fluorophores like GFP and FITC, making it an ideal nuclear counterstain in multicolor imaging experiments.[16]

  • Cell Cycle Analysis: The stoichiometric binding of DRAQ5™ to DNA allows for the precise determination of DNA content and cell cycle distribution in both normal and neoplastic cells.[5]

  • High-Content Screening (HCS): In HCS, DRAQ5™ is routinely used for robust nuclear segmentation, enabling accurate cell counting and the measurement of various cellular parameters on a per-cell basis.[15]

  • Apoptosis and Cytotoxicity Assays: Changes in nuclear morphology, such as condensation and fragmentation, which are hallmarks of apoptosis, can be visualized and quantified using DRAQ5™.[15]

  • Live-Cell Imaging: The ability to stain live cells allows for dynamic studies of nuclear events and cell proliferation over time, although potential effects on cell division should be considered.[3]

Conclusion

DRAQ5™ is a versatile and robust far-red fluorescent DNA dye with broad applicability in modern cell biology and drug discovery. Its unique spectral properties, high affinity for DNA, and suitability for both live and fixed cells make it a superior choice for a multitude of applications, from basic research to high-throughput screening. By understanding its mechanism of action and following optimized protocols, researchers can effectively leverage DRAQ5™ to gain critical insights into cellular processes.

References

DRAQ5: A Technical Guide to its Spectral Properties and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectral properties and applications of DRAQ5™, a far-red fluorescent, cell-permeant DNA dye. DRAQ5 is a versatile tool for nuclear counterstaining in a wide range of cellular analysis techniques, including flow cytometry, fluorescence microscopy, and high-content screening.[1][2][3][4] Its utility in both live and fixed cells makes it a valuable reagent in diverse research and drug development workflows.[1][2][3][4][5]

Core Spectral Characteristics

DRAQ5™ is an anthraquinone (B42736) compound that intercalates into double-stranded DNA (dsDNA) with high affinity.[4] A key feature of DRAQ5 is its far-red fluorescent properties, which minimize spectral overlap with common fluorophores in the visible range, such as GFP, FITC, and R-PE.[1][4][6] This allows for straightforward integration into multicolor analysis protocols without the need for complex fluorescence compensation.[2][7]

The dye can be excited by a broad range of laser lines, from blue to red, and emits in the far-red to near-infrared region of the spectrum.[1][3][8] While optimally excited by red wavelengths, it can be sub-optimally excited by the common 488 nm blue laser line, making it compatible with a wide array of existing instrumentation.[9][10] Upon binding to dsDNA, the fluorescence signal of DRAQ5 is stoichiometric, meaning it is directly proportional to the amount of nuclear DNA, enabling applications such as cell cycle analysis.[4][10]

Quantitative Spectral Data

The following tables summarize the key excitation and emission properties of DRAQ5.

ParameterWavelength (nm)Notes
Excitation Maxima 600 / 646[1][8][10][11]Optimally excited by yellow/red wavelengths.[1][3][8]
Sub-optimal Excitation 488[9][10]Commonly used in flow cytometry.
514, 568, 633[6]Other compatible laser lines.
Emission Maximum 697 (when bound to dsDNA)[1][8][10][11][12]Other sources report a peak at 681 nm.[2][6][9][13][14]
Emission Range Starts at ~665 nm and extends into the near-infrared[2][6][9][15]
Recommended Filters for Detection
Longpass (LP) 660 LP, 695 LP, 715 LP, 780 LP[1][2][6][7][9]
Bandpass (BP) 780/60 BP[1][3][8]

Experimental Protocols and Workflows

DRAQ5 is known for its simple and rapid staining protocols, often without the need for wash steps, making it a convenient addition to existing experimental workflows.[1][2][9] It is compatible with a variety of buffers, culture media, and fixation methods.[1][5]

General Staining Workflow

The following diagram illustrates a generalized workflow for staining cells with DRAQ5. Specific concentrations and incubation times may need to be optimized depending on the cell type and application.

G cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis prep_cells Prepare single cell suspension or adherent cells add_draq5 Add DRAQ5™ to final concentration (e.g., 5-20 µM) prep_cells->add_draq5 incubate Incubate at RT or 37°C (5-30 minutes) add_draq5->incubate analyze Analyze directly (No wash required) incubate->analyze

General workflow for staining cells with DRAQ5.
Protocol 1: Live Cell Staining for Microscopy

This protocol is suitable for visualizing the nuclei of live cells.

  • Cell Preparation : Culture cells to the desired confluence on a suitable imaging dish or slide.

  • Staining Solution Preparation : Prepare a working solution of DRAQ5 in culture medium or a physiological buffer (e.g., PBS) to a final concentration of 1-5 µM.[3] For time-lapse imaging, a lower concentration of 1 µM may be used in the assay medium for the duration of the experiment.[1][3]

  • Staining : Replace the existing medium with the DRAQ5 staining solution.

  • Incubation : Incubate the cells for 15-30 minutes at room temperature or for a shorter duration at 37°C.[1][3] Protect from light.

  • Analysis : Image the cells directly without washing.

G start Live cells in culture prep_stain Prepare 1-5 µM DRAQ5™ in culture medium start->prep_stain add_stain Replace medium with DRAQ5™ solution prep_stain->add_stain incubate Incubate 15-30 min at RT or shorter at 37°C add_stain->incubate image Image directly on microscope incubate->image

Workflow for live cell imaging with DRAQ5.
Protocol 2: Fixed and Permeabilized Cell Staining for Immunofluorescence

DRAQ5 can be readily incorporated into standard immunofluorescence protocols.

  • Cell Preparation : Grow cells on coverslips or imaging plates.

  • Fixation : Fix the cells using a desired method (e.g., 4% formaldehyde (B43269) for 15-30 minutes at room temperature).[3]

  • Washing : Wash the cells with PBS.

  • Permeabilization : If required for intracellular antibody staining, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS).[1][3]

  • Blocking and Antibody Staining : Perform blocking and primary/secondary antibody incubations as per your standard protocol.

  • DRAQ5 Staining : Following the final antibody wash step, incubate the cells with 5 µM DRAQ5 in PBS for 5-20 minutes at room temperature, protected from light.[1][3][16][17]

  • Final Wash and Mounting : Briefly wash with PBS and mount the coverslips for imaging.

G start Cells on coverslip fix Fixation (e.g., 4% Formaldehyde) start->fix perm Permeabilization (e.g., 0.1% Triton X-100) fix->perm immuno Immunostaining (Blocking, Primary & Secondary Ab) perm->immuno add_draq5 Incubate with 5 µM DRAQ5™ (5-20 min at RT) immuno->add_draq5 mount Final wash and mount add_draq5->mount

Immunofluorescence workflow incorporating DRAQ5.
Protocol 3: Cell Cycle Analysis by Flow Cytometry

The stoichiometric binding of DRAQ5 to DNA allows for the analysis of cellular DNA content.

  • Cell Preparation : Prepare a single-cell suspension in an appropriate buffer (e.g., PBS) at a concentration of ≤4 x 10^5 cells/mL.[1][9]

  • Staining : Add DRAQ5 to a final concentration of 10-20 µM.[1][3] For simple gating of nucleated cells, a lower concentration of 5-10 µM may be sufficient.[1][3]

  • Incubation : Gently mix and incubate for 15-30 minutes at room temperature, protected from light.[1][3] Staining is faster at 37°C.[1][9]

  • Analysis : Analyze the cells directly on a flow cytometer without any wash steps.[1][9] Excite with a 488 nm, 561 nm, or 633/647 nm laser and collect the emission using a longpass filter such as 695LP or 715LP.[2][7][9] For DNA content analysis, a filter above 700 nm is recommended.[1][3][8]

G start Single-cell suspension add_draq5 Add DRAQ5™ to final concentration (10-20 µM) start->add_draq5 incubate Incubate 15-30 min at RT add_draq5->incubate analyze Acquire on flow cytometer (e.g., 633 nm excitation, >700 nm emission) incubate->analyze

Workflow for cell cycle analysis using DRAQ5.

Signaling Pathways and Logical Relationships

DRAQ5's primary role is as a nuclear counterstain, providing spatial context for other fluorescent signals within the cell. It does not directly participate in signaling pathways but is crucial for their study. For example, in studies of protein translocation, DRAQ5 allows for the precise localization of a fluorescently-tagged protein (e.g., GFP-tagged) in relation to the nucleus.

The logical relationship for analyzing such an event is depicted below.

G cluster_input Fluorescent Signals cluster_analysis Image Analysis cluster_output Result draq5 DRAQ5™ Signal (Far-Red Channel) segment Segment Nucleus (Based on DRAQ5™) draq5->segment gfp GFP-Protein Signal (Green Channel) measure Measure GFP Intensity in Nuclear vs. Cytoplasmic Compartments gfp->measure segment->measure translocation Quantify Nuclear Translocation measure->translocation

Logical workflow for a protein translocation assay using DRAQ5.

References

DRAQ5: A Technical Guide to a Cell-Permeant, Far-Red DNA Stain for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of DRAQ5, a far-red fluorescent DNA dye that is permeable to the membranes of living cells. Its unique characteristics make it a valuable tool for a wide range of applications in cellular analysis, including flow cytometry, fluorescence microscopy, and high-content screening. This document provides a comprehensive overview of its technical specifications, detailed experimental protocols, and a discussion of its mechanism of action.

Core Properties and Advantages

DRAQ5 is a synthetic anthraquinone (B42736) compound that exhibits a high affinity for double-stranded DNA (dsDNA).[1][2] A key advantage of DRAQ5 is its ability to rapidly penetrate the membranes of intact, living cells, allowing for the direct staining of nuclear DNA without the need for fixation or permeabilization steps.[3] This feature preserves the integrity of the cell and its surface antigens, making it ideal for multi-parameter analyses.[3]

The far-red spectral properties of DRAQ5 offer significant benefits for multiplexing experiments. With an optimal excitation maximum at approximately 646 nm and an emission maximum around 697 nm when bound to dsDNA, it has minimal spectral overlap with commonly used fluorophores in the visible range, such as GFP, FITC, and R-PE.[4] This spectral separation simplifies experimental design and data analysis by reducing the need for fluorescence compensation.[1] Furthermore, DRAQ5 is photostable, exhibiting minimal photobleaching, which is advantageous for long-term imaging studies.

Quantitative Data Summary

The following tables summarize the key quantitative data for DRAQ5, providing a quick reference for experimental planning.

PropertyValueReferences
Excitation Maximum (Optimal)646 nm[4]
Excitation Maximum (Sub-optimal)488, 514, 568, 633 nm[4]
Emission Maximum (dsDNA-bound)697 nm[4]
Molecular Weight~413 Da

Table 1: Spectral and Physical Properties of DRAQ5

ApplicationRecommended ConcentrationIncubation TimeTemperatureReferences
Live-Cell Imaging / Microscopy5 - 20 µM5 - 30 minutesRoom Temperature or 37°C
Flow Cytometry (Nucleated Cell Gating)5 - 10 µM15 - 30 minutesRoom Temperature
Flow Cytometry (Cell Cycle Analysis)10 - 20 µM15 - 30 minutesRoom Temperature
Time-Lapse Assays1 µMDuration of assay37°C

Table 2: Recommended Staining Conditions for Live Cells

Mechanism of Action

DRAQ5 binds to dsDNA with high affinity, although a specific dissociation constant (Kd) is not widely reported in the literature. The binding is stoichiometric, meaning the fluorescence intensity is directly proportional to the amount of DNA present. This characteristic allows for quantitative DNA content analysis, such as in cell cycle studies. The precise binding mode of DRAQ5 to DNA is thought to be concentration-dependent, involving both intercalation between base pairs and binding to the A-T rich minor groove.

Experimental Protocols

The following are detailed protocols for the use of DRAQ5 in common live-cell staining applications.

Protocol 1: Live-Cell Staining for Fluorescence Microscopy

Materials:

  • DRAQ5™ (5 mM stock solution)

  • Complete cell culture medium or a suitable buffer (e.g., PBS)

  • Live cells cultured on coverslips or in imaging dishes

Procedure:

  • Prepare the DRAQ5 staining solution by diluting the 5 mM stock to a final working concentration of 5-20 µM in pre-warmed (37°C) complete culture medium.

  • Remove the existing culture medium from the cells.

  • Add the DRAQ5 staining solution to the cells.

  • Incubate the cells for 5-30 minutes at 37°C and 5% CO2, protected from light. Staining is typically rapid at 37°C (1-3 minutes).[2]

  • The cells can be imaged directly without a wash step. If a wash is preferred, gently rinse with fresh, pre-warmed culture medium.

  • Proceed with imaging using a fluorescence microscope equipped with appropriate filters for far-red fluorescence (e.g., excitation ~633/647 nm, emission >665 nm).

Protocol 2: Live-Cell Staining for Flow Cytometry

Materials:

  • DRAQ5™ (5 mM stock solution)

  • Appropriate buffer for flow cytometry (e.g., PBS without sodium azide)

  • Suspension of live cells

Procedure:

  • Prepare a single-cell suspension at a concentration of ≤4 x 10^5 cells/mL in the desired buffer.

  • Add DRAQ5™ directly to the cell suspension to achieve a final concentration of 5-20 µM. For simple gating of nucleated cells, a lower concentration (5-10 µM) is often sufficient, while cell cycle analysis may benefit from a higher concentration (10-20 µM).

  • Gently mix the cell suspension.

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • The cells can be analyzed directly on the flow cytometer without any wash steps.

  • Excite with a 488 nm or 633/647 nm laser and collect the emission using a long-pass filter of 695 nm or greater.[2]

Visualizations

Experimental Workflow for Live-Cell Staining

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Start with live cells in suspension or adhered prep_suspension Prepare single-cell suspension (≤4 x 10^5 cells/mL) start->prep_suspension For Flow Cytometry prep_adherent Cells cultured on imaging-compatible vessel start->prep_adherent For Microscopy add_draq5 Add DRAQ5 to a final concentration of 1-20 µM prep_suspension->add_draq5 prep_adherent->add_draq5 incubate Incubate for 5-30 min at RT or 37°C (Protect from light) add_draq5->incubate flow Flow Cytometry Analysis (No wash step required) incubate->flow microscopy Fluorescence Microscopy (Optional wash step) incubate->microscopy

A generalized workflow for staining live cells with DRAQ5.

DRAQ5 in the Context of Cell Cycle Analysis

G cluster_cell_cycle The Cell Cycle cluster_draq5 DRAQ5 Staining & Analysis G1 G1 Phase (2N DNA content) S S Phase (DNA Synthesis) G1->S draq5_stain Stain live cells with DRAQ5 G1->draq5_stain G2 G2 Phase (4N DNA content) S->G2 S->draq5_stain M M Phase (Mitosis) G2->M G2->draq5_stain M->G1 Cytokinesis M->draq5_stain flow_cytometry Analyze by Flow Cytometry draq5_stain->flow_cytometry histogram Generate DNA content histogram flow_cytometry->histogram

DRAQ5 staining enables cell cycle analysis based on DNA content.

Concluding Remarks

DRAQ5 is a highly effective and versatile far-red fluorescent probe for the nuclear staining of live cells. Its cell permeability, rapid staining kinetics, and spectral compatibility with other common fluorophores make it an invaluable tool for researchers in various fields of cell biology and drug discovery. The stoichiometric nature of its DNA binding allows for quantitative analysis of cellular DNA content, providing insights into cell cycle progression and nuclear morphology. While its use in long-term assays may require consideration of potential cytotoxicity, its performance in short-term live-cell imaging and flow cytometry is robust and well-documented. As with any fluorescent probe, optimization of staining conditions for specific cell types and experimental setups is recommended to achieve the best results.

References

Unraveling the Specificity of DRAQ5 for DNA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core principles governing the specificity of DRAQ5 for DNA, a crucial aspect for its reliable application in cellular and molecular research. DRAQ5 (1,5-bis{[2-(dimethylamino)ethyl]amino}-4,8-dihydroxyanthracene-9,10-dione) is a far-red, cell-permeant fluorescent dye widely utilized for nuclear counterstaining in a variety of applications, including flow cytometry, fluorescence microscopy, and high-content screening. A thorough understanding of its interaction with DNA is paramount for accurate data interpretation and experimental design.

Core Mechanism: A Tale of Two Binding Modes

DRAQ5's interaction with DNA is not monolithic; it exhibits a fascinating concentration-dependent dual-binding mechanism. This plasticity in its binding mode is a critical factor influencing its experimental performance and potential cellular effects.

At low micromolar concentrations (typically < 5 µM) , DRAQ5 preferentially binds to the minor groove of DNA . This interaction is characterized by a strong affinity for AT-rich regions, with a particular preference for AATT sequences.[1] This mode of binding is generally considered less disruptive to the overall DNA structure compared to intercalation.

Conversely, at higher micromolar concentrations (≥ 5 µM) , the dominant binding mechanism shifts to intercalation .[1][2] In this mode, the planar anthraquinone (B42736) core of the DRAQ5 molecule inserts itself between the base pairs of the DNA double helix. This intercalation is a more invasive interaction that can lead to localized unwinding and structural distortion of the DNA, which is thought to be the primary source of its cytotoxicity.[1]

This concentration-dependent switch is a crucial consideration for experimental design. For applications where preserving the native chromatin structure is essential, utilizing lower concentrations of DRAQ5 is advisable. For stoichiometric DNA content analysis, where a strong and proportional signal is required, higher concentrations are often employed, with the understanding of the potential for cellular perturbation.

dot

Fluorescence_Quenching_Workflow Start Start: Live Cells in Culture Stain_Hoechst Incubate with Hoechst 33342 Start->Stain_Hoechst Wash_1 Wash to Remove Unbound Hoechst Stain_Hoechst->Wash_1 Measure_Baseline Measure Baseline Hoechst Fluorescence Wash_1->Measure_Baseline Add_DRAQ5 Add DRAQ5 at Various Concentrations Measure_Baseline->Add_DRAQ5 Incubate_DRAQ5 Incubate with DRAQ5 Add_DRAQ5->Incubate_DRAQ5 Measure_Final Measure Final Hoechst Fluorescence Incubate_DRAQ5->Measure_Final Analyze Analyze Fluorescence Quenching Measure_Final->Analyze Conclusion Conclusion on Binding Mode Analyze->Conclusion Cell_Cycle_Analysis_Workflow Start Start: Cell Suspension Add_DRAQ5 Add DRAQ5 (5-20 µM) Start->Add_DRAQ5 Incubate Incubate (15-30 min) Add_DRAQ5->Incubate Acquire Acquire on Flow Cytometer (Red Laser Excitation) Incubate->Acquire Gate_Singlets Gate on Single Cells Acquire->Gate_Singlets Generate_Histogram Generate Fluorescence Histogram Gate_Singlets->Generate_Histogram Analyze_Phases Analyze G0/G1, S, and G2/M Phases Generate_Histogram->Analyze_Phases End End: Cell Cycle Profile Analyze_Phases->End

References

DRAQ5™: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the properties, characteristics, and applications of the far-red fluorescent DNA dye, DRAQ5™, tailored for researchers, scientists, and professionals in drug development.

Introduction

DRAQ5™ (1,5-bis{[2-(di-methylamino)ethyl]amino}-4,8-dihydroxyanthracene-9,10-dione) is a cell-permeable, far-red fluorescent dye that specifically targets double-stranded DNA (dsDNA).[1] Its unique spectral properties and versatility in staining both live and fixed cells have established it as a valuable tool in a wide range of applications, including flow cytometry, fluorescence microscopy, and high-content screening (HCS).[2] This technical guide provides a comprehensive overview of DRAQ5™, detailing its core properties, experimental protocols, and key characteristics to enable its effective implementation in research and drug development.

Core Properties and Characteristics

DRAQ5™'s utility stems from its distinct chemical and spectral properties. A member of the anthraquinone (B42736) family, it readily crosses cell and nuclear membranes to intercalate into the DNA double helix.[2] A key feature is its far-red excitation and emission profile, which minimizes spectral overlap with commonly used fluorophores like GFP and FITC, thereby facilitating multiplexing experiments.[1][3]

Quantitative Data Summary

The key quantitative properties of DRAQ5™ are summarized in the table below for easy reference and comparison.

PropertyValueSolvent/Condition
Excitation Maximum (λex) 600 nm / 646 nmdsDNA-bound
Emission Maximum (λem) 681 nm / 697 nmUnbound / dsDNA-bound[1]
Molar Extinction Coefficient (ε) 22,000 cm⁻¹M⁻¹Methanol (at 647 nm)[4]
12,000 cm⁻¹M⁻¹PBS (at 600 nm)[4]
Quantum Yield (Φ) ~0.003 - 0.004With and without DNA binding[5]
Molecular Weight 413 g/mol

DNA Binding Mechanism

The interaction of DRAQ5™ with DNA is a critical aspect of its function and has been shown to be concentration-dependent. At lower concentrations (less than 5 µM), it is suggested that DRAQ5™ binds to the A-T rich minor groove of the DNA.[6] As the concentration increases, the primary binding mode shifts to intercalation, where the molecule inserts itself between the base pairs of the DNA.[6] This intercalating activity is thought to contribute to its cytotoxic effects at higher concentrations by interfering with DNA replication.[7] The binding is stoichiometric, meaning the fluorescence intensity is directly proportional to the amount of DNA present, which is a crucial feature for applications like cell cycle analysis.[1]

Cytotoxicity and Photostability

While DRAQ5™ is a valuable tool for live-cell imaging, its DNA-binding nature can induce cytotoxicity, particularly in long-term experiments. The toxicity is concentration-dependent, with concentrations as low as 1 µM showing reduced cell proliferation, while higher concentrations can lead to cell cycle arrest in the G2/M phase and ultimately cell death.[6][7] For short-term experiments (typically under 2 hours), the cytotoxic effects are minimal.[1] DRAQ5™ exhibits high photostability, showing minimal photobleaching even with prolonged exposure to excitation light, which is a significant advantage for imaging applications.[1]

Experimental Protocols and Methodologies

DRAQ5™ is compatible with a wide array of existing protocols for both live and fixed cells. A key advantage is that it typically does not require a washing step, simplifying staining procedures.[2]

Live Cell Staining for Microscopy

This protocol is suitable for real-time imaging of nuclear dynamics in living cells.

Methodology:

  • Culture cells to the desired confluency on a suitable imaging dish or plate.

  • Prepare a working solution of DRAQ5™ in the appropriate culture medium or buffer. A final concentration of 1-5 µM is recommended for live-cell imaging.[8]

  • Add the DRAQ5™ solution directly to the cells.

  • Incubate at 37°C for 5 to 30 minutes. Staining is typically rapid at this temperature (approximately 1-3 minutes).[8]

  • The cells can be imaged immediately without a wash step.

Live_Cell_Staining_Workflow start Start: Culture Cells prepare_dye Prepare DRAQ5™ Working Solution (1-5 µM in media) start->prepare_dye add_dye Add DRAQ5™ to Cells prepare_dye->add_dye incubate Incubate at 37°C (5-30 min) add_dye->incubate image Image Live Cells incubate->image

Fixed Cell Staining for Immunofluorescence

DRAQ5™ serves as an excellent nuclear counterstain in immunofluorescence protocols.

Methodology:

  • Fix and permeabilize cells according to your standard protocol for the primary and secondary antibodies.

  • Perform all immunolabeling steps with your primary and secondary antibodies, including all wash steps.

  • Prepare a 5 µM working solution of DRAQ5™ in PBS.[1]

  • After the final wash step of the secondary antibody incubation, add the DRAQ5™ solution to the cells.

  • Incubate for 5-15 minutes at room temperature, protected from light.[7]

  • Wash the cells twice with PBS.

  • Mount the coverslip with an appropriate mounting medium.

Fixed_Cell_Staining_Workflow start Start: Fix & Permeabilize Cells immunostaining Perform Primary & Secondary Antibody Staining start->immunostaining wash1 Wash Cells immunostaining->wash1 prepare_draq5 Prepare 5 µM DRAQ5™ in PBS wash1->prepare_draq5 add_draq5 Add DRAQ5™ Solution prepare_draq5->add_draq5 incubate_draq5 Incubate at RT (5-15 min, protected from light) add_draq5->incubate_draq5 wash2 Wash Cells (x2) incubate_draq5->wash2 mount Mount Coverslip wash2->mount

Cell Cycle Analysis by Flow Cytometry

The stoichiometric binding of DRAQ5™ to DNA allows for the quantitative assessment of DNA content for cell cycle analysis.

Methodology:

  • Harvest and prepare a single-cell suspension.

  • Fix the cells if required. For simultaneous surface marker analysis, a cross-linking fixative like paraformaldehyde is recommended. For DNA content analysis alone, ethanol (B145695) fixation often provides better resolution.[9]

  • Wash the cells with PBS.

  • Resuspend the cells in a staining buffer (e.g., PBS) at a concentration of ≤4 x 10⁵ cells/mL.[10]

  • Add DRAQ5™ to a final concentration of 10-20 µM.[10]

  • Incubate for 15-30 minutes at room temperature, protected from light.

  • Analyze the cells directly by flow cytometry without a wash step. Excite with a 488 nm or 633/647 nm laser and collect emission using a long-pass filter (e.g., 695LP or 715LP).[10]

Cell_Cycle_Analysis_Workflow start Start: Prepare Single-Cell Suspension fixation Fix Cells (Optional) start->fixation wash Wash with PBS fixation->wash resuspend Resuspend in Staining Buffer (≤4 x 10⁵ cells/mL) wash->resuspend add_draq5 Add DRAQ5™ (10-20 µM) resuspend->add_draq5 incubate Incubate at RT (15-30 min, protected from light) add_draq5->incubate analyze Analyze by Flow Cytometry incubate->analyze

Applications in Research and Drug Development

The unique properties of DRAQ5™ make it suitable for a variety of applications in both basic research and the drug development pipeline.

  • Nuclear Counterstaining: Its far-red emission makes it an ideal nuclear counterstain in multicolor fluorescence microscopy, allowing for clear demarcation of the nucleus without spectral bleed-through into channels used for other common fluorophores.[2]

  • Cell Cycle Analysis: Due to its stoichiometric binding to DNA, DRAQ5™ is widely used for cell cycle analysis by flow cytometry, enabling the quantification of cells in the G0/G1, S, and G2/M phases.[11]

  • High-Content Screening (HCS): In HCS, DRAQ5™ is used for robust cell segmentation and counting. It can also provide information on nuclear morphology, which can be an indicator of cytotoxicity or other cellular responses to drug candidates.[12]

  • Live-Cell Imaging: The ability to stain live cells allows for the dynamic tracking of nuclear events and cell viability in real-time.[8]

  • Apoptosis Detection: Changes in nuclear morphology, such as condensation and fragmentation, which are hallmarks of apoptosis, can be visualized with DRAQ5™.[13]

Conclusion

DRAQ5™ is a powerful and versatile far-red fluorescent DNA dye with a broad range of applications in modern cell biology and drug discovery. Its key advantages include its cell permeability, far-red spectral properties that enable multiplexing, and its utility in both live and fixed cell applications. By understanding its properties, including its concentration-dependent binding mechanism and potential for cytotoxicity, researchers can effectively leverage DRAQ5™ to gain valuable insights into cellular processes and the effects of therapeutic agents. This guide provides the foundational knowledge and practical protocols to facilitate the successful integration of DRAQ5™ into various experimental workflows.

References

An In-depth Technical Guide to DRAQ5 Staining: Core Principles and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core principles, applications, and methodologies associated with DRAQ5 staining, a versatile and widely used far-red fluorescent probe for nuclear counterstaining in both live and fixed cells.

Introduction to DRAQ5

DRAQ5™ is a cell-permeant, synthetic anthraquinone (B42736) dye that specifically binds to double-stranded DNA (dsDNA).[1][2][3] Its far-red spectral properties make it an invaluable tool in a variety of cell-based assays, particularly in multicolor fluorescence imaging and flow cytometry, where minimizing spectral overlap with other fluorophores is critical.[4] DRAQ5 is a reliable and flexible nuclear stain compatible with a broad range of instrumentation and experimental protocols.[5][6]

Core Principles of DRAQ5 Staining

Chemical Properties and Mechanism of Action

DRAQ5's chemical name is 1,5-bis{[2-(dimethylamino)ethyl]amino}-4,8-dihydroxyanthracene-9,10-dione.[1][3] As a cell-permeant dye, it readily crosses the plasma and nuclear membranes of both live and fixed cells.[7][8] The primary mechanism of action involves the intercalation of the DRAQ5 molecule into the dsDNA helix.[7][9] This binding is stoichiometric, meaning the fluorescence signal intensity is directly proportional to the amount of DNA present, which allows for quantitative analysis of DNA content for applications such as cell cycle analysis.[9][10]

There is evidence to suggest a concentration-dependent binding mechanism. At concentrations below 5 µM, DRAQ5 is thought to bind to the A-T minor groove of the DNA, while at concentrations above 5 µM, it primarily binds through intercalation.[11] The dye exhibits high specificity for dsDNA with negligible binding to RNA or mitochondrial DNA.[5][6][9]

Spectral Properties

One of the key advantages of DRAQ5 is its excitation and emission profile in the far-red region of the spectrum.[4] This minimizes spectral overlap with commonly used fluorophores such as GFP, FITC, and PE, reducing the need for fluorescence compensation in multicolor experiments.[5][12]

PropertyWavelength (nm)Notes
Excitation Maxima 600 / 646Can be sub-optimally excited by 488 nm, 561 nm, and 633 nm laser lines.[7][9][13]
Emission Maximum 681 (unbound) / 697 (dsDNA-bound)The emission spectrum extends from 665 nm into the near-infrared region.[5][7][10]

Applications in Research and Drug Development

DRAQ5's versatility makes it suitable for a wide array of applications:

  • Nuclear Counterstaining: In immunofluorescence and immunohistochemistry, DRAQ5 provides clear visualization of the nucleus in both fixed and live cells.[14]

  • Flow Cytometry: It is extensively used for cell cycle analysis, ploidy determination, and gating of nucleated cells from complex samples like whole blood without the need for lysis.[7][9][15]

  • High-Content Screening (HCS): DRAQ5 is a go-to nuclear counterstain in HCS for identifying individual cells and enabling automated image analysis.[16][17] The weak cytoplasmic staining can also be used to delineate the cell boundary.[16][18]

  • Live-Cell Imaging: Its cell permeability allows for real-time visualization of nuclear dynamics in living cells.[5] However, due to its DNA-binding nature, it can be cytotoxic in long-term experiments.[5][19]

Experimental Protocols

General Considerations
  • Cell Permeability: DRAQ5 can be used on both live and fixed cells.[13]

  • No Wash Required: For many applications, a washing step after staining is not necessary, simplifying protocols.[5]

  • RNase Treatment: RNase treatment is not required due to DRAQ5's high specificity for dsDNA.[5]

  • Photostability: DRAQ5 is highly photostable, showing minimal photobleaching during image acquisition.[5][6]

Staining Protocol for Live Cells (Microscopy)
  • Culture cells to the desired confluency on a suitable imaging dish or plate.

  • Prepare a working solution of DRAQ5 in a complete culture medium or a suitable buffer (e.g., PBS). A final concentration of 1-10 µM is generally recommended.

  • Remove the existing culture medium and add the DRAQ5-containing medium to the cells.

  • Incubate at 37°C for 5-15 minutes, protected from light.[5][20] Staining is more rapid at 37°C.[12]

  • Image the cells directly without washing.

Staining Protocol for Fixed Cells (Immunofluorescence)
  • Fix and permeabilize cells using a standard protocol (e.g., with 4% paraformaldehyde followed by 0.1% Triton X-100).

  • Perform immunolabeling with primary and secondary antibodies as required.

  • After the final wash step of the immunolabeling protocol, prepare a working solution of DRAQ5 in PBS at a concentration of 5-20 µM.[21][22]

  • Incubate the cells with the DRAQ5 solution for 5-15 minutes at room temperature, protected from light.[4]

  • Wash the cells twice with PBS.

  • Mount the coverslip with an appropriate mounting medium.[5]

Staining Protocol for Flow Cytometry (Live Cells)
  • Prepare a single-cell suspension at a concentration of 0.5 x 10^6 cells/mL or less in a complete culture medium or other azide-free buffer.[20]

  • Add DRAQ5 to a final concentration of 5-20 µM.[5]

  • Incubate at 37°C for 5-15 minutes.[20]

  • (Optional) Pellet the cells by centrifugation and resuspend them in fresh buffer. This may improve the resolution of the DNA content histogram.[20]

  • Analyze the cells by flow cytometry.

Data Presentation

Table 1: Quantitative Data Summary for DRAQ5

ParameterValueReference(s)
Chemical Formula C22H28N4O4[1]
Molecular Weight 412.48 g/mol [10]
Excitation Maxima 600 nm / 646 nm[7][9]
Emission Maximum (dsDNA-bound) 697 nm[7][9]
Recommended Concentration (Microscopy) 1-10 µM (live cells), 5-20 µM (fixed cells)[4][21][22]
Recommended Concentration (Flow Cytometry) 5-20 µM[5][20]
Incubation Time 5-30 minutes[5]

Mandatory Visualizations

DRAQ5_Staining_Workflow DRAQ5 Staining Experimental Workflow cluster_prep Sample Preparation cluster_staining DRAQ5 Staining cluster_analysis Analysis start Start: Prepare Single-Cell Suspension or Adherent Cells live_fixed Live or Fixed Cells? start->live_fixed fixation Fixation & Permeabilization (e.g., PFA, Triton X-100) live_fixed->fixation Fixed add_draq5 Add DRAQ5 Solution (1-20 µM in appropriate buffer) live_fixed->add_draq5 Live immunostaining Immunostaining (Optional) fixation->immunostaining immunostaining->add_draq5 incubation Incubate (5-30 min) (RT or 37°C, protected from light) add_draq5->incubation wash Wash (Optional for Live Cells, Recommended for Fixed) incubation->wash acquire Image Acquisition or Flow Cytometry Analysis wash->acquire end End: Data Analysis acquire->end

Caption: Experimental workflow for DRAQ5 staining of cells.

Choose_Nuclear_Stain Decision Tree: Choosing a Nuclear Stain start Start: Need Nuclear Stain live_or_fixed Live or Fixed Cells? start->live_or_fixed fixed_only Fixed Cells Only? live_or_fixed->fixed_only Fixed multicolor Multicolor Experiment with Green/Red Fluorophores? live_or_fixed->multicolor Live fixed_only->multicolor No use_dapi Use DAPI fixed_only->use_dapi Yes uv_excitation UV Excitation a Concern? (Phototoxicity) multicolor->uv_excitation No consider_draq5 Consider DRAQ5 for Spectral Separation multicolor->consider_draq5 Yes use_hoechst Use Hoechst 33342 uv_excitation->use_hoechst No use_draq5 Use DRAQ5 uv_excitation->use_draq5 Yes

Caption: Decision tree for selecting a suitable nuclear stain.

References

Methodological & Application

Application Notes: DRAQ5 Staining for Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

DRAQ5™ is a cell-permeable, far-red fluorescent DNA dye that enables the stoichiometric labeling of DNA in live or fixed cells.[1][2] Its rapid uptake and emission in the far-red spectrum make it an ideal nuclear counterstain in live-cell imaging experiments, particularly in combination with green and red fluorescent proteins like GFP and RFP.[1] This document provides a detailed protocol for using DRAQ5 for live-cell imaging applications, including recommendations for concentration, incubation, and imaging parameters.

Principle of DRAQ5 Staining

DRAQ5 is a synthetic anthraquinone (B42736) dye that intercalates into double-stranded DNA with high affinity. Upon binding to DNA, its fluorescence emission is enhanced, allowing for the clear visualization of the nucleus.[2] Its cell-permeant nature allows for simple "add and read" protocols without the need for fixation, permeabilization, or RNase treatment.[1][3] The dye is efficiently excited by red laser lines and emits in the far-red region of the spectrum, minimizing spectral overlap with many common fluorophores.[1]

Key Features:

  • Live-Cell Compatibility: Rapidly stains the nuclei of living cells without the need for permeabilization.[1]

  • Far-Red Emission: Minimizes spectral overlap with common fluorophores like GFP and FITC, eliminating the need for fluorescence compensation.[1][4]

  • Stoichiometric Binding: The fluorescence intensity is proportional to the DNA content, allowing for cell cycle analysis.

  • Photostability: Exhibits no significant photobleaching, which is advantageous for time-lapse imaging.[1]

  • Broad Applicability: Can be used in a wide range of eukaryotic and prokaryotic cell types.[1]

Cytotoxicity Considerations

As a DNA intercalating agent, DRAQ5 can interfere with DNA replication and cell division, potentially leading to cell cycle arrest in the G2/M phase.[4][5] While cells generally remain viable for the duration of short-term imaging experiments, long-term exposure can be cytotoxic.[4][5] It is recommended to use the lowest effective concentration and shortest incubation time necessary to achieve adequate nuclear staining. For long-term viability assays, an alternative probe like DRAQ7™, which is cell-impermeant and only stains non-viable cells, may be more suitable.[1] The toxicity of DRAQ5 can be independent of light exposure.[5]

Experimental Protocols

Materials Required:

  • DRAQ5™ (5 mM stock solution)[1]

  • Live cells in culture

  • Appropriate cell culture medium or buffer (e.g., PBS, phenol (B47542) red-free medium)[1][6]

  • Fluorescence microscope equipped with appropriate laser lines and emission filters

Protocol for Live-Cell Staining and Imaging:

  • Cell Preparation:

    • For adherent cells, ensure they are cultured on a suitable imaging vessel (e.g., glass-bottom dish, chamber slide).

    • For suspension cells, they can be stained in a microfuge tube and then transferred to an imaging vessel. A typical cell density is ≤ 4 x 10⁵ cells/mL.[1][3]

  • DRAQ5 Staining:

    • Dilute the 5 mM DRAQ5™ stock solution in culture medium or buffer to the desired final working concentration. A starting concentration of 5-20 µM is recommended for general nuclear visualization.[1] For time-lapse assays, a lower concentration of 1 µM may be used.[3][6]

    • Add the DRAQ5™ solution directly to the cells. No washing step is required.[1]

    • Gently mix or swirl the plate to ensure even distribution of the dye.

  • Incubation:

    • Incubate the cells for 5-30 minutes at room temperature or 37°C.[1][7] Staining is more rapid at 37°C, potentially reducing the incubation time to 1-3 minutes.[3][4]

    • Protect the cells from light during incubation, especially if other photosensitive dyes are present.[1][3]

  • Live-Cell Imaging:

    • Image the cells directly without washing.[6]

    • For optimal excitation, use a 633 nm or 647 nm laser line.[1][3] Sub-optimal excitation can be achieved with 488 nm, 514 nm, or 568 nm lasers.

    • Collect the emission signal using a long-pass filter (e.g., 695LP, 715LP, or 780LP) or a band-pass filter centered around 681-697 nm.[1][4]

    • Analyze live cells within 2 hours of staining for best results.[6]

Quantitative Data Summary

Table 1: Recommended Staining Parameters for Live-Cell Imaging

ParameterRecommended RangeNotes
Working Concentration 1 - 20 µMStart with 5-10 µM and optimize. For long-term imaging, 1 µM may be preferable.[3][4][6]
Incubation Time 5 - 30 minutesStaining is faster at 37°C (1-3 minutes).[1][3][4]
Incubation Temperature Room Temperature or 37°C37°C accelerates staining.[1][6]

Table 2: Spectral Properties of DRAQ5

PropertyWavelength (nm)Notes
Excitation Maximum 646 nmCan be sub-optimally excited by 488, 514, 568, and 633 nm laser lines.
Emission Maximum 681 nm / 697 nm (DNA-bound)Emission starts at 665 nm.[2]
Recommended Emission Filters 695LP, 715LP, 780LPThe choice of filter can help exclude signal from any unbound dye.[3][4]

Table 3: Compatibility with Other Fluorophores

Compatible FluorophoresIncompatible Fluorophores
GFP/eGFP/YFP[1]PE-Cy7[1]
FITC[1][4]PerCP-Cy5.5[1]
Cy2[1]APC[1]
Cy3[1]Texas Red[1]
R-PE[1]DyLight® 649[1]
DyLight® 488, 549, 594[1]

Visualizations

DRAQ5_Live_Cell_Staining_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_incubation Incubation cluster_imaging Imaging prep_cells Prepare live cells in imaging vessel add_draq5 Add DRAQ5™ working solution (1-20 µM) prep_cells->add_draq5 incubate Incubate for 5-30 min (RT or 37°C) Protect from light add_draq5->incubate image Image cells directly (Ex: 633/647 nm, Em: >665 nm) incubate->image

Caption: Workflow for DRAQ5 staining in live-cell imaging.

References

Application Notes and Protocols for Using DRAQ5™ with GFP-Expressing Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ5™ is a far-red fluorescent DNA dye that readily permeates the membranes of both live and fixed cells, intercalating with dsDNA.[1] Its emission in the far-red spectrum makes it an ideal nuclear counterstain for multiplexing with other fluorophores, particularly Green Fluorescent Protein (GFP) and its variants, as there is minimal spectral overlap.[1][2][3] This compatibility allows for the clear visualization and quantification of GFP-tagged proteins within the cellular context, without the need for spectral compensation.[4] Applications are diverse, ranging from high-content screening (HCS) and fluorescence microscopy to flow cytometry for cell cycle analysis and nucleated cell gating.[1][2]

Key Features and Benefits

  • Spectral Compatibility with GFP: DRAQ5™ is excited by red and far-red light and emits in the far-red region, avoiding spectral overlap with GFP, FITC, and other common fluorophores in the visible range.[2][5]

  • Live and Fixed Cell Staining: It can be used to stain dsDNA in both living and fixed cells and tissues, offering experimental flexibility.[3][6]

  • Rapid, No-Wash Protocol: DRAQ5™ provides rapid staining of nuclei and does not require a wash step, streamlining experimental workflows.[3][4]

  • Stoichiometric DNA Binding: The fluorescence intensity of DRAQ5™ is proportional to the DNA content, enabling cell cycle analysis.[1][7]

  • High Photostability: It exhibits low photobleaching, allowing for prolonged imaging and detection of weak fluorescent signals.[2]

Spectral Profile

The spectral properties of DRAQ5™ are key to its successful use with GFP.

  • Excitation: While the maximum excitation peaks (Exλmax) are at approximately 600 nm and 646 nm, DRAQ5™ can be sub-optimally excited by various laser lines, including 488 nm (for flow cytometry), 561 nm, 633 nm, and 647 nm.[1][2]

  • Emission: The emission maximum (Emλmax) is around 697 nm when bound to dsDNA.[1][2]

This significant separation between the emission of GFP (typically ~509 nm) and DRAQ5™ ensures minimal bleed-through and simplifies multicolor imaging.

Data Presentation: Quantitative Summary

The following tables provide a summary of recommended starting concentrations, incubation times, and instrument settings for common applications. Optimization may be required for specific cell types and experimental conditions.

Table 1: Recommended Staining Conditions
ApplicationCell StateDRAQ5™ ConcentrationIncubation TimeIncubation Temperature
Fluorescence Microscopy Live or Fixed5 µM5 - 30 minutesRoom Temperature (RT) or 37°C
Time-Lapse Imaging Live1 µMDuration of assay (0.5 - 3 hours)37°C
Flow Cytometry (Cell Cycle) Live or Fixed10 - 20 µM15 - 30 minutesRoom Temperature (RT) or 37°C
Flow Cytometry (Gating) Live or Fixed5 - 10 µM15 - 30 minutesRoom Temperature (RT) or 37°C

Note: Staining at 37°C can accelerate the process, potentially reducing incubation times to 1-3 minutes.[2][8]

Table 2: Recommended Instrument Settings
InstrumentApplicationExcitation WavelengthEmission Filter
Fluorescence Microscope Nuclear Counterstaining633 nm or 647 nm>660 nm (e.g., 695LP, 715LP, or 780LP)
Flow Cytometer Cell Cycle Analysis488 nm, 633 nm, or 647 nm>700 nm (e.g., 715LP or 780/60 BP)
High Content Screening Nuclear SegmentationYellow/Red wavelengths>660 nm

Experimental Protocols

Protocol 1: Nuclear Counterstaining of GFP-Expressing Cells for Fluorescence Microscopy

This protocol is suitable for both live and fixed adherent or suspension cells.

Materials:

  • GFP-expressing cells

  • DRAQ5™ (5 mM stock solution)

  • Phosphate Buffered Saline (PBS) or appropriate culture medium

  • Formaldehyde (B43269) (for fixation, if required)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS, if required)

Procedure:

  • Cell Preparation:

    • Live Cells: Plate cells on a suitable imaging dish or slide. Ensure cells are healthy and at the desired confluency.

    • Fixed Cells: a. Fix cells with 4% formaldehyde in PBS for 15-30 minutes at room temperature.[9] b. Wash the cells three times with PBS. c. If required for other antibody staining, permeabilize the cells (e.g., with 0.1% Triton X-100 in PBS) and perform immunostaining as per your standard protocol.

  • DRAQ5™ Staining:

    • Prepare a 5 µM working solution of DRAQ5™ in PBS or culture medium.

    • For fixed cells, DRAQ5™ is typically added after all other staining steps.[10]

    • Remove the culture medium or final wash buffer from the cells.

    • Add the 5 µM DRAQ5™ solution to cover the cells.

    • Incubate for 5-30 minutes at room temperature, protected from light.[4]

  • Imaging:

    • No washing step is required.[3]

    • Image the cells directly.

    • Use the appropriate filter sets to visualize GFP (e.g., 488 nm excitation, ~510/20 nm emission) and DRAQ5™ (e.g., 633 nm or 647 nm excitation, >660 nm emission).

Protocol 2: Cell Cycle Analysis of GFP-Expressing Cells by Flow Cytometry

This protocol allows for the simultaneous analysis of GFP expression and DNA content.

Materials:

  • GFP-expressing cells in suspension

  • DRAQ5™ (5 mM stock solution)

  • PBS or other suitable buffer

Procedure:

  • Cell Preparation:

    • Harvest and wash the cells, then resuspend them in PBS at a concentration of ≤4 x 10^5 cells/mL.[10]

  • DRAQ5™ Staining:

    • Add DRAQ5™ to the cell suspension to a final concentration of 10-20 µM.[9]

    • Gently mix and incubate for 15-30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer without washing.

    • Excite GFP with a 488 nm laser and detect its emission (e.g., with a 530/30 BP filter).

    • Excite DRAQ5™ with a 488 nm, 633 nm, or 647 nm laser and detect its emission using a long-pass filter (e.g., 715LP) or a band-pass filter (e.g., 780/60 BP).[9]

    • Use appropriate gating strategies to exclude doublets and debris.

    • Analyze the DRAQ5™ signal on a linear scale for cell cycle profiling.[4]

Visualizations

Spectral_Compatibility cluster_GFP GFP cluster_DRAQ5 DRAQ5 GFP_Excitation Excitation (~488 nm) GFP_Emission Emission (~509 nm) GFP_Excitation->GFP_Emission Fluorescence Detector_Green Green Detector (~530/30 BP) GFP_Emission->Detector_Green Green Channel DRAQ5_Excitation Excitation (~646 nm) DRAQ5_Emission Emission (~697 nm) DRAQ5_Excitation->DRAQ5_Emission Fluorescence Detector_FarRed Far-Red Detector (>660 LP) DRAQ5_Emission->Detector_FarRed Far-Red Channel Laser_488 488 nm Laser Laser_488->GFP_Excitation Laser_633 633/647 nm Laser Laser_633->DRAQ5_Excitation

Caption: Spectral compatibility of GFP and DRAQ5.

Microscopy_Workflow start Start: GFP-Expressing Cells prep Prepare Cells (Live or Fixed) start->prep stain Add DRAQ5™ (5 µM) prep->stain incubate Incubate 5-30 min (RT or 37°C) stain->incubate image Acquire Images (No Wash) incubate->image analyze Analyze GFP Signal & Nuclear Morphology image->analyze

Caption: Microscopy workflow with DRAQ5 and GFP.

Flow_Cytometry_Workflow start Start: GFP-Expressing Cells in Suspension prep Resuspend Cells in Buffer start->prep stain Add DRAQ5™ (10-20 µM) prep->stain incubate Incubate 15-30 min (RT) stain->incubate acquire Acquire Data on Flow Cytometer incubate->acquire analyze Analyze GFP Expression & DNA Content (Cell Cycle) acquire->analyze

Caption: Flow cytometry workflow for cell cycle analysis.

References

Application Notes: DRAQ5 for Flow Cytometry Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ5 is a cell-permeable, far-red fluorescent DNA dye that is highly effective for cell cycle analysis by flow cytometry.[1][2][3][4] Its utility spans across various cell types, including mammalian, bacterial, and plant cells, in both live and fixed conditions.[1] A key advantage of DRAQ5 is its stoichiometric binding to double-stranded DNA, allowing for the quantitative assessment of cellular DNA content and the discrimination of cell cycle phases (G0/G1, S, and G2/M).[5][6] The far-red emission of DRAQ5 minimizes spectral overlap with commonly used fluorochromes like FITC and R-PE, thereby simplifying multicolor experimental design and eliminating the need for fluorescence compensation.[4][7]

Key Advantages of DRAQ5 in Cell Cycle Analysis:

  • Cell Permeability: Stains both live and fixed cells without the need for permeabilization steps.[6][8]

  • Far-Red Fluorescence: Minimizes spectral overlap with other fluorochromes, enabling straightforward multicolor analysis.[6]

  • No RNase Treatment Required: DRAQ5 specifically binds to dsDNA, eliminating the need for RNase treatment to remove RNA.[6]

  • Versatility: Compatible with a wide range of buffers, media, and fixation methods.[1][9]

  • Rapid Staining: Staining is rapid at room temperature and can be accelerated at 37°C.[7][10]

Experimental Workflow

The following diagram outlines the general workflow for cell cycle analysis using DRAQ5.

DRAQ5_Workflow Experimental Workflow: DRAQ5 Cell Cycle Analysis cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cell_prep Prepare single cell suspension (≤4 x 10^5 cells/mL) fixation Optional: Fix cells (e.g., ethanol (B145695), formaldehyde) cell_prep->fixation For fixed cell analysis add_draq5 Add DRAQ5 to a final concentration of 5-20 µM cell_prep->add_draq5 fixation->add_draq5 incubation Incubate for 5-30 min at room temperature (or 1-3 min at 37°C) add_draq5->incubation flow_cytometry Acquire data on a flow cytometer incubation->flow_cytometry data_analysis Analyze DNA content to determine cell cycle phases flow_cytometry->data_analysis

Caption: A flowchart of the DRAQ5 staining protocol for cell cycle analysis.

Quantitative Data Summary

ParameterRecommended RangeNotes
Cell Concentration ≤4 x 10^5 cells/mLHigher concentrations may require optimization of DRAQ5 concentration.[1][10]
DRAQ5 Concentration 5 - 20 µMThe optimal concentration may vary depending on the cell type and whether cells are live or fixed.[1][3][7] For simple gating of nucleated cells, the concentration may be reduced.[2][10]
Incubation Time 5 - 30 minutes at Room TemperatureStaining is accelerated at 37°C, with incubation times potentially reduced to 1-3 minutes.[10][11]
Incubation Temperature Room Temperature or 37°C37°C incubation can significantly shorten the required staining time.[1][10]

Experimental Protocols

Protocol 1: Cell Cycle Analysis of Live Cells

This protocol is suitable for analyzing the cell cycle distribution of unfixed cells.

Materials:

  • Single-cell suspension in a suitable buffer (e.g., PBS) or culture medium.

  • DRAQ5™ (5mM stock solution)

Procedure:

  • Prepare a single-cell suspension at a concentration of ≤4 x 10^5 cells/mL in a suitable buffer or culture medium.[1][10]

  • Add DRAQ5 to the cell suspension to a final concentration of 5-20 µM.[1][7] Titration may be necessary to determine the optimal concentration for your specific cell type.

  • Gently mix the cells and incubate for 5-30 minutes at room temperature, protected from light.[1][10] Alternatively, incubate at 37°C for 1-3 minutes.[10][11]

  • The cells can be analyzed directly by flow cytometry without any washing steps.[1][10]

Protocol 2: Cell Cycle Analysis of Fixed Cells

This protocol is for analyzing the cell cycle of cells that have been previously fixed. Most common fixation methods are compatible with DRAQ5.[1]

Materials:

  • Fixed single-cell suspension

  • DRAQ5™ (5mM stock solution)

  • PBS or other suitable buffer

Procedure:

  • Prepare a single-cell suspension and fix the cells using your standard laboratory protocol (e.g., 70% ethanol or 4% formaldehyde).

  • Wash the fixed cells with PBS to remove the fixative.

  • Resuspend the cells in PBS at a concentration of ≤4 x 10^5 cells/mL.

  • Add DRAQ5 to the cell suspension to a final concentration of 5-20 µM.[3]

  • Gently mix and incubate for 5-30 minutes at room temperature, protected from light.[1]

  • Analyze the cells by flow cytometry. No washing step is required after DRAQ5 staining.[12]

Instrumentation and Data Analysis

Excitation and Emission:

DRAQ5 can be excited by various laser lines, including 488 nm, 561 nm, 633 nm, and 647 nm.[7][11] While the optimal excitation is at 646 nm, the 488 nm laser line, common on most cytometers, can be used effectively.[1][10] The emission is collected in the far-red region of the spectrum, typically using a longpass filter such as 695LP, 715LP, or 780LP.[1][10]

Data Analysis:

The data acquired from the flow cytometer will be a histogram of cell counts versus DRAQ5 fluorescence intensity. This histogram will display distinct peaks representing the G0/G1, S, and G2/M phases of the cell cycle.[5] Cell cycle analysis software can then be used to deconvolute the histogram and calculate the percentage of cells in each phase. It is important to exclude doublets from the analysis to ensure accurate results.[13]

Signaling Pathway Diagram

Cell_Cycle_Regulation Simplified Cell Cycle Regulation G1 G1 Phase G1_S_checkpoint G1/S Checkpoint G1->G1_S_checkpoint S S Phase (DNA Synthesis) G2 G2 Phase S->G2 G2_M_checkpoint G2/M Checkpoint G2->G2_M_checkpoint M M Phase (Mitosis) M->G1 Cytokinesis G1_S_checkpoint->S Proceed if conditions are favorable G2_M_checkpoint->M Proceed if DNA is replicated correctly

Caption: A simplified diagram of the cell cycle phases and major checkpoints.

Troubleshooting

IssuePossible CauseSuggested Solution
Poor resolution of cell cycle peaks Incorrect flow rate.Use the lowest flow rate setting on the cytometer to improve resolution.[14]
Cell clumps or doublets.Ensure a single-cell suspension is prepared. Use doublet discrimination during data analysis.[13]
Suboptimal DRAQ5 concentration.Titrate the DRAQ5 concentration to find the optimal staining for your cell type.
Weak or no DRAQ5 signal Insufficient incubation time.Increase the incubation time or perform the incubation at 37°C.[1][10]
Low DRAQ5 concentration.Increase the DRAQ5 concentration within the recommended range.
High background fluorescence DRAQ5 concentration is too high.Reduce the DRAQ5 concentration.
Inadequate washing after fixation (for fixed cells).Ensure thorough washing of cells after fixation and before DRAQ5 staining.

References

Application Notes: Immunofluorescence Staining with DRAQ5™ for Nuclear Visualization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Immunofluorescence (IF) is a powerful technique for visualizing the subcellular localization of proteins and other antigens within cells. A critical component of many IF protocols is the use of a nuclear counterstain to identify and segment individual cells, providing spatial context to the target protein's signal. DRAQ5™ is a cell-permeant, far-red fluorescent DNA dye that serves as an excellent nuclear stain for both live and fixed cells.[1][2][3] Its far-red emission spectrum minimizes overlap with common fluorophores such as GFP and FITC, making it highly suitable for multiplexing experiments.[1][4] Furthermore, DRAQ5™ staining is rapid and does not require a wash step, streamlining the experimental workflow.[1][5] These application notes provide a detailed protocol for using DRAQ5™ in immunofluorescence, along with an example of its application in studying the NF-κB signaling pathway.

Key Features of DRAQ5™

  • Cell Permeability: Stains the nuclei of both live and fixed/permeabilized cells.[2]

  • Far-Red Fluorescence: Excitation maximum at ~646 nm and emission maximum at ~697 nm when bound to dsDNA, minimizing spectral overlap with other fluorophores.[5]

  • High Photostability: Exhibits minimal photobleaching, allowing for robust imaging.[1]

  • No RNase Treatment Required: Directly stains DNA without the need for removing RNA.[1]

  • Convenience: Supplied as a ready-to-use aqueous solution, and no washing step is required after staining.[1][5]

Quantitative Data Summary

For optimal performance, the concentration and incubation time of DRAQ5™ may need to be optimized depending on the cell type and experimental conditions. Below is a summary of recommended starting concentrations and incubation times for immunofluorescence applications.

ApplicationCell StateDRAQ5™ ConcentrationIncubation TimeTemperature
Immunofluorescence Microscopy Fixed & Permeabilized5 µM10-20 minutesRoom Temperature
Live Cell Imaging Live5-20 µM5-30 minutesRoom Temperature or 37°C
Time-Lapse Imaging Live1 µMDuration of experiment (e.g., 0.5-3 hours)37°C

Note: Staining at 37°C can accelerate the process, potentially reducing the required incubation time.[1][2]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Fixed Cells with DRAQ5™

This protocol describes the staining of a target protein followed by nuclear counterstaining with DRAQ5™.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Tween® 20)

  • Primary Antibody (specific to the target protein)

  • Fluorophore-conjugated Secondary Antibody

  • DRAQ5™ (5mM stock solution)

  • Antifade Mounting Medium

Procedure:

  • Cell Fixation:

    • Wash cells twice with PBS.

    • Fix the cells by incubating with 4% PFA for 15-30 minutes at room temperature.[2]

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.[3]

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with Blocking Buffer for 1-2 hours at room temperature to minimize non-specific antibody binding.[3]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 2 hours at room temperature or overnight at 4°C.[3]

    • Wash three times with PBS containing 0.1% Tween® 20 for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in Blocking Buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[3]

    • Wash three times with PBS containing 0.1% Tween® 20 for 5 minutes each.

  • Nuclear Counterstaining with DRAQ5™:

    • Prepare a 5 µM working solution of DRAQ5™ in PBS.[2][6]

    • Incubate the cells with the DRAQ5™ working solution for 10-20 minutes at room temperature, protected from light.[2] Note: No washing step is required after this incubation.[2]

  • Mounting and Imaging:

    • Aspirate the DRAQ5™ solution.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Image the cells using a fluorescence microscope with appropriate filter sets for the secondary antibody fluorophore and DRAQ5™.

experimental_workflow cluster_preparation Cell Preparation cluster_staining Immunostaining cluster_counterstain Nuclear Counterstaining cluster_imaging Imaging cell_culture Culture cells on coverslips fixation Fix with 4% PFA cell_culture->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with BSA permeabilization->blocking Wash primary_ab Incubate with Primary Antibody blocking->primary_ab secondary_ab Incubate with Fluorophore-conjugated Secondary Antibody primary_ab->secondary_ab primary_ab->secondary_ab Wash draq5_stain Incubate with 5 µM DRAQ5™ secondary_ab->draq5_stain Wash mounting Mount with Antifade Medium draq5_stain->mounting imaging Fluorescence Microscopy mounting->imaging

Figure 1: Immunofluorescence workflow with DRAQ5™ nuclear stain.

Application Example: Visualizing NF-κB Nuclear Translocation

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response.[7] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[8] Upon stimulation by stimuli such as tumor necrosis factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB.[8] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes.[8][9] Immunofluorescence coupled with DRAQ5™ staining is an ideal method to visualize and quantify this nuclear translocation event.

nfkB_pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus TNF-α / LPS tnfr Receptor stimulus->tnfr ikk IKK Complex tnfr->ikk activates ikb_nfkB IκB NF-κB ikk->ikb_nfkB phosphorylates IκB nfkB NF-κB ikb_nfkB->nfkB releases ikb_p P-IκB ikb_nfkB->ikb_p nfkB_nuc NF-κB nfkB->nfkB_nuc Nuclear Translocation proteasome Proteasome ikb_p->proteasome degradation dna DNA nfkB_nuc->dna binds gene_exp Gene Expression (Inflammation) dna->gene_exp activates

Figure 2: NF-κB signaling pathway leading to nuclear translocation.

By following the immunofluorescence protocol and staining for the p65 subunit of NF-κB, researchers can observe a shift in its localization from predominantly cytoplasmic in control cells to nuclear in stimulated cells. The DRAQ5™ counterstain allows for clear identification of the nucleus, enabling quantitative analysis of the nuclear-to-cytoplasmic fluorescence ratio of the NF-κB signal, thereby providing a robust measure of pathway activation.

References

DRAQ5 in High-Content Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ5 is a cell-permeable, far-red fluorescent DNA dye that has become an invaluable tool in high-content screening (HCS) and analysis.[1][2][3] Its unique spectral properties, including an excitation maximum at approximately 646 nm and an emission maximum at around 697 nm when intercalated with dsDNA, allow for seamless integration into multiplexing assays with minimal spectral overlap with other common fluorophores like GFP and FITC.[2][4][5] This lipophilic anthraquinone (B42736) dye rapidly stains the nuclei of both live and fixed cells, binding stoichiometrically to double-stranded DNA (dsDNA), which enables quantitative analysis of DNA content for cell cycle and ploidy studies.[1][6][7][8]

One of the key advantages of DRAQ5 in HCS is its ability to facilitate robust nuclear segmentation for automated image analysis.[1][3][9] Furthermore, a secondary, weaker staining of the cytoplasm can be detected, allowing for the segmentation of both cellular compartments using a single fluorescent channel, thereby providing more comprehensive morphological data.[1][9] DRAQ5 exhibits high photostability and chemical stability, making it suitable for automated workflows and long-term experiments.[1][9]

This document provides detailed application notes and protocols for the use of DRAQ5 in various HCS assays, including cytotoxicity, cell cycle analysis, and apoptosis.

Key Features and Advantages of DRAQ5 in HCS

  • Far-Red Fluorescence: Minimizes spectral overlap with blue, green, and yellow fluorophores, enabling effective multiplexing.[2][4]

  • Live and Fixed Cell Compatibility: Offers flexibility in experimental design, allowing for both real-time analysis of live cells and endpoint assays on fixed samples.[1][2]

  • Stoichiometric DNA Binding: Allows for accurate cell cycle analysis and ploidy determination based on fluorescence intensity.[1][4][6]

  • Rapid Staining: Quickly penetrates cell and nuclear membranes for efficient labeling.[2][7]

  • No-Wash Protocol: Simplifies workflows and is amenable to automation.[5][7][8][10]

  • Nuclear and Cytoplasmic Segmentation: A single dye can be used to delineate both the nucleus and the cytoplasm, providing richer morphological data.[1][9]

  • High Photostability and Chemical Stability: Ensures reliable performance in automated HCS platforms and time-lapse imaging.[1][9]

  • Compatibility: Works across a wide range of cell types, including mammalian, bacterial, and plant cells.[2][7]

Data Presentation

Spectral Properties of DRAQ5
PropertyWavelength/ValueNotes
Excitation Maximum~646 nmCan be sub-optimally excited by 488, 514, 568, and 633 nm laser lines.[2]
Emission Maximum~681 nm / 697 nm (with dsDNA)Emission ranges from 665 nm to the near-infrared.[2][5]
Recommended DRAQ5 Concentrations for HCS Assays
ApplicationRecommended ConcentrationCell State
Nuclear Counterstaining / Object Identification5 µMLive or Fixed
Cell Cycle Analysis10-20 µMLive or Fixed[2][10][11]
Cytotoxicity Assays (Cell Count)5 µMLive or Fixed
Apoptosis (Nuclear Morphology)5-10 µMLive
In-Cell Westerns5 µMFixed

Experimental Protocols

General Guidelines for DRAQ5 Staining
  • Preparation: DRAQ5 is typically supplied as a 5 mM aqueous solution and is ready to use.[7][12][13]

  • Incubation: Staining is rapid at 37°C (1-5 minutes) and can also be performed at room temperature (15-30 minutes).[10][11][14] Protect from light during incubation, especially when multiplexing with other fluorophores.[10][11]

  • No-Wash: Washing after staining is generally not required, which is advantageous for automated workflows.[5][7][8][10]

Protocol 1: Cytotoxicity Assay using DRAQ5

This protocol outlines the use of DRAQ5 for determining cytotoxicity by quantifying the number of cells remaining after treatment with a compound. A reduction in cell number is a direct indicator of cytotoxicity.[1]

Materials:

  • Cells seeded in a 96-well or 384-well microplate

  • Test compounds

  • Culture medium

  • DRAQ5 (5 mM stock solution)

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (for fixed-cell endpoint)

  • High-Content Imaging System

Procedure (Live-Cell Endpoint):

  • Cell Seeding: Seed cells at an appropriate density in a microplate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the test compound and control vehicle. Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • DRAQ5 Staining: Add DRAQ5 directly to the culture medium to a final concentration of 5 µM.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.

  • Image Acquisition: Acquire images using a high-content imaging system with appropriate filters for DRAQ5 (e.g., Ex: 630-650 nm, Em: 660-700 nm).

  • Image Analysis: Use image analysis software to segment and count the number of DRAQ5-stained nuclei in each well.

  • Data Analysis: Plot the cell count against the compound concentration to determine the IC50 value.

Procedure (Fixed-Cell Endpoint):

  • Follow steps 1 and 2 from the live-cell protocol.

  • Fixation: Gently remove the culture medium and add 4% paraformaldehyde in PBS to each well. Incubate for 15-20 minutes at room temperature.

  • Washing: Aspirate the fixative and wash the cells twice with PBS.

  • DRAQ5 Staining: Add DRAQ5 diluted in PBS to a final concentration of 5 µM.

  • Incubation: Incubate for 15-30 minutes at room temperature.

  • Follow steps 5-7 from the live-cell protocol.

Protocol 2: Cell Cycle Analysis using DRAQ5

The stoichiometric binding of DRAQ5 to dsDNA allows for the analysis of cell cycle distribution based on the integrated fluorescence intensity of the nucleus.[1][15]

Materials:

  • Cells seeded in a microplate

  • Cell cycle-perturbing agents (e.g., nocodazole, vinblastine) as controls[4]

  • Culture medium

  • DRAQ5 (5 mM stock solution)

  • PBS

  • High-Content Imaging System

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with compounds of interest. Include positive controls that arrest cells in specific phases of the cell cycle.

  • DRAQ5 Staining: Add DRAQ5 directly to the culture medium to a final concentration of 10-20 µM.[2][10][11] A higher concentration is often used to ensure saturation of DNA binding for accurate quantification.

  • Incubation: Incubate for 30 minutes at 37°C.

  • Image Acquisition: Acquire images using a high-content imaging system. Ensure the camera is not saturated to allow for accurate intensity measurements.

  • Image Analysis:

    • Segment the nuclei based on DRAQ5 fluorescence.

    • Measure the integrated fluorescence intensity for each nucleus.

  • Data Analysis:

    • Generate a histogram of the integrated nuclear fluorescence intensity.

    • Gate the populations corresponding to G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases.

    • Quantify the percentage of cells in each phase of the cell cycle for each treatment condition.

Protocol 3: Apoptosis Assay using DRAQ5

DRAQ5 can be used to identify apoptotic cells by observing changes in nuclear morphology, such as condensation and fragmentation.[1][16] This assay can be multiplexed with other apoptosis markers.

Materials:

  • Cells seeded in a microplate

  • Apoptosis-inducing agent (e.g., staurosporine) as a positive control

  • Culture medium

  • DRAQ5 (5 mM stock solution)

  • Other apoptosis probes (e.g., Annexin V-FITC, Caspase-3/7 reagent) if multiplexing

  • High-Content Imaging System

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat with test compounds and a positive control for apoptosis.

  • Staining:

    • If multiplexing, follow the protocol for the other apoptosis probe first.

    • Add DRAQ5 to the culture medium to a final concentration of 5 µM.

  • Incubation: Incubate for 15-30 minutes at 37°C.

  • Image Acquisition: Acquire images in the far-red channel for DRAQ5 and other relevant channels for multiplexed probes.

  • Image Analysis:

    • Identify all cells by their DRAQ5-stained nuclei.

    • Analyze nuclear morphology. apoptotic nuclei will appear smaller, more intensely stained (condensed chromatin), and may be fragmented.

    • Quantify the percentage of cells exhibiting apoptotic nuclear morphology.

    • If multiplexing, correlate the nuclear morphology with signals from other apoptosis probes.

Visualizations

Signaling Pathways and Experimental Workflows

G General HCS Workflow with DRAQ5 cluster_prep Plate Preparation cluster_stain Staining cluster_acq Image Acquisition cluster_ana Data Analysis p1 Seed Cells p2 Compound Treatment p1->p2 s1 Add DRAQ5 (and other probes) p2->s1 s2 Incubate s1->s2 a1 High-Content Imaging s2->a1 d1 Image Segmentation (Nuclei/Cytoplasm) a1->d1 d2 Feature Extraction (Count, Intensity, Morphology) d1->d2 d3 Generate Results d2->d3

Caption: General workflow for a high-content screening assay using DRAQ5.

G DRAQ5 in Cell Cycle Analysis cluster_cells Cell Population cluster_stain Staining & Measurement cluster_analysis Analysis G1 G1 Phase (2N DNA) stain Stain with DRAQ5 (10-20 µM) G1->stain S S Phase (>2N, <4N DNA) S->stain G2M G2/M Phase (4N DNA) G2M->stain measure Measure Integrated Nuclear Intensity stain->measure hist Generate Intensity Histogram measure->hist quant Quantify Cell Percentages hist->quant

Caption: Logic diagram for cell cycle analysis using DRAQ5.

G Apoptosis Detection with DRAQ5 cluster_cell_state Cell State cluster_nuclear_morphology Nuclear Morphology (DRAQ5 Staining) cluster_readout HCS Readout healthy Healthy Cell normal_nuc Normal Nucleus healthy->normal_nuc apoptotic Apoptotic Cell condensed_nuc Condensed & Fragmented Nucleus apoptotic->condensed_nuc readout Quantify Percentage of Apoptotic Nuclei normal_nuc->readout condensed_nuc->readout

Caption: Using DRAQ5 to identify apoptosis via nuclear morphology.

Conclusion

DRAQ5 is a versatile and robust far-red fluorescent DNA dye that offers significant advantages for high-content screening assays. Its compatibility with both live and fixed cells, coupled with its favorable spectral properties for multiplexing, makes it an ideal choice for a wide range of applications, including the assessment of cytotoxicity, cell cycle progression, and apoptosis. The protocols and data presented here provide a comprehensive guide for researchers to effectively integrate DRAQ5 into their HCS workflows, enabling the acquisition of high-quality, multi-parametric data for drug discovery and biological research.

References

DRAQ5™ Staining of Fixed Cells and Tissue Sections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ5™ is a cell-permeable, far-red fluorescent DNA dye that serves as an excellent nuclear counterstain in a wide range of applications, including fluorescence microscopy, flow cytometry, and high-content screening (HCS).[1][2][3] Its chemical name is 1, 5-bis{[2-(di-methylamino)ethyl]amino}-4, 8-dihydroxyanthracene-9, 10-dione.[2] A key advantage of DRAQ5™ is its emission in the far-red spectrum, which minimizes spectral overlap with common fluorophores like GFP and FITC, thereby enabling straightforward multicolor analysis without the need for complex compensation.[4][5][6] This lipophilic dye readily crosses cell and nuclear membranes of both live and fixed cells and tissues for rapid DNA staining.[2][7] Furthermore, DRAQ5™ staining is stoichiometric, allowing for DNA content analysis in cell cycle studies.[7][8] This document provides detailed protocols for using DRAQ5™ to stain fixed cells and tissue sections.

Key Features and Advantages of DRAQ5™

  • Far-Red Fluorescence: With an excitation maximum at approximately 646 nm and an emission maximum around 681-697 nm when bound to dsDNA, DRAQ5™ is well-separated from commonly used blue, green, and red fluorophores.[1][2][8][9][10]

  • Compatibility: It is compatible with a wide array of fixatives, including formaldehyde, methanol, and acetone, and can be used on various sample types such as cultured cells, frozen sections, and paraffin-embedded tissues.[11]

  • Convenience: Staining is rapid, and subsequent wash steps are often not required, simplifying experimental workflows.[2][7][12]

  • Stoichiometric DNA Binding: The fluorescence intensity of DRAQ5™ is proportional to the DNA content, making it suitable for cell cycle analysis.[6][7][8][9]

  • High Permeability: DRAQ5™ efficiently penetrates the membranes of intact cells, eliminating the need for permeabilization steps for nuclear counterstaining alone.[4][13]

  • Photostability: It exhibits low photobleaching, which is advantageous for experiments requiring continuous imaging.[4]

Spectral Properties

The spectral characteristics of DRAQ5™ make it a versatile tool for multicolor imaging.

PropertyWavelength (nm)
Excitation Maximum~646[1][2][8][10]
Emission Maximum (bound to dsDNA)~681-697[1][2][8][9][10]

DRAQ5™ can be sub-optimally excited by other laser lines, including 488 nm, 514 nm, 568 nm, and 633 nm. For detection, longpass filters such as 665LP, 695LP, or 715LP are suitable.[2][12]

Experimental Protocols

Protocol 1: Immunofluorescence Staining of Fixed Cells with DRAQ5™ Counterstaining

This protocol describes the use of DRAQ5™ as a nuclear counterstain following immunofluorescent labeling of a target protein.

Materials:

  • Cells cultured on coverslips or in imaging plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton™ X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA in PBS with 0.1% Tween-20)

  • Primary Antibody (diluted in Blocking Buffer)

  • Fluorophore-conjugated Secondary Antibody (diluted in Blocking Buffer)

  • DRAQ5™ (5 mM stock solution)

  • Mounting Medium

Procedure:

  • Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15-30 minutes at room temperature.[1]

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Incubate cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash three times with PBS.

  • Blocking:

    • Incubate with Blocking Buffer for 1-2 hours at room temperature to reduce non-specific antibody binding.[1]

  • Primary Antibody Incubation:

    • Incubate with the primary antibody at the recommended dilution for 1-2 hours at room temperature or overnight at 4°C.[1]

    • Wash three times with PBS containing 0.1% Tween-20.[1]

  • Secondary Antibody Incubation:

    • Incubate with the fluorophore-conjugated secondary antibody at the recommended dilution for 1 hour at room temperature, protected from light.[1]

    • Wash three times with PBS containing 0.1% Tween-20.[1]

  • DRAQ5™ Counterstaining:

    • Prepare a working solution of 5 µM DRAQ5™ in PBS.[1]

    • Incubate the cells with the DRAQ5™ working solution for 10-20 minutes at room temperature, protected from light.[1]

    • No washing step is required after DRAQ5™ incubation.[1][2]

  • Mounting:

    • Mount the coverslips onto microscope slides using an appropriate mounting medium. DRAQ5™ is compatible with anti-fade mountants, but avoid those containing DAPI.[2]

  • Imaging:

    • Visualize using a fluorescence microscope or confocal microscope with appropriate filter sets for the secondary antibody fluorophore and DRAQ5™.

Quantitative Parameters for Protocol 1:

StepReagentConcentrationIncubation TimeTemperature
FixationParaformaldehyde4%15-30 min[1]Room Temperature
PermeabilizationTriton™ X-1000.1%10-15 min[1]Room Temperature
BlockingBSA1-5%1-2 hours[1]Room Temperature
Primary Antibody(User-dependent)(User-dependent)1-2 hours or O/NRT or 4°C
Secondary Antibody(User-dependent)(User-dependent)1 hourRoom Temperature
CounterstainingDRAQ5™5 µM[1]10-20 min[1]Room Temperature

Workflow Diagram for Immunofluorescence with DRAQ5™ Counterstaining:

G start Start: Cells on Coverslip fix Fixation (4% PFA, 15-30 min) start->fix wash1 Wash (3x PBS) fix->wash1 perm Permeabilization (0.1% Triton X-100, 10-15 min) wash1->perm wash2 Wash (3x PBS) perm->wash2 block Blocking (1-5% BSA, 1-2 hr) wash2->block primary_ab Primary Antibody Incubation (1-2 hr RT or O/N 4°C) block->primary_ab wash3 Wash (3x PBS-T) primary_ab->wash3 secondary_ab Secondary Antibody Incubation (1 hr, dark) wash3->secondary_ab wash4 Wash (3x PBS-T) secondary_ab->wash4 draq5 DRAQ5™ Counterstain (5 µM, 10-20 min, dark) wash4->draq5 mount Mount Coverslip draq5->mount image Fluorescence Imaging mount->image

Caption: Immunofluorescence Staining Workflow.

Protocol 2: DRAQ5™ Staining of Fixed Tissue Sections

This protocol is suitable for both frozen and paraffin-embedded tissue sections. For paraffin-embedded sections, deparaffinization and rehydration steps are required before proceeding with the staining.

Materials:

  • Tissue sections on microscope slides

  • Xylene and graded ethanol (B145695) series (for paraffin-embedded sections)

  • Antigen retrieval buffer (if required)

  • PBS

  • DRAQ5™ (5 mM stock solution)

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration (for paraffin-embedded sections):

    • Incubate slides in xylene (2 x 5 minutes).

    • Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 2 minutes each).

    • Rinse with distilled water.

  • Antigen Retrieval (if required for IHC):

    • Perform heat-induced or enzymatic antigen retrieval according to standard protocols for the target antigen.

    • Allow slides to cool and wash with PBS.

  • (Optional) Immunostaining:

    • If performing immunohistochemistry, proceed with blocking, primary, and secondary antibody incubations as described in Protocol 1.

  • DRAQ5™ Staining:

    • Prepare a working solution of 5-10 µM DRAQ5™ in PBS.[1]

    • Apply the DRAQ5™ solution to the tissue sections, ensuring complete coverage.

    • Incubate for 15-30 minutes at room temperature in a humidified chamber, protected from light.[1][7][12]

    • No washing step is necessary.

  • Mounting and Imaging:

    • Gently remove excess DRAQ5™ solution.

    • Mount with a coverslip using an appropriate mounting medium.

    • Image using a fluorescence or confocal microscope. DRAQ5™ is known to penetrate deep into tissue sections, allowing for 3D reconstruction from confocal stacks.[11]

Quantitative Parameters for Protocol 2:

StepReagentConcentrationIncubation TimeTemperature
StainingDRAQ5™5-10 µM[1]15-30 min[1][7][12]Room Temperature
Protocol 3: Cell Cycle Analysis of Fixed Cells using DRAQ5™ by Flow Cytometry

DRAQ5™ binds stoichiometrically to DNA, making it suitable for cell cycle analysis.

Materials:

  • Single-cell suspension

  • Ice-cold 70-80% Ethanol

  • PBS

  • DRAQ5™ (5 mM stock solution)

Procedure:

  • Cell Fixation:

    • Harvest and wash cells once with PBS.

    • Resuspend the cell pellet and slowly add ice-cold 70-80% ethanol while vortexing gently to prevent cell clumping.

    • Fix for at least 30 minutes on ice.[14] Cells can be stored at -20°C in ethanol for several weeks.

  • Staining:

    • Pellet the fixed cells by centrifugation and wash once with PBS to remove the ethanol.[14]

    • Resuspend the cells in PBS at a concentration of 0.5 x 10⁶ cells/mL or less.[14]

    • Add DRAQ5™ to a final concentration of 20 µM.[14]

    • Incubate for 5-15 minutes at room temperature.[14] No RNase treatment is required.[2]

  • Flow Cytometry Analysis:

    • Analyze the cells directly without washing.[14]

    • Excite with a 488 nm (sub-optimal) or 633/647 nm (optimal) laser.[12][15]

    • Collect the fluorescence signal using a longpass filter above 660 nm (e.g., 695LP or 715LP) and a bandpass filter around 780/60 for DNA content.[1]

    • Use appropriate gating strategies to exclude doublets and debris.

Quantitative Parameters for Protocol 3:

StepReagentConcentrationIncubation TimeTemperature
FixationEthanol70-80%≥ 30 min[14]On Ice
StainingDRAQ5™20 µM[14]5-15 min[14]Room Temperature

Workflow Diagram for Cell Cycle Analysis using DRAQ5™:

G start Start: Single-Cell Suspension fix Fixation (Ice-cold 70-80% Ethanol, ≥30 min) start->fix wash Wash (1x PBS) fix->wash resuspend Resuspend in PBS (≤0.5x10^6 cells/mL) wash->resuspend stain DRAQ5™ Staining (20 µM, 5-15 min) resuspend->stain analyze Flow Cytometry Analysis stain->analyze

Caption: Cell Cycle Analysis Workflow.

Troubleshooting

IssuePossible CauseSuggested Solution
Weak or No Nuclear Signal Insufficient dye concentration or incubation time.Optimize DRAQ5™ concentration (try a range of 5-20 µM) and incubation time (10-30 min).[1][7] Staining is accelerated at 37°C.[1][7][12]
Improper filter selection.Ensure the use of appropriate longpass filters for far-red emission (e.g., >660 nm).[1]
High Background Staining Excess dye in the medium (though washing is often not needed).A gentle wash with PBS after staining can be performed to reduce background if necessary.[14][16]
Cytoplasmic staining.DRAQ5™ can weakly stain the cytoplasm, which can be advantageous for cell boundary detection.[17] If this is undesirable, ensure imaging parameters are set to highlight the brighter nuclear signal.
Photobleaching of Other Fluorophores Exposure to light during DRAQ5™ incubation.Protect samples from light throughout the staining and imaging process, especially after adding other fluorescent labels.[1][2][12]
Poor Cell Cycle Histogram Resolution Cell clumping.Ensure a single-cell suspension is achieved before fixation and staining. Filter cells if necessary.
Inappropriate dye concentration.The optimal DRAQ5™ concentration for cell cycle analysis may vary by cell type and should be optimized.[14]

Conclusion

DRAQ5™ is a highly effective and versatile far-red fluorescent DNA dye for nuclear counterstaining in fixed cells and tissue sections. Its unique spectral properties, ease of use, and compatibility with standard immunofluorescence and flow cytometry protocols make it an invaluable tool for researchers in various fields. By following the detailed protocols and considering the quantitative parameters provided, researchers can achieve robust and reliable nuclear staining for high-quality imaging and analysis.

References

Application Notes and Protocols for Multiparameter Flow Cytometry Setup with DRAQ5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ5™ is a far-red fluorescent DNA dye that offers significant advantages for multiparameter flow cytometry.[1][2][3][4][5] As a cell-permeant anthraquinone, it efficiently stains the nuclear DNA of both live and fixed cells, eliminating the need for harsh permeabilization steps that can compromise cell integrity and surface marker detection.[2][6][7] Its unique spectral properties, with excitation maxima at approximately 598 nm and 646 nm and emission in the far-red spectrum (around 697 nm when bound to dsDNA), minimize spectral overlap with commonly used fluorochromes such as FITC and PE.[5][6] This feature simplifies compensation and facilitates the design of complex multiparameter panels for sophisticated cellular analysis.[6][8]

DRAQ5 is a stoichiometric DNA dye, meaning it binds in proportion to the amount of DNA, making it an excellent tool for cell cycle analysis, ploidy determination, and the identification of apoptotic cells with fractional DNA content (sub-G1 peak).[6][9] Furthermore, its use in "no-lyse, no-wash" protocols for whole blood and bone marrow samples streamlines sample preparation and preserves rare cell populations.[10] These characteristics make DRAQ5 a versatile and robust reagent for a wide range of applications in immunology, cancer biology, and drug development.

Key Features and Applications of DRAQ5 in Flow Cytometry

  • Cell Permeability: Stains both live and fixed cells without requiring permeabilization, preserving cellular integrity and surface antigenicity.[2][6][7]

  • Far-Red Fluorescence: Minimizes spectral overlap with common fluorochromes, simplifying multicolor panel design and reducing the need for extensive compensation.[6][8]

  • Stoichiometric DNA Staining: Enables accurate analysis of DNA content for cell cycle profiling and ploidy determination.[6][9]

  • Versatility: Suitable for a variety of applications including immunophenotyping, cell cycle analysis, apoptosis detection, and nuclear segmentation in imaging flow cytometry.[6][9]

  • Simplified Protocols: Often used in no-wash protocols, reducing sample processing time and potential cell loss.[2][6]

  • RNase Treatment Unnecessary: High specificity for dsDNA eliminates the need for RNase treatment, further streamlining workflows.[9]

Quantitative Data Summary

Table 1: Spectral Properties of DRAQ5
PropertyWavelength (nm)Notes
Excitation Maxima~598 / 646Can be sub-optimally excited by 488 nm, 561 nm, and 633 nm lasers.[6][8]
Emission Maximum (DNA-bound)~697Emission begins at 665 nm and extends into the near-infrared region.[2][6]
Table 2: Recommended Instrument Settings for DRAQ5 in Flow Cytometry
ApplicationExcitation LaserEmission Filter
Cell Cycle Analysis 488 nm or 633/647 nm695LP, 715LP, or 780LP[2][6][8]
Immunophenotyping with FITC/PE 488 nm>660 nm (e.g., 670LP)
Apoptosis (Sub-G1) Analysis 488 nm or 633/647 nm715LP or similar to resolve the sub-G1 peak
Table 3: Comparison of Nuclear Stains for Flow Cytometry
FeatureDRAQ5Propidium Iodide (PI)Hoechst 33342
Cell Permeability Live and fixed cellsOnly dead or permeabilized cellsLive and fixed cells
Excitation 488 nm (sub-optimal), 633/647 nm (optimal)488 nmUV (~350 nm)
Emission Far-Red (~697 nm)Red (~617 nm)Blue (~461 nm)
RNase Treatment Not requiredRequiredNot required
Spectral Overlap Minimal with FITC/PESignificant with PEPotential overlap with blue/green fluorophores
Phototoxicity Low with red excitationLowHigher due to UV excitation

Experimental Protocols

Protocol 1: Cell Cycle Analysis of Adherent or Suspension Cells with DRAQ5

Materials:

  • DRAQ5™ (5 mM stock solution)

  • Phosphate Buffered Saline (PBS), azide-free

  • Complete cell culture medium

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Preparation:

    • Suspension Cells: Harvest cells by centrifugation at 300-400 x g for 5 minutes.

    • Adherent Cells: Gently detach cells using a non-enzymatic cell dissociation solution or trypsin. Neutralize trypsin with complete medium and then pellet the cells by centrifugation.

  • Cell Counting and Resuspension: Count the cells and resuspend the cell pellet in an appropriate buffer (e.g., PBS or complete medium) at a concentration of ≤4 x 10⁵ cells/mL.[6]

  • DRAQ5 Staining: Add DRAQ5™ directly to the cell suspension to a final concentration of 5-20 µM.[1] For simple gating of nucleated cells, the concentration may be reduced.[6]

  • Incubation: Gently mix and incubate the cells for 5-30 minutes at room temperature or 1-3 minutes at 37°C, protected from light.[2][6] Staining is accelerated at 37°C.[6]

  • Flow Cytometry Analysis: The cells can be analyzed directly without any wash steps.[2][6] Acquire data on a flow cytometer using the appropriate laser and filter combination for DRAQ5 (e.g., 488 nm or 633/647 nm excitation and a >660 nm emission filter). For cell cycle analysis, it is recommended to use a filter such as a 715LP to exclude signal from any unbound DRAQ5.[2]

Protocol 2: Multiparameter Immunophenotyping and DNA Content Analysis with DRAQ5

Materials:

  • Fluorochrome-conjugated antibodies for surface markers

  • DRAQ5™ (5 mM stock solution)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Preparation: Prepare a single-cell suspension as described in Protocol 1.

  • Surface Marker Staining: Resuspend the cells in flow cytometry staining buffer. Add the pre-titered fluorochrome-conjugated antibodies and incubate for 20-30 minutes on ice or at 4°C, protected from light.

  • Washing: Wash the cells once with 1-2 mL of flow cytometry staining buffer and centrifuge at 300-400 x g for 5 minutes. Discard the supernatant.

  • DRAQ5 Staining: Resuspend the cell pellet in 500 µL of flow cytometry staining buffer. Add DRAQ5™ to a final concentration of 5-10 µM.

  • Incubation: Gently mix and incubate for 5-15 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer without any further washing steps. Use appropriate compensation controls for the fluorochromes used in the panel. DRAQ5 generally requires no compensation when combined with FITC and PE.[6][8]

Protocol 3: Apoptosis Assay using Annexin V and DRAQ5

Materials:

  • Annexin V-FITC (or other fluorochrome conjugate)

  • Annexin V Binding Buffer

  • DRAQ5™ (5 mM stock solution)

  • Flow cytometry tubes

  • Centrifuge

Procedure:

  • Cell Culture and Treatment: Culture cells to the desired density and treat with the apoptotic stimulus as required.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300-400 x g for 5 minutes and discard the supernatant.

  • Washing: Wash the cells once with cold PBS.

  • Annexin V Staining: Resuspend the cell pellet in 100 µL of Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and incubate for 15 minutes at room temperature in the dark.

  • DRAQ5 Staining: Add 400 µL of Annexin V Binding Buffer and DRAQ5™ to a final concentration of 5 µM.

  • Flow Cytometry Analysis: Analyze the samples immediately on a flow cytometer.

    • Live cells: Annexin V-negative, DRAQ5-dim

    • Early apoptotic cells: Annexin V-positive, DRAQ5-dim

    • Late apoptotic/necrotic cells: Annexin V-positive, DRAQ5-bright

Visualizations

Signaling Pathway Diagram

CellCycle_p53_Pathway G1 G1 S S G1->S G2M G2/M S->G2M DNA_Damage DNA Damage p53 p53 Activation DNA_Damage->p53 activates p21 p21 Expression p53->p21 induces CDK2_CyclinE CDK2/Cyclin E p21->CDK2_CyclinE inhibits CDK2_CyclinE->S promotes transition G1_Arrest G1 Arrest

Caption: p53-mediated G1 cell cycle arrest pathway.

Experimental Workflow Diagram

FlowCytometry_Workflow cluster_preparation Sample Preparation cluster_staining Nuclear Staining cluster_acquisition Data Acquisition cluster_analysis Data Analysis start Start: Single-cell suspension surface_stain Surface Marker Staining (Fluorochrome-conjugated Abs) start->surface_stain wash1 Wash Step surface_stain->wash1 draq5_stain DRAQ5 Staining (5-10 µM, 5-15 min) wash1->draq5_stain acquisition Flow Cytometry Acquisition (No Wash) draq5_stain->acquisition gating Gating on Cell Populations acquisition->gating cell_cycle Cell Cycle Analysis (DNA Content) gating->cell_cycle immuno Immunophenotyping gating->immuno apoptosis Apoptosis Analysis (Sub-G1) gating->apoptosis end End: Results Interpretation cell_cycle->end immuno->end apoptosis->end

Caption: Multiparameter flow cytometry workflow with DRAQ5.

References

DRAQ5 for Cell Proliferation Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ5 is a far-red fluorescent DNA dye that has become an invaluable tool for the analysis of cell proliferation. As a synthetic anthraquinone, it intercalates into double-stranded DNA with high affinity and stoichiometry.[1][2] A key advantage of DRAQ5 is its cell permeability, allowing for the staining of both live and fixed cells without the need for permeabilization steps that can alter cellular morphology and antigenicity.[3][4] Its far-red emission spectrum minimizes overlap with other common fluorophores such as GFP and FITC, making it ideal for multiplexing in flow cytometry and high-content screening (HCS) applications.[1] These characteristics make DRAQ5 a robust and versatile reagent for assessing cell cycle status, a critical component of cell proliferation studies in basic research and drug development.

Key Features and Advantages of DRAQ5

  • Cell Permeability: Stains live and fixed cells without requiring permeabilization, preserving cellular integrity.[3][4]

  • Far-Red Fluorescence: Minimizes spectral overlap with other fluorophores, enabling straightforward multiplexing with antibodies and fluorescent proteins.[1]

  • Stoichiometric DNA Binding: Fluorescence intensity directly correlates with DNA content, allowing for accurate cell cycle analysis.[2][5]

  • High-Throughput Compatibility: "No-wash" protocols make it well-suited for automated HCS and flow cytometry platforms.[2][5]

  • Versatility: Can be used across a wide range of instrumentation, including flow cytometers, fluorescence microscopes, and HCS imagers.

Applications in Cell Proliferation Assays

DRAQ5 is widely used to monitor changes in the cell cycle distribution of a cell population in response to genetic manipulation or chemical treatment. By quantifying the percentage of cells in the G1, S, and G2/M phases of the cell cycle, researchers can determine if a compound induces cell cycle arrest at a specific checkpoint, a hallmark of many anti-cancer agents.

Flow Cytometry

Flow cytometry is a powerful technique for the rapid analysis of single cells in a heterogeneous population. When stained with DRAQ5, the DNA content of each cell can be measured as it passes through the laser of a flow cytometer. This allows for the generation of a histogram where distinct peaks represent cells in the G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content) phases of the cell cycle.

High-Content Screening (HCS)

In HCS, automated microscopy and image analysis are used to extract quantitative data from cells in a multi-well plate format. DRAQ5 serves as a reliable nuclear counterstain to identify and segment individual cells. The integrated intensity of the DRAQ5 signal within the nucleus can then be used to determine the DNA content and, consequently, the cell cycle phase of each cell. This enables the screening of large compound libraries for their effects on cell proliferation.[5]

Data Presentation

Table 1: Comparison of DRAQ5 with Propidium Iodide (PI) for Cell Cycle Analysis
ParameterDRAQ5Propidium Iodide (PI)Reference
Cell Permeability Permeable in live and fixed cellsRequires cell permeabilization[3][4]
Excitation (nm) 488, 633, 647 (optimal)488, 532[1][2]
Emission (nm) ~697 (when bound to DNA)~617[1][2]
RNase Treatment Not requiredRecommended[4]
Spectral Overlap Minimal with green/yellow fluorophoresSignificant with PE and other orange/red fluorophores[1]
Coefficient of Variation (CV) of G0/G1 peak Slightly wider than PINarrower than DRAQ5[3]
Table 2: Example Data - Cell Cycle Analysis of HeLa Cells Treated with Vinblastine using DRAQ5
Treatment% Cells in G0/G1% Cells in S% Cells in G2/M
Vehicle Control55.2%25.1%19.7%
Vinblastine (0.1 µM)10.3%15.6%74.1%

Note: This is example data based on typical results. Actual values may vary depending on experimental conditions.[1]

Experimental Protocols

Protocol 1: Cell Cycle Analysis by Flow Cytometry

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • DRAQ5™ (5 mM stock solution)

  • Flow cytometer

Procedure:

  • Seed and treat cells with the compound of interest for the desired duration. Include a vehicle-treated control.

  • Harvest cells by trypsinization (for adherent cells) or by gentle scraping.

  • Wash the cells once with PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1 mL of complete culture medium.

  • Add DRAQ5 to a final concentration of 5-20 µM.[6][7]

  • Incubate at 37°C for 15-30 minutes, protected from light.[8]

  • Analyze the cells directly on a flow cytometer without any wash steps.

  • Excite with a 488 nm or 633 nm laser and collect emission using a long-pass filter (e.g., 695LP or 715LP).[8]

  • Gate on single cells to exclude doublets and debris.

  • Generate a histogram of DRAQ5 fluorescence intensity and use cell cycle analysis software to quantify the percentage of cells in G0/G1, S, and G2/M phases.[4]

Protocol 2: Cell Cycle Analysis by High-Content Screening (HCS)

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96- or 384-well imaging plates

  • Compound library

  • DRAQ5™ (5 mM stock solution)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • High-content imaging system

Procedure:

  • Seed cells in imaging plates and allow them to adhere overnight.

  • Treat cells with compounds using a liquid handling system. Include appropriate controls.

  • Incubate for the desired treatment period.

  • For live-cell imaging: a. Add DRAQ5 to the culture medium to a final concentration of 1-5 µM. b. Incubate for 15-30 minutes at 37°C, protected from light. c. Proceed to imaging.

  • For fixed-cell imaging: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. b. Wash the cells twice with PBS. c. Add DRAQ5 diluted in PBS to a final concentration of 1-5 µM. d. Incubate for 15-30 minutes at room temperature, protected from light. e. Wash twice with PBS.

  • Acquire images using a high-content imaging system with appropriate excitation and emission filters for DRAQ5.

  • Use image analysis software to identify nuclei based on DRAQ5 staining, measure the integrated fluorescence intensity of each nucleus, and classify cells into G0/G1, S, and G2/M phases based on their DNA content.[5]

Signaling Pathways and Multiplexing

Cell proliferation is tightly regulated by a complex network of signaling pathways. The ability to simultaneously analyze cell cycle status and the activation state of key signaling proteins provides a more comprehensive understanding of a compound's mechanism of action. The far-red emission of DRAQ5 makes it an excellent choice for multiplexing with antibodies targeting signaling proteins, which are often labeled with fluorophores that emit in the green or yellow part of the spectrum.

Key Signaling Pathways in Cell Proliferation:
  • MAPK/ERK Pathway: This pathway is a central regulator of cell proliferation, differentiation, and survival.

  • PI3K/Akt/mTOR Pathway: This pathway plays a crucial role in cell growth, survival, and metabolism.

Diagram: Experimental Workflow for Multiplexed Analysis

G cluster_workflow Multiplexed Analysis Workflow cell_culture Cell Culture & Drug Treatment fix_perm Fixation & Permeabilization cell_culture->fix_perm ab_stain Primary & Secondary Antibody Staining fix_perm->ab_stain draq5_stain DRAQ5 Staining ab_stain->draq5_stain acquisition Image/Flow Cytometry Acquisition draq5_stain->acquisition analysis Data Analysis acquisition->analysis

Caption: Workflow for combined analysis of signaling proteins and cell cycle.

Diagram: Simplified MAPK Signaling Pathway

G cluster_mapk Simplified MAPK Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation TF->Proliferation

References

No-Wash Protocol for DRAQ5™ in Flow Cytometry: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ5™ is a cell-permeant, far-red fluorescent DNA dye that offers significant advantages for flow cytometry analysis. Its ability to rapidly stain the nuclei of both live and fixed cells without the need for wash steps simplifies experimental workflows, minimizes cell loss, and reduces processing time.[1][2][3][4] This makes it an ideal reagent for a variety of applications, including cell cycle analysis, apoptosis detection, and immunophenotyping. This document provides detailed application notes and protocols for the no-wash use of DRAQ5™ in flow cytometry.

Key Features and Advantages of No-Wash DRAQ5™ Staining

  • Simplified Workflow: The elimination of wash steps reduces hands-on time and the potential for cell loss, which is particularly beneficial for precious or low-abundance samples.[1][2][5]

  • Rapid Staining: DRAQ5™ rapidly enters cells and intercalates with dsDNA, with staining reaching equilibrium in as little as 1-3 minutes at 37°C or 5-30 minutes at room temperature.[3][6][7]

  • Versatility: It effectively stains live, fixed, and permeabilized cells, making it compatible with a wide range of experimental designs.[1][3][4][7]

  • Spectral Compatibility: With an emission maximum in the far-red region (around 697 nm when bound to dsDNA), DRAQ5™ is spectrally well-separated from common fluorochromes like FITC and R-PE, minimizing the need for compensation.[1][6][8]

  • Preservation of Cellular Integrity: The no-wash protocol avoids harsh permeabilization steps required for other DNA dyes like Propidium Iodide (PI), which can lead to the loss of fragmented DNA in apoptotic cells.[5] This helps in preserving the light scatter properties and surface antigen expression of cells.[9]

Applications

Cell Cycle Analysis

DRAQ5™ provides stoichiometric binding to DNA, allowing for the clear resolution of G0/G1, S, and G2/M phases of the cell cycle. The no-wash protocol simplifies sample preparation for high-throughput cell cycle studies.

Apoptosis Assays

In apoptotic cells, fragmented DNA can be observed as a sub-G1 peak in the DNA content histogram.[5] The gentle, no-wash staining procedure with DRAQ5™ is advantageous for preserving these fragments, which might otherwise be lost during wash steps.[5]

Nucleated Cell Gating

The intense nuclear staining by DRAQ5™ allows for the easy discrimination of nucleated cells from anucleated cells, such as mature red blood cells, without the need for lysis buffers.[4][5][10][11][12] This is particularly useful for analyzing complex samples like whole blood or bone marrow aspirates.[5][10]

Data Presentation

Table 1: Recommended Staining Parameters for No-Wash DRAQ5™ Protocol
ParameterLive CellsFixed Cells
Cell Concentration ≤ 4 x 10⁵ cells/mL[1][3]≤ 4 x 10⁵ cells/mL[13]
DRAQ5™ Concentration 5 - 20 µM[2][6][12]5 - 20 µM[13][14]
Incubation Time 5 - 30 minutes at RT5 - 15 minutes at RT[15]
1 - 3 minutes at 37°C[3][6][7]10 - 20 minutes at RT[4]
Incubation Temp. Room Temperature or 37°C[3][6]Room Temperature[15]
Table 2: Instrument Settings for DRAQ5™ Detection
ParameterRecommendation
Excitation Laser 488 nm (sub-optimal), 633/647 nm (optimal)[1][2][3]
Emission Filter 695LP, 715LP, or 780LP[1][2][3]
Compensation Generally not required with FITC and R-PE[1][6][8]

Experimental Protocols

Protocol 1: No-Wash Staining of Live Cells for Cell Cycle Analysis

Materials:

  • DRAQ5™ (5 mM stock solution)

  • Phosphate Buffered Saline (PBS) or complete cell culture medium

  • Single-cell suspension of interest

Procedure:

  • Prepare a single-cell suspension in a suitable buffer (e.g., PBS or culture medium) at a concentration of ≤ 4 x 10⁵ cells/mL.[1][3]

  • Add DRAQ5™ directly to the cell suspension to a final concentration of 10-20 µM.

  • Gently mix the cells.

  • Incubate for 5-30 minutes at room temperature or 1-3 minutes at 37°C, protected from light.[3][6][7]

  • Proceed directly to analysis on the flow cytometer without any washing steps.[1][3]

Protocol 2: No-Wash Staining of Fixed Cells

Materials:

  • DRAQ5™ (5 mM stock solution)

  • Fixation buffer (e.g., 70-80% ice-cold ethanol)

  • Phosphate Buffered Saline (PBS)

  • Single-cell suspension of interest

Procedure:

  • Prepare a single-cell suspension.

  • Fix the cells according to your standard laboratory protocol. For example, treat cells with 70-80% ice-cold ethanol (B145695) on ice for 30 minutes.[15]

  • Wash the cells once with PBS to remove the fixative.

  • Resuspend the cell pellet in PBS at a concentration of ≤ 4 x 10⁵ cells/mL.

  • Add DRAQ5™ to a final concentration of 20 µM.[15]

  • Incubate for 5-15 minutes at room temperature, protected from light.[15]

  • Analyze the samples on a flow cytometer without further washing.[15]

Visualizations

G Experimental Workflow: No-Wash DRAQ5 Staining cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis prep_cells Prepare Single-Cell Suspension add_draq5 Add DRAQ5™ (No-Wash) prep_cells->add_draq5 ≤ 4x10^5 cells/mL incubate Incubate add_draq5->incubate 5-30 min @ RT or 1-3 min @ 37°C acquire Acquire on Flow Cytometer incubate->acquire analyze Data Analysis acquire->analyze

Caption: A streamlined no-wash experimental workflow for DRAQ5™ staining in flow cytometry.

G Cell Cycle Analysis using DRAQ5™ cluster_cycle The Cell Cycle cluster_apoptosis Apoptosis G0_G1 G0/G1 Phase (2n DNA) S S Phase (2n -> 4n DNA) G0_G1->S SubG1 Sub-G1 Peak (<2n DNA) G0_G1->SubG1 DNA Fragmentation G2_M G2/M Phase (4n DNA) S->G2_M G2_M->G0_G1 Mitosis

Caption: Representation of cell cycle phases and apoptosis detection with DRAQ5™.

Conclusion

The no-wash protocol for DRAQ5™ staining offers a simple, rapid, and robust method for DNA content analysis in flow cytometry. By eliminating wash steps, researchers can save time, reduce cell loss, and simplify their experimental workflows. Its versatility and compatibility with other common fluorochromes make it a valuable tool for a wide range of applications in both basic research and drug development. For optimal results, it is always recommended to titrate the dye concentration and incubation time for each specific cell type and experimental condition.[12][14][15]

References

DRAQ5 for Cell Cycle Analysis in Fixed Cells: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DRAQ5 is a far-red fluorescent DNA dye that offers a versatile solution for cell cycle analysis in fixed cells.[1][2] As a cell-permeant anthraquinone, it intercalates with double-stranded DNA (dsDNA) stoichiometrically, allowing for the quantification of DNA content and the determination of cell cycle phases (G0/G1, S, and G2/M).[1][2][3] Its key advantage lies in its far-red emission spectrum, which minimizes spectral overlap with common fluorophores like GFP, FITC, and R-PE, making it an ideal choice for multiplexing and multiparameter flow cytometry.[1][2][3] This feature is particularly beneficial when combining cell cycle analysis with immunophenotyping to study specific cell subpopulations. DRAQ5 is compatible with various fixation methods, including ethanol (B145695) and formaldehyde (B43269), and does not require RNase treatment, simplifying staining protocols.[1][3]

Key Features and Advantages of DRAQ5

  • Far-Red Emission: Minimizes spectral overlap with other fluorophores, enabling multiparameter analysis.[1][2][3]

  • Stoichiometric DNA Staining: Allows for accurate quantification of DNA content for cell cycle analysis.[1][2]

  • Compatibility: Works with both live and fixed cells and is compatible with common fixation methods.[1][2]

  • No RNase Treatment Required: Simplifies the staining protocol and reduces sample processing time.[1][3]

  • High Cell Permeability: Rapidly stains the nuclei of cells.[1]

Spectral Properties

DRAQ5 can be excited by a range of lasers, with excitation maxima at approximately 600 nm and 646 nm.[2] While it can be sub-optimally excited by a 488 nm laser, it is most efficiently excited by red lasers (e.g., 633 nm or 647 nm).[2] The emission maximum is approximately 681 nm when free and shifts to around 697 nm when bound to dsDNA.[2]

PropertyWavelength (nm)
Excitation Maxima600 / 646
Emission Maximum (dsDNA-bound)697

Quantitative Data Summary

Studies have shown that cell cycle analysis using DRAQ5 provides results comparable to those obtained with the widely used DNA stain, Propidium Iodide (PI). While one study on hematolymphoid cells found no significant difference in the percentage of cells in the S-phase between the two dyes, it did note a slightly larger coefficient of variation (CV) for the G0/G1 peak with DRAQ5.[4][5]

Table 1: Comparison of Cell Cycle Analysis with DRAQ5 and Propidium Iodide (PI) in Hematolymphoid Cells

ParameterDRAQ5Propidium Iodide (PI)
S-Phase (%) No significant differenceNo significant difference
G0/G1 Peak CV (%) Slightly higherSlightly lower
Doublets (%) Significantly lowerHigher

Data adapted from a study on clinical hematolymphoid samples. The study concluded that DRAQ5 is a useful tool for the kinetic evaluation of normal and neoplastic hematolymphoid cell subsets.[4][5]

Experimental Protocols

Here we provide detailed protocols for cell fixation and subsequent DRAQ5 staining for cell cycle analysis by flow cytometry.

Protocol 1: Ethanol Fixation and DRAQ5 Staining

Ethanol fixation is a common method for preparing cells for cell cycle analysis as it often yields histograms with high resolution.[6][7]

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70-80% ice-cold ethanol

  • DRAQ5™ (5mM stock solution)

  • Staining Buffer (e.g., PBS with 1-2% FBS)

Procedure:

  • Cell Preparation: Harvest cells and wash once with PBS by centrifugation (e.g., 300-400 x g for 5 minutes).

  • Fixation: Resuspend the cell pellet in 1 ml of ice-cold PBS. While vortexing gently, add 4 ml of ice-cold 70-80% ethanol dropwise to the cell suspension.

  • Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes. Cells can be stored in ethanol at -20°C for an extended period.

  • Washing: Wash the cells once with Staining Buffer to remove the ethanol. Centrifuge and discard the supernatant.

  • Staining: Resuspend the cell pellet in Staining Buffer at a concentration of ≤1 x 10^6 cells/ml. Add DRAQ5 to a final concentration of 5-20 µM.

  • Incubation: Incubate at room temperature for 5-15 minutes, protected from light.[6][7]

  • Analysis: The cells are now ready for analysis by flow cytometry. No washing step is required after DRAQ5 staining.[6][7]

Ethanol_Fixation_Workflow cluster_prep Cell Preparation cluster_fix Fixation cluster_stain Staining Harvest Harvest Cells Wash_PBS Wash with PBS Harvest->Wash_PBS Resuspend_PBS Resuspend in cold PBS Wash_PBS->Resuspend_PBS Add_Ethanol Add cold 70-80% Ethanol Resuspend_PBS->Add_Ethanol Incubate_Fix Incubate (≥30 min, on ice) Add_Ethanol->Incubate_Fix Wash_Stain Wash with Staining Buffer Incubate_Fix->Wash_Stain Resuspend_Stain Resuspend in Staining Buffer Wash_Stain->Resuspend_Stain Add_DRAQ5 Add DRAQ5 (5-20 µM) Resuspend_Stain->Add_DRAQ5 Incubate_Stain Incubate (5-15 min, RT) Add_DRAQ5->Incubate_Stain Analysis Analyze by Flow Cytometry Incubate_Stain->Analysis

Ethanol Fixation and DRAQ5 Staining Workflow
Protocol 2: Formaldehyde Fixation and DRAQ5 Staining

Formaldehyde fixation is often used when combining cell cycle analysis with immunofluorescent staining of intracellular or surface antigens.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Formaldehyde in PBS

  • Permeabilization Buffer (e.g., PBS with 0.1% Triton X-100)

  • DRAQ5™ (5mM stock solution)

  • Staining Buffer (e.g., PBS with 1-2% FBS)

Procedure:

  • Cell Preparation: Harvest and wash cells as described in Protocol 1.

  • Fixation: Resuspend the cell pellet in 4% formaldehyde and incubate for 15-30 minutes at room temperature.[4]

  • Washing: Wash the cells twice with PBS.

  • Permeabilization (if required for intracellular targets): Resuspend the cell pellet in Permeabilization Buffer and incubate for 10-15 minutes at room temperature. Wash once with Staining Buffer.

  • (Optional) Antibody Staining: If performing immunophenotyping, proceed with your standard antibody staining protocol at this stage.

  • Staining: Resuspend the cell pellet in Staining Buffer at a concentration of ≤1 x 10^6 cells/ml. Add DRAQ5 to a final concentration of 5-20 µM.

  • Incubation: Incubate for 10-20 minutes at room temperature, protected from light.[4]

  • Analysis: The cells are now ready for analysis by flow cytometry without a final wash step.

Formaldehyde_Fixation_Workflow cluster_prep Cell Preparation cluster_fix_perm Fixation & Permeabilization cluster_staining Staining Harvest Harvest & Wash Cells Fix Fix with 4% Formaldehyde Harvest->Fix Wash1 Wash with PBS Fix->Wash1 Perm Permeabilize (e.g., Triton X-100) Wash1->Perm Antibody_Stain Optional: Antibody Staining Perm->Antibody_Stain DRAQ5_Stain Add DRAQ5 (5-20 µM) Antibody_Stain->DRAQ5_Stain Incubate Incubate (10-20 min, RT) DRAQ5_Stain->Incubate Analysis Analyze by Flow Cytometry Incubate->Analysis

Formaldehyde Fixation and DRAQ5 Staining Workflow

Data Analysis and Gating Strategy

A typical gating strategy for cell cycle analysis using DRAQ5 involves sequential steps to isolate single, nucleated cells for DNA content analysis.

  • Debris Exclusion: Gate on the main cell population using a forward scatter (FSC) versus side scatter (SSC) plot to exclude debris.

  • Doublet Discrimination: Gate on single cells by plotting the area of the DRAQ5 signal (e.g., FL-Area) against the height (FL-Height) or width (FL-Width) of the signal. Single cells will form a diagonal population, while doublets and aggregates will have a higher area for a given height/width.

  • Cell Cycle Histogram: Generate a histogram of the DRAQ5 fluorescence intensity for the single-cell population. This will show distinct peaks for G0/G1 (2N DNA content) and G2/M (4N DNA content), with the S phase population in between. Cell cycle analysis software can then be used to quantify the percentage of cells in each phase.

Gating_Strategy Total_Events Total Cellular Events FSC_SSC FSC vs. SSC Gate (Debris Exclusion) Total_Events->FSC_SSC Single_Cells DRAQ5-Area vs. DRAQ5-Width Gate (Doublet Discrimination) FSC_SSC->Single_Cells Histogram DRAQ5 Histogram (Cell Cycle Phases) Single_Cells->Histogram Quantification Quantify G0/G1, S, G2/M Phases Histogram->Quantification

Gating Strategy for Cell Cycle Analysis

Troubleshooting

IssuePossible CauseSuggested Solution
High CV of G0/G1 peak - Inconsistent staining- High flow rate on cytometer- Cell clumping- Ensure thorough mixing of cells with DRAQ5.- Use a low flow rate during acquisition.- Filter cell suspension before staining.
No distinct G2/M peak - Cells are not proliferating- Insufficient number of events acquired- Use a positive control of actively dividing cells.- Acquire a sufficient number of events (e.g., >10,000).
High background fluorescence - DRAQ5 concentration too high- Inadequate washing after fixation- Titrate DRAQ5 concentration for your cell type.- Ensure thorough washing steps as per the protocol.
Loss of signal for other fluorophores - Inappropriate fixation/permeabilization for the antibody epitope- Test different fixation/permeabilization methods.- Consider staining for surface markers before fixation.

Conclusion

DRAQ5 is a reliable and versatile far-red fluorescent dye for cell cycle analysis in fixed cells. Its compatibility with various fixation methods and its minimal spectral overlap with other common fluorophores make it an excellent choice for multiparameter flow cytometry experiments, particularly those involving combined immunophenotyping and cell cycle analysis. The straightforward staining protocols and the lack of a need for RNase treatment further enhance its utility in a research setting. By following the detailed protocols and gating strategies outlined in these application notes, researchers can obtain high-quality, reproducible cell cycle data.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Weak DRAQ5 Signal in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DRAQ5™, the far-red fluorescent DNA dye for live and fixed cell analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help you resolve issues with weak DRAQ5 signals in your microscopy experiments.

Frequently Asked Questions (FAQs)

Q1: My DRAQ5 signal is very faint. What are the most common causes?

A weak DRAQ5 signal can stem from several factors, including suboptimal dye concentration, insufficient incubation time, or incorrect microscope settings. It is also crucial to ensure that your cell preparation is appropriate for staining.

Q2: What is the recommended concentration of DRAQ5 for microscopy?

The optimal concentration of DRAQ5 can vary depending on the cell type and whether the cells are live or fixed. A good starting point for microscopy is a final concentration of 5 µM.[1][2][3] For live-cell imaging, especially in time-lapse experiments, a lower concentration of 1 µM may be used for the duration of the assay (typically 0.5 - 3 hours).[1][2][3][4][5] For cell cycle analysis or when gating nucleated cells, concentrations can range from 5-20 µM.[1][2][6] It is always recommended to titrate the reagent to find the optimal concentration for your specific application and cell type.[6]

Q3: How long should I incubate my cells with DRAQ5?

Incubation times typically range from 5 to 30 minutes at room temperature.[3][4][5][6] Staining can be accelerated by incubating at 37°C, which may reduce the incubation time to as little as 1-3 minutes.[4][5][7] For fixed cells, an incubation of 10-20 minutes at room temperature is often sufficient.[1][2]

Q4: Can I use DRAQ5 in both live and fixed cells?

Yes, DRAQ5 is a cell-permeant dye that can be used to stain both live and fixed cells without the need for a permeabilization step.[1][4][8] It is compatible with common fixation methods, such as those using formaldehyde (B43269).[3]

Q5: Is DRAQ5 compatible with other fluorophores like GFP?

Yes, DRAQ5 emits in the far-red region of the spectrum, making it compatible with many common fluorophores that emit in the blue, green, and yellow/orange regions, such as GFP, FITC, and R-PE.[1][3] This allows for multi-color imaging with minimal spectral overlap.[9] However, it is not recommended for use with other far-red fluorochromes excited by the 488 or 633 nm laser lines.[3]

Q6: Do I need to wash the cells after DRAQ5 staining?

No, a washing step is not required after DRAQ5 staining, which simplifies the protocol and makes it suitable for automation.[1][4][5] Cells can be analyzed directly after incubation.[4][5] However, for live-cell imaging, removing the DRAQ5 solution and adding fresh buffer may help reduce background from unbound dye.[10]

Troubleshooting Guide

Problem: Weak or No Nuclear Signal

If you are experiencing a faint or absent DRAQ5 signal, follow this troubleshooting workflow to identify and resolve the issue.

Weak_DRAQ5_Signal_Troubleshooting cluster_concentration Concentration Issues cluster_incubation Incubation Issues cluster_microscope Microscope Settings cluster_cell_health Cell Issues start Start: Weak DRAQ5 Signal check_concentration 1. Verify DRAQ5 Concentration (5-20 µM typical) start->check_concentration check_incubation 2. Check Incubation Time & Temp (5-30 min @ RT or 1-3 min @ 37°C) check_concentration->check_incubation Concentration OK conc_issue Incorrect Dilution? Expired Reagent? check_concentration->conc_issue Incorrect check_microscope 3. Optimize Microscope Settings check_incubation->check_microscope Incubation OK inc_issue Too Short? Too Cold? check_incubation->inc_issue Incorrect check_cell_health 4. Assess Cell Health & Density check_microscope->check_cell_health Settings OK micro_issue Wrong Excitation/Emission Filters? Low Laser Power/Exposure? check_microscope->micro_issue Suboptimal review_protocol 5. Review Staining Protocol check_cell_health->review_protocol Cells OK cell_issue Low Viability? Low Cell Density? check_cell_health->cell_issue Poor solution_found Signal Improved review_protocol->solution_found Protocol Optimized contact_support Issue Persists: Contact Technical Support review_protocol->contact_support No Improvement conc_solution Prepare Fresh Dilution Use New Reagent conc_issue->conc_solution conc_solution->check_incubation inc_solution Increase Time Incubate at 37°C inc_issue->inc_solution inc_solution->check_microscope micro_solution Use Far-Red Filters (e.g., Cy5) Increase Laser Power/Exposure micro_issue->micro_solution micro_solution->check_cell_health cell_solution Use Healthy Cells Increase Seeding Density cell_issue->cell_solution cell_solution->review_protocol

Caption: Troubleshooting workflow for weak DRAQ5 signal.

Data Presentation

Table 1: Recommended DRAQ5 Staining Parameters
ApplicationCell TypeRecommended ConcentrationIncubation TimeIncubation TemperatureReference(s)
General MicroscopyLive or Fixed5 µM15-30 minRoom Temperature[1][2]
Live Cell Imaging (Time-lapse)Live1 µM0.5 - 3 hours37°C[1][2][3][4][5]
Cell Cycle AnalysisLive or Fixed10-20 µM15-30 minRoom Temperature[1][2]
Nucleated Cell GatingLive or Fixed5-10 µM15-30 minRoom Temperature[1][2]
Accelerated StainingLive or Fixed5-20 µM1-3 min37°C[4][5][7]
Table 2: DRAQ5 Spectral Properties
PropertyWavelength (nm)Reference(s)
Excitation Maximum (Ex λmax)646 nm[5][9]
Sub-optimal Excitation488 nm[5][9]
Emission Maximum (Em λmax)681 nm / 697 nm (bound to dsDNA)[5][9]
Recommended Emission FilterLong pass >665 nm (e.g., 695LP, 715LP)[3][5][9]

Experimental Protocols

Protocol 1: Staining of Live Adherent Cells for Microscopy
  • Culture adherent cells on a suitable imaging dish or slide.

  • Prepare a working solution of DRAQ5 at a final concentration of 5 µM in your normal cell culture medium. For long-term imaging, a concentration of 1 µM may be preferable.[1][2][3][4]

  • Aspirate the old medium from the cells and add the DRAQ5-containing medium.

  • Incubate the cells for 15-30 minutes at 37°C in a CO₂ incubator.[1][2] To accelerate staining, you can use a higher concentration and incubate at 37°C for 1-3 minutes.[4][5]

  • The cells can be imaged directly without a wash step.[4][5] For reduced background, you may optionally wash the cells once with fresh pre-warmed medium before imaging.[10]

  • Proceed with imaging using appropriate far-red filter sets (e.g., Cy5).

Protocol 2: Staining of Fixed and Permeabilized Cells for Immunofluorescence
  • Perform your standard cell fixation (e.g., with 4% formaldehyde for 15-30 minutes) and permeabilization (e.g., with 0.1% Triton X-100) steps.[1]

  • Proceed with your immunofluorescence staining protocol for your target of interest, including blocking and antibody incubations.

  • After the final wash step of your immunofluorescence protocol, prepare a 5 µM working solution of DRAQ5 in PBS.

  • Overlay the cells with the DRAQ5 solution and incubate for 10-20 minutes at room temperature, protected from light.[1][2]

  • Aspirate the DRAQ5 solution. A wash step is not required.[1]

  • Mount the coverslip using a mounting medium that does not contain DAPI, as DAPI can quench the DRAQ5 signal.[3]

  • Image the cells using appropriate filter sets for your primary/secondary antibodies and a far-red filter set for DRAQ5.

Logical Relationships in Troubleshooting

The following diagram illustrates the logical steps to consider when diagnosing a weak DRAQ5 signal, starting from the sample preparation and moving through to the imaging parameters.

Logical_Relationships cluster_Sample Sample Checks cluster_Staining Staining Checks cluster_Imaging Imaging Checks Sample Sample Preparation Staining DRAQ5 Staining Sample->Staining Imaging Microscopy & Imaging Staining->Imaging Signal Fluorescent Signal Imaging->Signal CellHealth Cell Viability & Density Fixation Fixation/Permeabilization (if applicable) Concentration DRAQ5 Concentration Incubation Incubation Time/Temp Filters Excitation/Emission Filters LightSource Laser Power/Exposure Time Photobleaching Photobleaching

Caption: Key stages influencing the final DRAQ5 signal.

References

DRAQ5 Technical Support Center: Troubleshooting High Background Staining

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing high background staining when using DRAQ5 for nuclear counterstaining.

Frequently Asked Questions (FAQs)

Q1: What is DRAQ5 and what are its primary applications?

DRAQ5™ is a cell-permeable, far-red fluorescent DNA dye.[1] It binds to double-stranded DNA (dsDNA) with high affinity and is used for nuclear staining in both live and fixed cells.[2][3] Its far-red emission spectrum makes it ideal for multiplexing with other fluorophores like GFP and FITC, as it minimizes spectral overlap.[4][5] Common applications include flow cytometry for cell cycle analysis and nucleated cell gating, as well as nuclear counterstaining in fluorescence microscopy and high-content screening.[2][6]

Q2: What are the optimal excitation and emission wavelengths for DRAQ5?

DRAQ5 has broad excitation maxima at approximately 600 nm and 646 nm.[6] It can be excited by various laser lines, including blue (488 nm, sub-optimally), yellow (561 nm), and red (633/647 nm).[3][6] The emission maximum is approximately 697 nm when bound to dsDNA.[1][6] For imaging, it is recommended to use a long-pass filter above 660 nm.[2][3]

Q3: Is DRAQ5 toxic to live cells?

While DRAQ5 is cell-permeant and can be used for live-cell imaging, prolonged exposure can be cytotoxic as it binds irreversibly to DNA. For short-term experiments (under 2 hours), the toxic effects are generally minimal. However, for long-term time-lapse imaging, it is advisable to add DRAQ5 just before analysis or consider alternatives with lower cytotoxicity.[7]

Q4: Do I need to use RNase when staining with DRAQ5?

No, RNase treatment is not necessary when using DRAQ5. It selectively binds to dsDNA with negligible binding to RNA.[1][5] This simplifies staining protocols compared to other nuclear stains like propidium (B1200493) iodide.[8]

Q5: Can I use DRAQ5 with fixed and permeabilized cells?

Yes, DRAQ5 is compatible with most common fixation and permeabilization methods, including formaldehyde (B43269) and ethanol.[3] It can be used to stain the nuclei of fixed cells in immunofluorescence and other applications.[2]

Troubleshooting Guide: High Background Staining

High background staining can obscure specific nuclear signals and compromise data quality. The following guide addresses common causes of high background with DRAQ5 and provides detailed solutions.

Issue 1: Diffuse, non-specific staining in the cytoplasm or extracellular space.

This is the most common issue and can arise from several factors related to dye concentration and incubation.

Potential Cause & Solution Workflow

cluster_0 Troubleshooting Workflow: High DRAQ5 Concentration start High Background Observed check_conc Is DRAQ5 concentration optimized? start->check_conc titrate Perform Concentration Titration check_conc->titrate No check_incubation Is incubation time/temperature too high? check_conc->check_incubation Yes optimal_conc Use Optimal (Lower) Concentration titrate->optimal_conc problem_solved Problem Resolved optimal_conc->problem_solved reduce_incubation Reduce Incubation Time/Temperature check_incubation->reduce_incubation Yes check_incubation->problem_solved No reduce_incubation->problem_solved

Caption: Workflow for addressing high background due to DRAQ5 concentration.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution Experimental Protocol
DRAQ5 Concentration Too High The most common cause of high background is an excessive concentration of DRAQ5. It is crucial to titrate the dye to find the optimal concentration for your specific cell type and application.[9][10]Protocol: DRAQ5 Concentration Titration 1. Prepare a series of DRAQ5 dilutions in your working buffer (e.g., PBS or culture medium). Recommended starting range is 1 µM to 20 µM.[11] For imaging, a final concentration of 5 µM is often a good starting point.[2][3] For flow cytometry, a range of 5-20 µM is typically used.[6]2. Stain your cells with each concentration for a fixed time and temperature.3. Image or analyze the cells and identify the lowest concentration that provides bright nuclear staining with minimal cytoplasmic or extracellular background.
Excessive Incubation Time or Temperature Prolonged incubation or staining at higher temperatures can lead to increased non-specific binding.[12][13]Protocol: Optimizing Incubation Conditions 1. Using the optimal DRAQ5 concentration determined above, test different incubation times. A typical range is 5 to 30 minutes at room temperature.[2][14] 2. Staining is accelerated at 37°C, where incubation times can often be reduced to 1-3 minutes.[12][14] 3. Compare the signal-to-noise ratio for each condition to determine the shortest incubation time that yields satisfactory nuclear staining.
Insufficient Washing Although many protocols state that washing is not required, a wash step can be beneficial in reducing background, especially in imaging applications.[2][14][15]Protocol: Optional Wash Step 1. After incubating with DRAQ5, aspirate the staining solution.2. Gently wash the cells once or twice with your assay buffer (e.g., PBS).3. Proceed with imaging or analysis.
Issue 2: High background in fixed and permeabilized samples.

In addition to the factors above, specific issues can arise when working with fixed and permeabilized cells.

Logical Relationship of Troubleshooting Steps

cluster_1 Troubleshooting Fixed/Permeabilized Samples start High Background in Fixed Cells check_permeabilization Inadequate Permeabilization? start->check_permeabilization optimize_perm Optimize Permeabilization Agent/Time check_permeabilization->optimize_perm Yes check_blocking Insufficient Blocking? check_permeabilization->check_blocking No resolved Problem Resolved optimize_perm->resolved add_blocking Incorporate Blocking Step check_blocking->add_blocking Yes check_secondary Secondary Antibody Cross-Reactivity? check_blocking->check_secondary No add_blocking->resolved use_adsorbed_secondary Use Cross-Adsorbed Secondary Antibody check_secondary->use_adsorbed_secondary Yes check_secondary->resolved No use_adsorbed_secondary->resolved

Caption: Troubleshooting logic for high background in fixed cells.

Detailed Troubleshooting Steps:

Potential Cause Recommended Solution Experimental Protocol
Interaction with Other Reagents Residual detergents from permeabilization buffers (e.g., Triton X-100) can sometimes contribute to background. Also, non-specific binding of secondary antibodies in immunofluorescence protocols can be a source of background.[16]Protocol: Improved Washing and Blocking 1. After permeabilization, ensure thorough washing with PBS to remove any residual detergent.[2]2. In immunofluorescence experiments, use a blocking solution (e.g., 5% BSA or serum from the secondary antibody host species) before applying the primary antibody to minimize non-specific binding.[16]3. Consider using cross-adsorbed secondary antibodies to reduce species cross-reactivity.[16]
Autofluorescence Some cell types or tissues exhibit natural autofluorescence, which can be mistaken for high background.[10]Protocol: Autofluorescence Check 1. Prepare a control sample that undergoes all the staining steps except for the addition of DRAQ5 and any other fluorophores.2. Image this sample using the same settings as your experimental samples.3. If significant fluorescence is observed, this indicates autofluorescence. Consider using a commercial autofluorescence quenching reagent if it interferes with your analysis.[10]

Summary of Recommended DRAQ5 Concentrations and Incubation Times

Application Cell Type Recommended DRAQ5 Concentration Incubation Time Temperature
Fluorescence Microscopy Live or Fixed Adherent Cells1-5 µM[2][3]5-30 minutes[2][14]Room Temperature or 37°C[2][14]
Flow Cytometry Live or Fixed Suspension Cells5-20 µM[6]5-30 minutes[6]Room Temperature or 37°C[6]
Time-Lapse Imaging Live Cells1 µM[2]Duration of assay (e.g., 0.5-3 hours)[2]37°C
High Content Screening Fixed Cells5 µM[2]10-20 minutes[2]Room Temperature

Note: The optimal conditions may vary depending on the specific cell line, experimental setup, and instrumentation. It is always recommended to perform an initial optimization experiment.[6]

References

DRAQ5 in Long-Term Live Cell Experiments: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on using DRAQ5 for live-cell imaging, with a special focus on understanding and mitigating its cytotoxic effects in long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is DRAQ5 and how does it work in live cells?

DRAQ5 is a cell-permeable, far-red fluorescent DNA dye.[1] It belongs to the anthraquinone (B42736) family of compounds and works by intercalating into double-stranded DNA (dsDNA).[2] Its ability to readily cross the plasma and nuclear membranes of live cells allows for rapid nuclear staining without the need for fixation or permeabilization.[3]

Q2: Is DRAQ5 toxic to cells?

Yes, the persistence of DRAQ5 on cellular DNA is ultimately cytotoxic.[4] This toxicity is due to its DNA binding, which can interfere with DNA replication and halt cells in the G2/M phase of the cell cycle.[5] For this reason, DRAQ5 is not recommended for long-term experiments where cell viability and proliferation are critical.[1]

Q3: How long can I image live cells stained with DRAQ5?

Short-term experiments, typically less than 2 hours, are generally not significantly affected by DRAQ5's toxicity.[1] However, for experiments extending beyond this timeframe, cytotoxicity and alterations in cell function should be expected. For multi-day imaging, alternative, lower-toxicity stains are recommended.[6][7]

Q4: What is the recommended concentration of DRAQ5 for live-cell imaging?

The recommended concentration varies depending on the cell type and experimental duration. For general live-cell imaging, a concentration range of 1-20 µM is suggested.[4] For time-lapsed assays, it is advisable to use a lower concentration, such as 1 µM, to minimize cytotoxic effects.[8]

Q5: Does DRAQ5 exhibit phototoxicity?

Yes, like many fluorescent dyes, DRAQ5 can be phototoxic, especially with repeated exposure to high-intensity illumination.[9] This phototoxicity can lead to the production of free radicals that damage cellular components.[9] It is crucial to minimize light exposure to the sample.

Q6: Are there less toxic alternatives to DRAQ5 for long-term live-cell nuclear staining?

Yes, several alternatives with lower cytotoxicity are available for long-term live-cell imaging. These include NucSpot® Live 650 and RedDot™1 (for short-term imaging as it shows cytotoxicity within a few hours).[6][7][10] For viability assays over extended periods, DRAQ7™ is a recommended alternative as it only stains non-viable cells.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
High Cell Death or Arrested Cell Cycle DRAQ5 concentration is too high.Titrate DRAQ5 concentration downwards. Start with the lowest recommended concentration (e.g., 1-5 µM) and increase only if the signal is insufficient.[5]
Prolonged incubation time.Minimize the incubation time with DRAQ5. Staining is rapid, often complete within 5-30 minutes.[1][11] For time-lapse experiments, add DRAQ5 just before imaging.[1]
Phototoxicity from excessive light exposure.Reduce the intensity and duration of the excitation light. Use neutral density filters and acquire images only at essential time points.
Faint or No Nuclear Staining DRAQ5 concentration is too low.Gradually increase the DRAQ5 concentration within the recommended range (up to 20 µM).[4]
Insufficient incubation time.Increase the incubation time up to 30 minutes. Staining is faster at 37°C.[4][11]
Issues with imaging settings.Ensure the correct excitation (e.g., 633 nm or 647 nm) and emission (e.g., >665 nm) filters are being used.[12]
Cytoplasmic Staining High DRAQ5 concentration.High concentrations of DRAQ5 may lead to non-specific staining of other cellular structures.[13] Use the lowest effective concentration for nuclear staining.
Cell health is compromised.In apoptotic or necrotic cells, DRAQ5 may show cytoplasmic signal.[14] Correlate with other viability markers if necessary.

Data Summary

Recommended Staining Conditions for Live Cells
Parameter Recommendation Reference(s)
Concentration 1 - 20 µM[4][8]
Incubation Time 5 - 30 minutes[1][11]
Incubation Temperature Room Temperature or 37°C[4][11]
Wash Steps Not required[1]
Spectral Properties of DRAQ5
Property Wavelength (nm) Reference(s)
Excitation Maximum 646[13][15]
Emission Maximum (bound to dsDNA) 697[13][15]

Experimental Protocols

Standard Protocol for Live-Cell Staining with DRAQ5
  • Prepare Cells: Culture cells on a suitable imaging dish or plate until they reach the desired confluency.

  • Prepare DRAQ5 Working Solution: Dilute the DRAQ5 stock solution in your normal cell culture medium to the desired final concentration (e.g., 5 µM).

  • Stain Cells: Remove the existing culture medium and add the DRAQ5-containing medium to the cells.

  • Incubate: Incubate the cells for 15-30 minutes at 37°C, protected from light.[8]

  • Image: Proceed with imaging on a fluorescence microscope or high-content screening system using appropriate far-red excitation and emission filters. No washing step is necessary.[8]

Protocol for Time-Lapse Imaging (Minimizing Toxicity)
  • Prepare Cells: Culture cells as for the standard protocol.

  • Prepare Low-Concentration DRAQ5: Dilute DRAQ5 in phenol (B47542) red-free imaging medium to a final concentration of 1 µM.[8]

  • Initiate Experiment: Add any experimental compounds (e.g., agonist/antagonist) to the cells.

  • Add DRAQ5: Add the 1 µM DRAQ5 solution to the cells for the duration of the assay.[8]

  • Image: Acquire images at the desired time points, ensuring to minimize light exposure at each point. The imaging should ideally be completed within 2 hours.[1][8]

Visualizations

Logical Workflow for Troubleshooting DRAQ5 Cytotoxicity

G A Start: Observe High Cytotoxicity B Is DRAQ5 concentration > 5µM? A->B C Reduce DRAQ5 to 1-5µM B->C Yes D Is incubation time > 30 mins? B->D No C->D E Reduce incubation to 5-15 mins D->E Yes F Is light exposure high? D->F No E->F G Decrease light intensity/duration F->G Yes H Is the experiment > 2 hours? F->H No G->H I Consider low-toxicity alternative (e.g., NucSpot® Live 650) H->I Yes J Problem Resolved H->J No I->J K Problem Persists: Evaluate other experimental factors J->K

Caption: Troubleshooting workflow for DRAQ5-induced cytotoxicity.

Proposed Signaling Pathway for DRAQ5-Induced Cell Cycle Arrest

G DRAQ5 DRAQ5 DNA Nuclear DNA DRAQ5->DNA Enters Nucleus Intercalation DNA Intercalation DNA->Intercalation Binds ReplicationFork Replication Fork Stall Intercalation->ReplicationFork DSB DNA Double-Strand Breaks (DSBs) ReplicationFork->DSB ATM ATM Activation DSB->ATM Chk2 Chk2 Activation ATM->Chk2 p53 p53 Stabilization ATM->p53 G2M G2/M Cell Cycle Arrest Chk2->G2M p53->G2M

Caption: Putative pathway of DRAQ5-induced G2/M arrest.

References

Optimizing DRAQ5 Concentration for Minimal Cell Death: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of DRAQ5™, a far-red fluorescent DNA dye, while minimizing associated cell death. By understanding the mechanisms of DRAQ5™ cytotoxicity and implementing appropriate experimental strategies, users can achieve robust nuclear staining with maximal cell viability.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of DRAQ5™ and how does it lead to cell death?

A1: DRAQ5™ is a cell-permeable anthraquinone (B42736) dye that binds to DNA. Its mechanism of action and subsequent cytotoxicity are concentration-dependent. At concentrations below 5µM, it is thought to bind to the AT-minor groove of DNA. However, at concentrations of 5µM and higher, it acts as a DNA intercalator, inserting itself between the base pairs of the DNA double helix. This intercalation can interfere with DNA replication and transcription, leading to the activation of the DNA Damage Response (DDR) pathway, cell cycle arrest (often in the G2/M phase), and ultimately, apoptosis.[1][2][3]

Q2: Is DRAQ5™ always cytotoxic?

A2: Yes, due to its interaction with DNA, DRAQ5™ is considered ultimately cytotoxic to cells.[4] It is not recommended for long-term experiments where the cells need to be cultured and proliferate after staining.[3] However, for short-term experiments (typically less than 2 hours), the cytotoxic effects may not be significant, allowing for applications like live-cell imaging of dynamic processes.[4]

Q3: What are the recommended starting concentrations for DRAQ5™?

A3: The optimal concentration of DRAQ5™ is cell-type dependent and should be empirically determined. However, general recommendations are:

  • Live-cell imaging: 1-5 µM. For time-lapsed imaging, starting with a lower concentration (e.g., 1 µM) is advisable.[5]

  • Flow cytometry: 5-20 µM.[4]

  • Fixed-cell staining: 5 µM.[4]

Q4: How does incubation time affect cell viability?

A4: Longer incubation times with DRAQ5™ will generally lead to increased cytotoxicity. Staining is rapid, often occurring within 5 to 30 minutes at room temperature.[4][6] Staining is even faster at 37°C (approximately 1-3 minutes).[5][6] It is crucial to use the shortest incubation time that provides adequate signal for your application.

Q5: How does DRAQ5™ toxicity compare to other nuclear stains like Hoechst 33342?

A5: At commonly used concentrations (e.g., 5µM), DRAQ5™ has been reported to be more toxic than Hoechst 33342.[7][8] However, Hoechst 33342 requires UV excitation, which can itself be phototoxic to cells, whereas DRAQ5™ is excited by red light, minimizing phototoxicity.[7]

Troubleshooting Guide

This guide addresses common issues encountered when using DRAQ5™, with a focus on minimizing cell death.

Problem Possible Cause Recommended Solution
High percentage of dead or dying cells after staining. DRAQ5™ concentration is too high. Titrate the DRAQ5™ concentration downwards. Start with the lowest recommended concentration for your application (e.g., 1 µM for live imaging) and incrementally increase it to find the lowest concentration that gives a sufficient signal.[3]
Incubation time is too long. Reduce the incubation time. For many cell types, 5-15 minutes is sufficient.[4] Staining at 37°C can reduce the required time to 1-3 minutes.[6]
Cell type is particularly sensitive to DRAQ5™. Some cell lines are inherently more sensitive to DNA-binding agents. Perform a dose-response experiment to determine the optimal concentration and incubation time for your specific cell type.
Weak nuclear signal. DRAQ5™ concentration is too low. If you have already optimized for the lowest possible concentration to maintain viability, a slight increase may be necessary. Ensure you are balancing signal intensity with acceptable levels of cell death.
Suboptimal imaging settings. Ensure you are using the correct excitation (e.g., 633 nm or 647 nm) and emission (far-red, >665 nm) filters.[6]
Inconsistent staining across a cell population. Uneven distribution of DRAQ5™. Gently mix the cells after adding DRAQ5™ to ensure a uniform concentration in the culture medium.
Cell density is too high. Recommended cell density is typically ≤4 x 10^5 cells/mL.[5] Higher densities may require slightly higher concentrations, but this should be tested carefully.
Cell cycle arrest observed in post-staining analysis. Inherent effect of DNA intercalation. This is a known consequence of DRAQ5™'s mechanism of action, particularly at higher concentrations.[3] If downstream cell cycle analysis is critical, use the lowest possible DRAQ5™ concentration and shortest incubation time. For applications requiring post-staining proliferation, consider alternative, less toxic nuclear stains.

Experimental Protocols

Protocol 1: Optimizing DRAQ5™ Concentration for Live-Cell Imaging

This protocol outlines a method to determine the optimal DRAQ5™ concentration that provides adequate nuclear staining with minimal impact on cell viability for short-term live-cell imaging.

Materials:

  • Cells of interest cultured in appropriate imaging plates (e.g., glass-bottom dishes)

  • Complete cell culture medium

  • DRAQ5™ (5 mM stock solution)

  • Phosphate-Buffered Saline (PBS)

  • Apoptosis/Necrosis detection kit (e.g., Annexin V-FITC and Propidium Iodide)

  • Fluorescence microscope with appropriate filter sets for DRAQ5™ and viability dyes

Procedure:

  • Cell Seeding: Seed cells at a density that will result in 50-70% confluency on the day of the experiment.

  • Preparation of DRAQ5™ dilutions: Prepare a series of DRAQ5™ working solutions in complete culture medium. Recommended starting concentrations to test are 1 µM, 2.5 µM, 5 µM, 10 µM, and 20 µM. Also, include a no-stain control.

  • Staining:

    • Remove the existing culture medium from the cells.

    • Add the prepared DRAQ5™ working solutions to the respective wells.

    • Incubate at 37°C for a fixed time, for example, 15 minutes. It is recommended to test different incubation times as well (e.g., 5, 15, and 30 minutes).

  • Imaging:

    • Image the cells immediately after incubation using the far-red channel for DRAQ5™.

    • Acquire images from multiple fields of view for each condition.

  • Viability Assessment:

    • After imaging, wash the cells once with 1X Binding Buffer from the apoptosis detection kit.

    • Stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

    • Image the cells again using the appropriate channels for the viability dyes.

  • Data Analysis:

    • Quantify the mean fluorescence intensity of the DRAQ5™ signal in the nucleus for each concentration.

    • Quantify the percentage of apoptotic (Annexin V positive) and necrotic (Propidium Iodide positive) cells for each condition.

    • Create a dose-response curve to visualize the relationship between DRAQ5™ concentration, signal intensity, and cell death.

    • Select the lowest concentration that provides a satisfactory signal with the lowest percentage of cell death.

Data Presentation: Expected Outcome of Optimization

The following table summarizes the expected qualitative outcomes from the optimization protocol. The optimal concentration will provide a "Good" signal with "Low" to "Minimal" impact on cell viability.

DRAQ5™ ConcentrationNuclear Signal IntensityImpact on Cell Viability (Short-term)Recommended Use
1 µM Fair to GoodMinimalIdeal for sensitive cells and time-lapse imaging.[5]
2.5 µM GoodLowGood starting point for most live-cell imaging.
5 µM ExcellentModerateUse with caution for live cells; suitable for fixed cells.[3]
10 µM Very HighHighGenerally not recommended for live cells.[2]
20 µM SaturatedVery HighNot recommended for live cells.[2]

Signaling Pathways and Workflows

DRAQ5™-Induced DNA Damage Response Pathway

At cytotoxic concentrations (≥5 µM), DRAQ5™ intercalates into DNA, causing double-strand breaks. This damage activates the ATM kinase, which in turn phosphorylates and activates CHK2 and p53. Activated p53 can then induce cell cycle arrest or apoptosis.

DRAQ5_DDR_Pathway DRAQ5 DRAQ5 (≥5µM) DNA_Intercalation DNA Intercalation DRAQ5->DNA_Intercalation DSB DNA Double-Strand Breaks DNA_Intercalation->DSB ATM ATM (activated) DSB->ATM activates CHK2 CHK2 (activated) ATM->CHK2 phosphorylates p53 p53 (activated) ATM->p53 phosphorylates CHK2->p53 phosphorylates CellCycleArrest Cell Cycle Arrest (G2/M) p53->CellCycleArrest induces Apoptosis Apoptosis p53->Apoptosis induces

DRAQ5-induced DNA Damage Response pathway.
Experimental Workflow for Optimizing DRAQ5™ Concentration

The following workflow provides a logical sequence of steps to determine the optimal DRAQ5™ staining conditions for your specific experimental needs.

Optimization_Workflow Start Start: Define Experimental Needs (Live/Fixed, Duration) Titration Perform Concentration Titration (e.g., 1-20 µM) Start->Titration Incubation Test Different Incubation Times (e.g., 5, 15, 30 min) Titration->Incubation AssessSignal Assess Signal-to-Noise Ratio Incubation->AssessSignal AssessViability Assess Cell Viability (e.g., Annexin V/PI) Incubation->AssessViability Analysis Analyze Data: Balance Signal and Viability AssessSignal->Analysis AssessViability->Analysis Optimal Select Optimal Conditions Analysis->Optimal

Workflow for DRAQ5 concentration optimization.

References

DRAQ5 Technical Support Center: Troubleshooting & FAQs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the DRAQ5 Technical Support Center. This resource is designed to help researchers, scientists, and drug development professionals optimize their experiments using DRAQ5 and troubleshoot any issues they may encounter. While DRAQ5 is known for its exceptional photostability, this guide addresses common concerns, including perceived photobleaching, and provides solutions for robust and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Is DRAQ5 prone to photobleaching?

A1: DRAQ5 is a highly photostable, far-red fluorescent DNA dye.[1][2][3][4][5][6] Many studies and product descriptions highlight its low photobleaching characteristics, making it ideal for long-term, live-cell imaging and experiments requiring repeated imaging.[2][7] If you are experiencing a decrease in signal intensity, it is more likely due to other factors outlined in our troubleshooting guide below.

Q2: What are the optimal excitation and emission wavelengths for DRAQ5?

A2: DRAQ5 has a broad excitation spectrum with maxima at approximately 600 nm and 646 nm.[1][3][4][8] It can be efficiently excited by red (633 nm or 647 nm) and yellow (561 nm) lasers.[1][8][9] Suboptimal excitation is also possible with a blue laser (488 nm), which can be advantageous for flow cytometry to combine with other common fluorophores like FITC and R-PE.[1][3][4][8][9] The fluorescence emission maximum for DRAQ5 when bound to double-stranded DNA is approximately 697 nm.[1][3][4][6][7][8][9][10]

Q3: Can I use DRAQ5 in both live and fixed cells?

A3: Yes, DRAQ5 is a cell-permeant dye that can be used to stain the nuclei of both live and fixed cells without the need for a permeabilization step.[1][2][3][4][9][11][12][13]

Q4: Do I need to use an antifade mounting medium with DRAQ5?

A4: While DRAQ5 is inherently photostable, using an antifade mountant is a good practice, especially for prolonged imaging of fixed cells. DRAQ5 is compatible with many common antifade reagents, such as ProLong Gold.[9][14] However, it is crucial to use a mountant that does not contain DAPI, as DAPI can quench the DRAQ5 signal.[9]

Q5: At what concentration and for how long should I incubate my cells with DRAQ5?

A5: The optimal concentration and incubation time can vary depending on the cell type and application. A general starting point is a final concentration of 5-20 µM for 5-30 minutes at room temperature or 37°C.[8][9][11][12] For time-lapse imaging, a lower concentration of 1 µM may be used for the duration of the experiment.[11][12] It is always recommended to titrate the concentration and incubation time for your specific experimental conditions.[8]

Troubleshooting Guide: Perceived DRAQ5 Photobleaching

If you are observing a decrease in DRAQ5 signal, it may not be photobleaching. The following guide will help you troubleshoot common issues that can lead to signal loss.

Problem: Weak or Fading DRAQ5 Signal

Possible Cause 1: Suboptimal Staining Protocol

  • Incorrect Concentration: Using a concentration of DRAQ5 that is too low can result in a weak initial signal. Conversely, excessively high concentrations can lead to non-specific staining of the cytoplasm and other cellular structures, which might be mistaken for a diffuse, weak nuclear signal.[15][16]

  • Insufficient Incubation Time: Incubation times that are too short may not allow for complete nuclear staining. Staining is also accelerated at 37°C compared to room temperature.[9][11][12]

Solution:

  • Optimize the DRAQ5 concentration. Start with the recommended range of 5-20 µM and perform a titration to find the optimal concentration for your cell type.

  • Ensure an adequate incubation time of at least 5-30 minutes.[8][9][11][12] For certain cell types, a longer incubation may be necessary.

  • Consider incubating at 37°C to potentially reduce the required incubation time.[9][11][12]

Possible Cause 2: Incorrect Imaging Settings

  • Inappropriate Laser Line and Power: While DRAQ5 can be excited by a 488 nm laser, this is suboptimal.[1][8][9] Using a more optimal laser line, such as 633 nm or 647 nm, will provide a stronger signal.[9] Excessive laser power can, in general, contribute to phototoxicity and photobleaching of any fluorophore.

  • Incorrect Filter Sets: Using emission filters that are not appropriate for DRAQ5's far-red emission spectrum will result in poor signal detection.

Solution:

  • Use an appropriate laser line for excitation, preferably a red laser (633 nm or 647 nm).[9]

  • Use the lowest laser power that provides a sufficient signal-to-noise ratio.

  • Ensure you are using a suitable long-pass filter, such as a 695LP, 715LP, or 780LP, to collect the far-red emission of DRAQ5.[9][17]

Possible Cause 3: Cell Health and Viability (for live-cell imaging)

  • Cellular Stress or Death: In long-term imaging experiments, cellular stress or death can lead to changes in nuclear morphology and DNA condensation, which may appear as a change in signal intensity. Some studies suggest that prolonged incubation with DRAQ5 can affect cell cycle progression.[18]

  • Drug Efflux: Some cell lines, particularly resistant cancer cells, may actively pump the dye out of the cell, leading to a decrease in signal over time.

Solution:

  • Monitor cell health throughout your experiment using brightfield or DIC imaging.

  • For very long-term experiments, consider the potential effects of DRAQ5 on cellular processes and perform appropriate controls.[18]

  • Use the lowest possible concentration of DRAQ5 that allows for adequate visualization to minimize potential toxicity.

Possible Cause 4: Incompatibility with Other Reagents

  • Quenching by Other Dyes: As mentioned, DAPI can quench the DRAQ5 signal.[9] Ensure that other fluorophores or reagents in your experiment are compatible with DRAQ5.

  • Mounting Media Issues: Using an inappropriate or old mounting medium can affect the fluorescent signal.

Solution:

  • Avoid using DAPI in combination with DRAQ5.[9]

  • Use fresh, high-quality antifade mounting media for fixed-cell imaging.[14]

Quantitative Data Summary

ParameterValueReference
Excitation Maxima ~600 nm and ~646 nm[1][3][4][8]
Emission Maximum (dsDNA-bound) ~697 nm[1][3][4][6][7][8][9][10]
Recommended Concentration (Microscopy) 5-20 µM[8][9][11]
Recommended Incubation Time 5-30 minutes[8][9][11][12]

Experimental Protocols

Standard Protocol for DRAQ5 Staining of Adherent Cells (Live or Fixed)
  • Cell Preparation: Culture cells on a suitable imaging dish or plate to the desired confluency.

  • Reagent Preparation: Prepare a working solution of DRAQ5 in your preferred buffer (e.g., PBS) or complete culture medium. A final concentration of 5 µM is a good starting point.

  • Staining:

    • For live cells , remove the existing culture medium and replace it with the DRAQ5-containing medium.

    • For fixed cells , after your fixation and any immunofluorescence steps, wash the cells with PBS. Then, add the DRAQ5 solution.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature or 37°C, protected from light.[9][11]

  • Imaging:

    • For live cells , you can image directly without washing.

    • For fixed cells , you can wash with PBS and then mount with an appropriate antifade mounting medium (DAPI-free).

  • Microscopy Settings: Use a 633 nm or 647 nm laser for excitation and collect the emission using a long-pass filter (e.g., 695LP).

Protocol for DRAQ5 Staining in Flow Cytometry
  • Cell Preparation: Prepare a single-cell suspension at a concentration of ≤4 x 10^5 cells/ml in an appropriate buffer like PBS.[9][19]

  • Immunostaining (Optional): If performing simultaneous surface or intracellular staining, complete those protocols first.

  • DRAQ5 Staining: Add DRAQ5 to a final concentration of 5-20 µM.[9]

  • Incubation: Gently mix and incubate for 5-30 minutes at room temperature, protected from light.[9][19]

  • Analysis: Analyze the cells directly on the flow cytometer without any further washing steps.[9][19] Use the appropriate laser and filter combination for DRAQ5 detection (e.g., 488 nm or 633 nm excitation and a far-red emission filter).

Visual Troubleshooting Guide

DRAQ5_Troubleshooting Start Start: Weak or Fading DRAQ5 Signal CheckStaining Check Staining Protocol Start->CheckStaining CheckImaging Check Imaging Settings Start->CheckImaging CheckCellHealth Check Cell Health Start->CheckCellHealth CheckReagents Check Reagent Compatibility Start->CheckReagents Concentration Optimize Concentration (5-20 µM) CheckStaining->Concentration Concentration Too Low/High? Incubation Optimize Incubation Time (5-30 min) CheckStaining->Incubation Time Too Short? Laser Use Optimal Laser (633/647 nm) CheckImaging->Laser Suboptimal Excitation? Filter Use Correct Emission Filter (>695LP) CheckImaging->Filter Incorrect Filter? Viability Monitor Cell Viability CheckCellHealth->Viability Cells Stressed or Dying? Mountant Use DAPI-Free Antifade Mountant CheckReagents->Mountant Incompatible Reagents? End Resolved: Strong, Stable Signal Concentration->End Incubation->End Laser->End Filter->End Viability->End Mountant->End

Caption: Troubleshooting workflow for weak or fading DRAQ5 signal.

Prevention_Workflow Title Preventing DRAQ5 Signal Loss OptimalStaining 1. Optimal Staining StainDetails Titrate Concentration (5-20 µM) Ensure Sufficient Incubation (5-30 min) Protect from Light During Incubation OptimalStaining->StainDetails OptimalImaging 2. Optimal Imaging ImageDetails Use Red Laser (633/647 nm) Use Lowest Necessary Laser Power Use Correct Emission Filters (>695LP) OptimalImaging->ImageDetails ProperHandling 3. Proper Sample Handling HandlingDetails Use Fresh Antifade Mountant (DAPI-Free) Monitor Live Cell Health Store Stained Samples Properly ProperHandling->HandlingDetails

Caption: Key steps to prevent DRAQ5 signal loss.

References

Technical Support Center: DRAQ5 and Cy5 Spectral Overlap

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing DRAQ5 and Cy5 fluorophores in multicolor fluorescence experiments. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues arising from their spectral overlap.

Spectral Properties of DRAQ5 and Cy5

Understanding the excitation and emission spectra of DRAQ5 and Cy5 is fundamental to designing experiments and troubleshooting potential issues. The table below summarizes their key spectral characteristics.

FluorophoreExcitation Max (nm)Emission Max (nm)Recommended Laser Lines (nm)Common Emission Filters
DRAQ5 646 - 647[1][2][3]681 (when bound to dsDNA, can be up to 697)[1][3][4]633, 647[4]660 LP, 695 LP, 715 LP, 780 LP[3][4][5]
Cy5 649 - 651[6][7][8]667 - 670[6][7][8]633, 647[6]660/20 BP[7]

Frequently Asked Questions (FAQs)

Q1: Can I use DRAQ5 and Cy5 in the same experiment?

Due to the significant overlap in their emission spectra, using DRAQ5 and Cy5 together is challenging and generally not recommended without careful consideration and proper controls.[4] Both fluorophores are excited by common red laser lines (e.g., 633 nm or 647 nm) and their emission profiles are very close, leading to substantial bleed-through or crosstalk.[9][10][11]

Q2: What is spectral bleed-through and how does it affect my results?

Spectral bleed-through, also known as crosstalk, occurs when the fluorescence emission of one fluorophore is detected in the channel designated for another.[9][11] In the case of DRAQ5 and Cy5, the emission of Cy5 will be detected in the DRAQ5 channel, and vice-versa. This can lead to false-positive signals and inaccurate quantification of fluorescence intensity.

Q3: How can I visualize the spectral overlap between DRAQ5 and Cy5?

The following diagram illustrates the concept of spectral overlap, showing how the emission spectrum of Cy5 significantly overlaps with the emission spectrum of DRAQ5.

Spectral Overlap of Cy5 and DRAQ5 cluster_Cy5 Cy5 cluster_DRAQ5 DRAQ5 cluster_Detection Detection Channels Cy5_Excitation Excitation (~649 nm) Cy5_Emission Emission (~667 nm) Cy5_Channel Cy5 Channel (e.g., 660/20 BP) Cy5_Emission->Cy5_Channel Primary Signal DRAQ5_Channel DRAQ5 Channel (e.g., 695 LP) Cy5_Emission->DRAQ5_Channel Bleed-through DRAQ5_Excitation Excitation (~646 nm) DRAQ5_Emission Emission (~681 nm) DRAQ5_Emission->Cy5_Channel Bleed-through DRAQ5_Emission->DRAQ5_Channel Primary Signal

Spectral overlap between Cy5 and DRAQ5 emission.

Troubleshooting Guides

Issue: I am seeing a signal in my DRAQ5 channel from cells that are only stained with Cy5.

This is a classic example of spectral bleed-through. To address this, you must perform compensation.

Experimental Protocol: Compensation Controls

Compensation is a process that corrects for spectral overlap by subtracting the signal of one fluorophore from the channel of another.[12][13]

Materials:

  • Unstained cells (negative control)

  • Cells stained only with DRAQ5 (single-color control)

  • Cells stained only with your Cy5 conjugate (single-color control)

  • Your dually stained experimental sample

Methodology:

  • Prepare Single-Color Controls: For each fluorophore in your experiment (DRAQ5 and Cy5), prepare a sample of cells stained with only that single fluorophore. It is crucial that the fluorophore in the control is the same as in the experiment and that the staining intensity is at least as bright as the experimental sample.[14]

  • Acquire Data:

    • Run the unstained cells to set the baseline fluorescence and establish the negative population.

    • Run the Cy5 single-color control and record the signal in both the Cy5 channel and the DRAQ5 channel. The signal in the DRAQ5 channel is the bleed-through from Cy5.

    • Run the DRAQ5 single-color control and record the signal in both the DRAQ5 channel and the Cy5 channel. The signal in the Cy5 channel is the bleed-through from DRAQ5.

  • Calculate and Apply Compensation: Using your flow cytometer's software, a compensation matrix will be calculated based on the single-color controls. This matrix is then applied to your experimental samples to correct for the spectral overlap.[15]

Compensation Workflow Start Start Prepare_Controls Prepare Samples: - Unstained - Cy5 only - DRAQ5 only - Dually Stained Start->Prepare_Controls Acquire_Unstained Acquire Unstained Control (Set Voltages) Prepare_Controls->Acquire_Unstained Acquire_Single_Stains Acquire Single-Color Controls Acquire_Unstained->Acquire_Single_Stains Calculate_Comp Calculate Compensation Matrix Acquire_Single_Stains->Calculate_Comp Acquire_Experimental Acquire Dually Stained Sample Calculate_Comp->Acquire_Experimental Apply_Comp Apply Compensation Acquire_Experimental->Apply_Comp Analyze Analyze Compensated Data Apply_Comp->Analyze

Workflow for performing fluorescence compensation.

Issue: Compensation is not fully correcting the spectral overlap, or I am using a spectral flow cytometer.

For highly overlapping fluorophores or when using a spectral flow cytometer, spectral unmixing is the preferred method.

Experimental Protocol: Spectral Unmixing

Spectral unmixing is a more advanced technique that uses the full emission spectrum of each dye to separate the signals, rather than just correcting for bleed-through in a specific channel.[12]

Materials:

  • Same as for compensation controls.

Methodology:

  • Acquire Reference Spectra:

    • Run an unstained sample to record the autofluorescence spectrum.

    • Run each single-color control (DRAQ5 only and Cy5 only) to record the unique emission spectrum ("spectral signature") of each fluorophore across all detectors.

  • Acquire Experimental Data: Run your dually stained sample.

  • Perform Spectral Unmixing: The software uses an algorithm to mathematically separate the individual spectral signatures of DRAQ5, Cy5, and autofluorescence from the composite spectrum of your experimental sample. This results in a more accurate quantification of each fluorophore's contribution to the total signal.[12][16]

Spectral Unmixing Logic cluster_Input Input Spectra cluster_Output Unmixed Signals Composite_Spectrum Composite Spectrum (from dually stained sample) Unmixing_Algorithm Spectral Unmixing Algorithm Composite_Spectrum->Unmixing_Algorithm Cy5_Ref Cy5 Reference Spectrum Cy5_Ref->Unmixing_Algorithm DRAQ5_Ref DRAQ5 Reference Spectrum DRAQ5_Ref->Unmixing_Algorithm Autofluorescence_Ref Autofluorescence Reference Autofluorescence_Ref->Unmixing_Algorithm Unmixed_Cy5 Pure Cy5 Signal Unmixing_Algorithm->Unmixed_Cy5 Unmixed_DRAQ5 Pure DRAQ5 Signal Unmixing_Algorithm->Unmixed_DRAQ5 Unmixed_Auto Autofluorescence Unmixing_Algorithm->Unmixed_Auto

Conceptual diagram of the spectral unmixing process.

Alternative Strategies

If compensation or spectral unmixing is not feasible or does not resolve the issue, consider the following:

  • Choose alternative fluorophores: Select fluorophores with better spectral separation. For a far-red nuclear stain to be used with Cy5, consider a dye with a more distinct emission spectrum if available. Conversely, if DRAQ5 is essential, choose a fluorophore that emits further away from it, such as one excited by a different laser line.

  • Sequential Staining and Imaging: If your experimental design allows, you can stain and image for one fluorophore, then strip the antibody or wash extensively before staining and imaging for the second. This is often not practical for live-cell imaging or flow cytometry but can be an option for fixed-cell microscopy.

By carefully considering the spectral properties of DRAQ5 and Cy5 and implementing appropriate controls and analysis techniques, researchers can mitigate the challenges posed by their spectral overlap.

References

DRAQ5™ Technical Support Center: Troubleshooting Non-Specific Cytoplasmic Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DRAQ5™, designed for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental use, with a focus on resolving non-specific cytoplasmic staining.

Frequently Asked Questions (FAQs)

Q1: Is some level of cytoplasmic staining with DRAQ5™ expected?

Yes, a weak fluorescent signal in the cytoplasm and along the cell membrane is a known characteristic of DRAQ5™.[1] This is because DRAQ5™ is lipophilic and readily permeates the cell membrane to reach the nucleus.[2] This faint cytoplasmic staining can be advantageous for accurately defining cellular boundaries during image analysis.[1] However, if the cytoplasmic signal is strong and obscures nuclear detail, it is considered non-specific and requires optimization.

Q2: What are the primary causes of excessive or non-specific cytoplasmic staining with DRAQ5™?

Excessive cytoplasmic staining with DRAQ5™ can arise from several factors, primarily related to the staining protocol and the health of the cells. The most common causes include:

  • High Concentration of DRAQ5™: Using a concentration of DRAQ5™ that is too high is a primary cause of non-specific staining.[2]

  • Prolonged Incubation Time: Incubating cells with DRAQ5™ for longer than the recommended duration can lead to increased cytoplasmic signal.

  • Suboptimal Cell Health: Unhealthy or dying cells may have compromised membrane integrity, leading to increased and less specific uptake of the dye into the cytoplasm.

  • Concentration-Dependent Binding Mechanism: DRAQ5™ exhibits different DNA binding mechanisms depending on its concentration. At concentrations below 5 µM, it binds to the A-T minor groove. At higher concentrations, it intercalates between DNA base pairs, a process that may contribute to off-target effects and potential cytotoxicity.[3]

Q3: Does DRAQ5™ bind to RNA or mitochondria, contributing to cytoplasmic signal?

Product literature and studies indicate that DRAQ5™ has a high specificity for double-stranded DNA (dsDNA). It shows negligible binding to RNA, so RNase treatment is not required. Although mitochondria contain dsDNA, significant staining of mitochondria with DRAQ5™ is generally not observed.

Q4: Can fixation and permeabilization methods affect DRAQ5™ cytoplasmic staining?

Yes, while DRAQ5™ can be used on both live and fixed cells, the methods used for fixation and permeabilization can impact staining patterns. Harsh permeabilization can disrupt cellular membranes and structures, potentially leading to increased background staining. It is important to use fixation and permeabilization methods that are compatible with maintaining good cellular morphology.[4]

Troubleshooting Guide: Non-Specific Cytoplasmic Staining

If you are experiencing high cytoplasmic background with DRAQ5™, follow these troubleshooting steps to optimize your staining protocol.

Step 1: Optimize DRAQ5™ Concentration

The concentration of DRAQ5™ is the most critical factor in controlling non-specific cytoplasmic staining.

  • Recommendation: Perform a titration experiment to determine the lowest concentration of DRAQ5™ that provides adequate nuclear staining with minimal cytoplasmic background for your specific cell type and experimental conditions.

  • Starting Point: For imaging applications, a final concentration of 5 µM is commonly recommended. For long-term time-lapse assays, a lower concentration of 1 µM may be more appropriate. For flow cytometry, a range of 5-20 µM is often used.

ApplicationRecommended Starting ConcentrationTitration Range
Live Cell Imaging 5 µM1 - 10 µM
Fixed Cell Imaging 5 µM1 - 10 µM
Flow Cytometry 10 - 20 µM5 - 20 µM
Time-Lapse Assays (>30 min) 1 µM0.5 - 2 µM
Step 2: Adjust Incubation Time and Temperature
  • Recommendation: Reduce the incubation time. Staining with DRAQ5™ is rapid, often complete within 5-15 minutes at room temperature.[5]

  • Temperature Considerations: Staining is accelerated at 37°C, so if incubating at this temperature, the incubation time should be significantly reduced (e.g., 1-3 minutes).[5][6]

TemperatureRecommended Incubation Time
Room Temperature 5 - 30 minutes
37°C 1 - 5 minutes
Step 3: Assess Cell Health and Density
  • Cell Viability: Ensure that the cells being stained are healthy and have intact membranes. Include a viability dye in your preliminary experiments to assess the health of your cell population.

  • Cell Density: Avoid staining cells that are overly confluent, as this can lead to an increase in dead or dying cells and may affect staining consistency.[7] Aim for a confluence of around 50-70% at the time of staining.

Step 4: Review Fixation and Permeabilization Protocol (for fixed cells)
  • Gentle Methods: If staining fixed cells, ensure that your fixation and permeabilization protocol is not overly harsh. Over-permeabilization can lead to increased background staining.

  • Washing: While DRAQ5™ protocols often state that no wash step is required, a brief wash with phosphate-buffered saline (PBS) after staining may help to reduce unbound dye in the cytoplasm. However, be aware that extensive washing can disrupt the equilibrium of the dye and reduce nuclear signal.

Experimental Protocols

Standard Protocol for DRAQ5™ Staining of Live Adherent Cells
  • Culture cells on a suitable imaging dish or plate to the desired confluence.

  • Prepare a working solution of DRAQ5™ in your normal cell culture medium. The recommended starting concentration is 5 µM.

  • Remove the existing culture medium from the cells.

  • Add the DRAQ5™-containing medium to the cells.

  • Incubate at room temperature for 5-15 minutes, protected from light.

  • Image the cells directly without washing.

Standard Protocol for DRAQ5™ Staining of Fixed and Permeabilized Cells
  • Culture and fix cells using your standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes).

  • Wash the cells twice with PBS.

  • Permeabilize the cells if required for other antibody staining (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

  • Wash the cells twice with PBS.

  • If performing immunostaining, proceed with your standard blocking and antibody incubation steps.

  • Prepare a 5 µM working solution of DRAQ5™ in PBS.

  • Add the DRAQ5™ solution to the cells.

  • Incubate at room temperature for 10-20 minutes, protected from light.

  • Aspirate the DRAQ5™ solution. A brief, gentle wash with PBS is optional.

  • Mount the coverslip and image.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting non-specific cytoplasmic staining with DRAQ5™.

G Troubleshooting Non-Specific Cytoplasmic Staining with DRAQ5™ cluster_0 Problem Identification cluster_1 Primary Troubleshooting Steps cluster_2 Secondary Troubleshooting Steps cluster_3 Tertiary Troubleshooting Steps cluster_4 Final Optimization cluster_5 Resolution start High Cytoplasmic Staining Observed optimize_conc Optimize DRAQ5™ Concentration start->optimize_conc Initial Step titrate Perform Titration (e.g., 1-10 µM) optimize_conc->titrate adjust_time Adjust Incubation Time & Temperature titrate->adjust_time If problem persists end Optimal Nuclear Staining Achieved titrate->end If resolved reduce_time Reduce Time (e.g., 5-15 min at RT) adjust_time->reduce_time check_cells Assess Cell Health & Density reduce_time->check_cells If problem persists reduce_time->end If resolved viability_test Use Viability Dye & Optimize Confluence check_cells->viability_test review_fixation Review Fixation/ Permeabilization viability_test->review_fixation If problem persists (for fixed cells) viability_test->end If resolved gentle_wash Consider Gentle Wash Post-Staining review_fixation->gentle_wash gentle_wash->end

Caption: Troubleshooting workflow for non-specific DRAQ5™ cytoplasmic staining.

The following diagram illustrates the relationship between DRAQ5™ concentration and its binding mechanism, which can influence staining specificity.

G DRAQ5™ Concentration-Dependent Binding Mechanism cluster_0 Concentration cluster_1 Primary Binding Mechanism cluster_2 Potential Outcome low_conc Low Concentration (< 5 µM) minor_groove A-T Minor Groove Binding low_conc->minor_groove high_conc High Concentration (> 5 µM) intercalation Intercalation Between DNA Base Pairs high_conc->intercalation specific_staining More Specific Nuclear Staining minor_groove->specific_staining increased_background Potential for Increased Cytoplasmic Staining intercalation->increased_background

Caption: DRAQ5™ binding mechanism is dependent on concentration.

References

improving DRAQ5 staining consistency across samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DRAQ5™, the far-red fluorescent DNA dye for live and fixed cells. This guide provides troubleshooting advice and answers to frequently asked questions to help you achieve consistent and reliable nuclear staining across your samples.

Frequently Asked Questions (FAQs)

Q1: What is DRAQ5™ and how does it work?

DRAQ5™ is a cell-permeable anthraquinone (B42736) dye that specifically intercalates into double-stranded DNA (dsDNA).[1] Its far-red fluorescence allows for the clear visualization of nuclear DNA in both live and fixed cells without the need for RNase treatment, as it shows high specificity for dsDNA.[2] This makes it a versatile tool for a variety of applications, including flow cytometry, fluorescence microscopy, and high-content screening.

Q2: In which applications can I use DRAQ5™?

DRAQ5™ is compatible with a wide range of applications where nuclear counterstaining is required. These include:

  • Flow Cytometry: For cell cycle analysis, ploidy determination, and gating of nucleated cells.[2][3][4]

  • Fluorescence Microscopy: For nuclear visualization in both live and fixed-cell imaging.[4]

  • High-Content Screening (HCS) & Cell-Based Assays: For automated image analysis and cell counting.[4][5]

  • Immunofluorescence (IF): As a nuclear counterstain in combination with other fluorescent probes.[6]

Q3: Is DRAQ5™ toxic to live cells?

As a DNA intercalating agent, DRAQ5™ can interfere with DNA replication and may halt the cell cycle, typically in the G2/M phase.[7] Therefore, it is not recommended for long-term studies where cell proliferation after staining is required. However, for endpoint assays and short-term live-cell imaging, it is an effective nuclear stain.[7]

Q4: Do I need to wash the cells after DRAQ5™ staining?

No, a wash step is generally not required after DRAQ5™ staining.[8][9] This simplifies protocols and reduces sample handling. However, for some sensitive applications, a wash step may help to reduce background fluorescence.[10][11]

Q5: What are the optimal excitation and emission wavelengths for DRAQ5™?

DRAQ5™ has a broad excitation spectrum with a maximum at approximately 646 nm. It can be sub-optimally excited by common laser lines such as 488 nm, 561 nm, and 633 nm.[8][12] The emission maximum is around 681 nm when free and shifts to approximately 697 nm when bound to dsDNA.[3][10][12]

Troubleshooting Guide

Issue 1: Weak or No DRAQ5™ Signal

Possible Causes & Solutions

  • Incorrect Filter Sets: Ensure you are using the appropriate filter sets for far-red fluorescence detection (e.g., longpass filters above 660 nm).[4][5]

  • Low Stain Concentration: The concentration of DRAQ5™ may be too low. Titrate the concentration to find the optimal signal for your cell type and application.

  • Insufficient Incubation Time: While staining can be rapid, ensure you are incubating for a sufficient duration. Staining is accelerated at 37°C.[8][12]

  • Low Cell Number: Ensure you have a sufficient number of cells in your sample.

  • Photobleaching of Other Dyes: If used in multiplex assays, protect your samples from light during incubation to prevent photobleaching of other fluorophores.[8][12]

Issue 2: High Background or Non-Specific Staining

Possible Causes & Solutions

  • Excessive DRAQ5™ Concentration: Using too high a concentration can lead to increased background. Perform a titration to determine the optimal concentration.

  • Presence of Dead Cells: In live-cell imaging, a high number of dead cells can contribute to background fluorescence. Consider using a viability dye to exclude dead cells from your analysis.

  • Contamination: Ensure all buffers and media are free from contamination that might fluoresce.

  • No Wash Step: While not always necessary, including a wash step with PBS or culture medium can help reduce background signal.[10][11]

Issue 3: Inconsistent Staining Across Samples or Within a Sample

Possible Causes & Solutions

  • Uneven Cell Density: Ensure cells are seeded evenly to avoid clumps and areas of varying cell density, which can lead to inconsistent staining.

  • Incomplete Mixing: Gently but thoroughly mix the DRAQ5™ solution with the cell suspension to ensure uniform exposure.

  • Variability in Fixation/Permeabilization: If working with fixed cells, ensure that the fixation and permeabilization steps are consistent across all samples. Different fixatives can affect staining.[13]

  • Temperature Fluctuations: Maintain a consistent temperature during incubation, as temperature can affect the rate of dye uptake.[8][12]

  • Cell Health and Metabolic State: Variations in cell health and metabolic activity can influence dye uptake in live cells. Ensure consistent cell culture conditions.

Quantitative Data Summary

ParameterRecommended RangeApplicationNotes
Concentration 5 - 20 µMFlow Cytometry, ImagingTitration is recommended for optimal results.[3][10][11]
1 - 5 µMLong-term Live Cell ImagingLower concentrations may reduce toxicity.[7]
Incubation Time 5 - 30 minutesGeneral Use at Room TempStaining is typically rapid.[9][12]
1 - 15 minutesGeneral Use at 37°CStaining is accelerated at 37°C.[10][11][12]
Cell Density ≤ 4 x 10^5 cells/mLFlow CytometryHigher densities may require higher dye concentrations.[3]
Excitation Max ~646 nmAllCan be excited by 488, 561, 633 nm lasers.[8][12]
Emission Max ~697 nm (bound)AllUse appropriate far-red filters.[3][10][12]

Experimental Protocols

Protocol 1: Staining Live Cells for Flow Cytometry
  • Harvest cells and prepare a single-cell suspension in a suitable buffer (e.g., PBS or culture medium) at a concentration of ≤4 x 10^5 cells/mL.[3]

  • Add DRAQ5™ to a final concentration of 5-20 µM.

  • Incubate for 5-15 minutes at 37°C or 15-30 minutes at room temperature, protected from light.[10][11]

  • Analyze the cells directly on a flow cytometer without washing.

Protocol 2: Staining Fixed Cells for Immunofluorescence Microscopy
  • Grow cells on coverslips or slides.

  • Fix cells with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells if required for intracellular antibody staining (e.g., with 0.1% Triton X-100 in PBS).

  • Perform immunofluorescent staining for your target of interest according to your established protocol.

  • After the final wash step of your immunostaining protocol, add DRAQ5™ at a final concentration of 5 µM in PBS.

  • Incubate for 5-10 minutes at room temperature, protected from light.

  • Wash once with PBS.

  • Mount the coverslip with an appropriate mounting medium.

  • Image using a fluorescence microscope with appropriate filter sets.

Visual Guides

DRAQ5_Staining_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_analysis Analysis start Start with cell suspension or adherent cells prep_live Live Cells start->prep_live prep_fixed Fixed Cells start->prep_fixed add_draq5 Add DRAQ5™ Solution prep_live->add_draq5 fix_perm Fixation & Permeabilization prep_fixed->fix_perm fix_perm->add_draq5 incubate Incubate (Temp & Time Dependent) add_draq5->incubate wash_optional Wash (Optional) incubate->wash_optional acquire Acquire Data (Flow Cytometer/Microscope) wash_optional->acquire analyze Analyze Results acquire->analyze Troubleshooting_DRAQ5 cluster_issue Problem Identification cluster_investigation Investigation & Solution start Inconsistent Staining q_signal Weak or No Signal? start->q_signal q_background High Background? start->q_background q_variability Sample-to-Sample Variability? start->q_variability sol_signal Increase Concentration/Time Check Filters q_signal->sol_signal Yes sol_background Decrease Concentration Add Wash Step q_background->sol_background Yes sol_variability Check Cell Density Ensure Consistent Prep q_variability->sol_variability Yes

References

DRAQ5 in Complex Tissues: A Technical Support Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DRAQ5™, the far-red fluorescent DNA dye for live and fixed cell analysis. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use DRAQ5™ in complex tissue samples.

Frequently Asked Questions (FAQs)

Q1: What are the key spectral properties of DRAQ5™?

DRAQ5™ is a far-red emitting fluorescent DNA dye. It has excitation maxima at approximately 600 nm and 646 nm and an emission maximum at around 697 nm when bound to double-stranded DNA (dsDNA).[1][2] It can be excited by various lasers, including red (635 nm) and yellow (561 nm) lasers efficiently, and sub-optimally by blue (488 nm) lasers.[1][2] Its far-red emission minimizes spectral overlap with common fluorophores like GFP/FITC and R-PE.[3][4]

Q2: Can DRAQ5™ be used on both live and fixed tissue samples?

Yes, DRAQ5™ is cell-permeable and can be used to stain both live and fixed cells and tissues.[1][3][5][6] This flexibility makes it suitable for a wide range of applications, from live-cell imaging to immunofluorescence on fixed tissue sections.

Q3: Is a washing step required after DRAQ5™ staining?

No, a washing step is generally not required after DRAQ5™ incubation.[4][5] This simplifies protocols and makes it suitable for high-throughput screening applications.

Q4: Is DRAQ5™ compatible with standard immunofluorescence (IF) protocols?

Yes, DRAQ5™ is highly compatible with IF protocols.[7] It is typically added as the final step before mounting, as no wash is needed.[5] Its far-red spectrum avoids overlap with many common secondary antibody fluorophores.

Q5: What is the recommended storage condition for DRAQ5™?

DRAQ5™ should be stored at 2-8°C and protected from light.[2] It is important not to freeze the solution, as this can cause the dye to come out of solution.

Troubleshooting Guide

This section addresses specific issues that may arise when using DRAQ5™ with complex tissue samples.

Problem 1: Weak or No Nuclear Staining
Possible Cause Suggested Solution
Insufficient dye concentration Optimize the DRAQ5™ concentration. For tissue sections, a final concentration of 5 µM is a good starting point. However, for dense or thick tissues, you may need to increase the concentration up to 10-20 µM.[2][6] Always perform a titration to find the optimal concentration for your specific tissue type and experimental conditions.
Inadequate incubation time Ensure sufficient incubation time for the dye to penetrate the tissue. For tissue sections, an incubation of 15-30 minutes at room temperature is typically recommended.[6] For thicker tissue samples, longer incubation times may be necessary.[8] Staining can be accelerated by incubating at 37°C, potentially reducing the time to 1-3 minutes.[4][5]
Poor dye penetration in dense tissue For particularly dense or lipid-rich tissues, consider a permeabilization step. While not always necessary for DRAQ5™, a brief treatment with a mild detergent like Triton X-100 or Saponin (B1150181) during the fixation or blocking step of an immunofluorescence protocol may aid in dye penetration.[6][8] One study on cardiac tissue found that a 90-minute pretreatment with 0.1% saponin was beneficial.[8]
Tissue autofluorescence masking the signal Some tissues exhibit high levels of autofluorescence, which can obscure the DRAQ5™ signal.[9] Image an unstained control section to assess the level of autofluorescence. If problematic, consider using an autofluorescence quenching reagent.[9]
Problem 2: High Background or Non-Specific Staining
Possible Cause Suggested Solution
Excessive dye concentration Using too high a concentration of DRAQ5™ can lead to increased background staining.[10] Titrate the dye to the lowest concentration that provides clear nuclear staining.
Non-specific binding While DRAQ5™ has high affinity for dsDNA, at high concentrations, it may exhibit some non-specific binding. Ensure that the staining buffer is appropriate (e.g., PBS or HBSS).[6]
Presence of dead cells/necrotic regions DRAQ5™ will stain the nuclei of both live and dead cells.[6] In tissues with significant necrosis, this can contribute to high background. Ensure tissue is properly fixed to preserve morphology.
Issues with tissue processing Improper fixation or processing can lead to artifacts that may contribute to background. Ensure your tissue fixation protocol is optimized for your tissue type.
Problem 3: Photobleaching
Possible Cause Suggested Solution
Extended exposure to excitation light DRAQ5™ is known to be highly photostable with low photobleaching characteristics.[1][3] However, all fluorophores will eventually photobleach with prolonged exposure to high-intensity light. Minimize exposure time and use the lowest laser power necessary for imaging.
Use of antifade mounting medium For fixed tissue sections, using a high-quality antifade mounting medium can help to further reduce photobleaching during imaging.[11]
Problem 4: Spectral Crosstalk with Other Fluorophores
Possible Cause Suggested Solution
Emission bleed-through Although DRAQ5™'s far-red emission minimizes overlap with many common fluorophores, some crosstalk can occur, especially with other red or far-red dyes.[7]
Proper filter selection and spectral imaging Use appropriate filter sets to separate the emission signals. For optimal separation, use narrow bandpass filters. If available, use a spectral imaging system and linear unmixing to computationally separate the signals.
Sequential scanning When imaging with multiple fluorophores, acquire the signal from each channel sequentially rather than simultaneously to prevent bleed-through between channels.

Quantitative Data Summary

ParameterRecommended Range/ValueSource(s)
Stock Concentration 5 mM[2]
Working Concentration (Microscopy/IF) 5 µM (starting point)
Working Concentration (Flow Cytometry) 5 - 20 µM[2]
Incubation Time (Room Temp) 5 - 30 minutes[5]
Incubation Time (37°C) 1 - 3 minutes[4][5]
Excitation Maxima ~600 nm and ~646 nm[1][2]
Emission Maximum (dsDNA bound) ~697 nm[1][2]

Experimental Protocols & Workflows

Standard DRAQ5™ Staining Protocol for Fixed Tissue Sections

This protocol assumes the tissue has already been sectioned, mounted, and has undergone any necessary antigen retrieval and immunostaining steps.

G cluster_prep Tissue Preparation cluster_stain DRAQ5 Staining cluster_mount Mounting & Imaging start Start: Immunostained Tissue Section wash1 Wash with PBS/TBS start->wash1 add_draq5 Add DRAQ5™ (5-10 µM in PBS) Incubate 15-30 min at RT wash1->add_draq5 mount Mount with Antifade Medium add_draq5->mount image Image using Far-Red Channel mount->image end End image->end G cluster_concentration Concentration Check cluster_incubation Incubation Check cluster_penetration Penetration Check start Weak/No Staining conc_check Is DRAQ5™ concentration optimal? (Start with 5µM, titrate up) start->conc_check increase_conc Increase Concentration (up to 20µM) conc_check->increase_conc Yes inc_check Is incubation time sufficient? (15-30 min at RT) conc_check->inc_check No increase_conc->inc_check increase_time Increase Incubation Time or Incubate at 37°C inc_check->increase_time Yes pen_check Is tissue particularly dense? inc_check->pen_check No increase_time->pen_check add_perm Consider Mild Permeabilization (e.g., Saponin) pen_check->add_perm Yes resolved Staining Resolved pen_check->resolved No add_perm->resolved

References

DRAQ5 Artifacts in Immunofluorescence Imaging: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common artifacts and issues encountered when using DRAQ5 in immunofluorescence (IF) imaging.

Frequently Asked Questions (FAQs)

Q1: What is DRAQ5 and why is it used in immunofluorescence?

DRAQ5™ is a cell-permeable, far-red fluorescent DNA dye.[1][2] It is widely used as a nuclear counterstain in both live and fixed cells.[1][2][3] Its key advantages include:

  • Far-Red Emission: Its emission maximum is around 697 nm when bound to dsDNA, which minimizes spectral overlap with commonly used fluorophores like GFP, FITC, and Alexa Fluor 488.[4][5]

  • Cell Permeability: It readily enters live and fixed cells without the need for permeabilization, although permeabilization protocols for antibody staining are compatible with DRAQ5.[2][3]

  • Photostability: DRAQ5 exhibits low photobleaching, making it suitable for prolonged imaging sessions.[2][3]

  • No RNase Treatment Required: It specifically binds to dsDNA with negligible binding to RNA, eliminating the need for RNase treatment.[1]

Q2: What are the optimal excitation and emission wavelengths for DRAQ5?

DRAQ5 has broad excitation maxima around 600 nm and 646 nm and can be excited by various laser lines, including 488 nm (sub-optimally), 561 nm, 633 nm, and 647 nm.[2][4][5] Its emission maximum is approximately 697 nm when intercalated with dsDNA.[2][4][5]

Q3: Is DRAQ5 toxic to live cells?

Yes, DRAQ5 can be cytotoxic in long-term experiments as it binds irreversibly to DNA and can interfere with replication, potentially causing cells to arrest in the G2/M phase.[1][6] For time-lapse imaging, it is recommended to use the lowest possible concentration and add it to the culture medium just before analysis for short-term experiments (< 2 hours).[1][7]

Q4: Can I use DRAQ5 with anti-fade mounting media?

Yes, DRAQ5 is compatible with many common anti-fade mounting media.[1] However, it is crucial to avoid mounting media that contain DAPI, as DAPI can quench the DRAQ5 fluorescent signal.[1]

Troubleshooting Guides

Issue 1: High Background or Non-Specific Cytoplasmic Staining

High background or unexpected cytoplasmic staining can obscure nuclear details and interfere with the analysis of your target protein.

Possible Causes and Solutions:

Possible Cause Recommended Solution
DRAQ5 Concentration Too High Titrate the DRAQ5 concentration to find the optimal balance between nuclear signal and background. Start with a lower concentration (e.g., 1-5 µM) and gradually increase if the nuclear signal is too weak.[1][8]
Excess Unbound Dye Although washing is often not required, if you experience high background, a brief wash with PBS after incubation may help remove excess dye.[1][8] However, prolonged washes can disrupt the equilibrium and reduce the nuclear signal.[1]
Inadequate Blocking If performing immunofluorescence, ensure proper blocking of non-specific sites. Use a blocking solution such as normal serum from the species of the secondary antibody or bovine serum albumin (BSA).[9][10]
Hydrophobic Interactions Include a low concentration of a non-ionic detergent (e.g., 0.05% Tween-20) in your wash buffers to help reduce non-specific binding of both antibodies and DRAQ5.[11]
Cellular Autofluorescence Some cell types exhibit natural fluorescence. Image an unstained control sample to assess the level of autofluorescence. If autofluorescence is high, consider using a commercial autofluorescence quenching reagent.[9][12]
Over-fixation Excessive fixation can sometimes lead to increased background. Try reducing the fixation time or using a different fixation method.[13]

Troubleshooting Workflow for High Background

start High Background or Cytoplasmic Staining check_conc Is DRAQ5 concentration optimized? start->check_conc titrate Titrate DRAQ5 (1-5 µM) check_conc->titrate No check_wash Is there excess unbound dye? check_conc->check_wash Yes titrate->check_wash brief_wash Perform brief PBS wash check_wash->brief_wash Yes check_blocking Is blocking sufficient (for IF)? check_wash->check_blocking No brief_wash->check_blocking optimize_blocking Increase blocking time or change blocking agent check_blocking->optimize_blocking No check_autofluor Is autofluorescence a problem? check_blocking->check_autofluor Yes optimize_blocking->check_autofluor autofluor_control Image unstained control and use quencher if needed check_autofluor->autofluor_control Yes end Clear Nuclear Signal check_autofluor->end No autofluor_control->end

A flowchart for troubleshooting high background staining with DRAQ5.
Issue 2: Weak or No Nuclear Signal

A faint or absent DRAQ5 signal can make it difficult to identify and segment nuclei.

Possible Causes and Solutions:

Possible Cause Recommended Solution
DRAQ5 Concentration Too Low Increase the concentration of DRAQ5. Recommended starting concentrations are typically between 5-20 µM.[1][8]
Insufficient Incubation Time Increase the incubation time to allow for complete nuclear staining. Typical incubation times range from 5 to 30 minutes at room temperature.[1][7] Incubation at 37°C can accelerate staining.[5]
Incorrect Microscope Filter Set Ensure that the filter sets on your microscope are appropriate for the far-red emission of DRAQ5 (emission max ~697 nm). A Cy5 filter set is often suitable.[4][5]
Photobleaching Although DRAQ5 is relatively photostable, excessive exposure to excitation light can lead to signal loss. Minimize light exposure and use an anti-fade mounting medium.[9]
Quenching by Mounting Medium As mentioned, mounting media containing DAPI can quench the DRAQ5 signal. Use a DAPI-free mounting medium.[1]
Low Cell Number Ensure that there is a sufficient number of cells on your slide or in your well.

Troubleshooting Workflow for Weak Signal

start Weak or No Nuclear Signal check_conc Is DRAQ5 concentration sufficient? start->check_conc increase_conc Increase DRAQ5 concentration (5-20 µM) check_conc->increase_conc No check_incubation Is incubation time adequate? check_conc->check_incubation Yes increase_conc->check_incubation increase_incubation Increase incubation time (5-30 min) or incubate at 37°C check_incubation->increase_incubation No check_filters Are microscope filters correct for DRAQ5? check_incubation->check_filters Yes increase_incubation->check_filters correct_filters Use appropriate far-red filter set (e.g., Cy5) check_filters->correct_filters No check_photobleaching Is photobleaching a possibility? check_filters->check_photobleaching Yes correct_filters->check_photobleaching minimize_exposure Minimize light exposure and use anti-fade mountant check_photobleaching->minimize_exposure Yes end Strong Nuclear Signal check_photobleaching->end No minimize_exposure->end

A flowchart for troubleshooting a weak or absent DRAQ5 signal.
Issue 3: Spectral Bleed-through

Spectral bleed-through occurs when the fluorescence emission of one fluorophore is detected in the filter set of another, which can lead to false co-localization signals.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Excitation of DRAQ5 While DRAQ5 can be excited by a 488 nm laser, this is suboptimal and can lead to bleed-through into channels used for green fluorophores like Alexa Fluor 488, especially if the DRAQ5 signal is very bright.[4] Whenever possible, use a red laser (e.g., 633 nm or 647 nm) for DRAQ5 excitation.[4]
Broad Emission Spectrum of Other Dyes Some fluorophores have broad emission spectra that can overlap with the DRAQ5 channel. Choose fluorophores with narrower emission spectra for multi-color imaging.
Incorrect Filter Selection Use narrow bandpass filters to minimize the detection of out-of-channel fluorescence. Ensure that the filter sets for each fluorophore are well-separated.[14]
Sequential Imaging If bleed-through persists, acquire images for each channel sequentially rather than simultaneously. This can significantly reduce crosstalk between channels.

Quantitative Data Summary

Table 1: Spectral Properties of DRAQ5

PropertyWavelength (nm)Notes
Excitation Maxima~600 and ~646Can be sub-optimally excited by 488 nm, 561 nm lasers.[2][4]
Emission Maximum (dsDNA-bound)~697Emits in the far-red region of the spectrum.[2][4]

Table 2: Recommended Staining Parameters

ParameterLive CellsFixed Cells
Concentration 1-20 µM5-20 µM
Incubation Time 5-30 min at RT, or 1-3 min at 37°C5-30 min at RT
Wash Step Generally not required; brief wash if background is highGenerally not required; brief wash if background is high

Experimental Protocols

Protocol 1: DRAQ5 Staining of Fixed Cells for Immunofluorescence

This protocol describes the use of DRAQ5 as a nuclear counterstain following immunolabeling of fixed cells.

Materials:

  • Cells cultured on coverslips or imaging plates

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)

  • Primary and fluorophore-conjugated secondary antibodies

  • DRAQ5™ (5 mM stock solution)

  • DAPI-free mounting medium

Procedure:

  • Fixation:

    • Wash cells twice with PBS.

    • Fix with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Permeabilization (if required for intracellular targets):

    • Incubate with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Antibody Staining:

    • Incubate with the primary antibody (diluted in Blocking Buffer) overnight at 4°C.

    • Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS containing 0.05% Tween-20 for 5 minutes each.

  • DRAQ5 Counterstaining:

    • Prepare a 5 µM working solution of DRAQ5 in PBS.

    • Incubate the cells with the DRAQ5 working solution for 5-15 minutes at room temperature, protected from light.[15]

    • (Optional) Wash briefly with PBS if high background is observed.

  • Mounting:

    • Mount the coverslip onto a microscope slide using a DAPI-free mounting medium.

    • Seal the edges with nail polish and allow to dry.

    • Store slides at 4°C in the dark and image within a few days for best results.

Experimental Workflow for Fixed Cell Staining

start Start with cells on coverslip fixation Fix with 4% PFA start->fixation permeabilization Permeabilize with Triton X-100 fixation->permeabilization blocking Block with BSA or normal serum permeabilization->blocking primary_ab Incubate with primary antibody blocking->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab draq5_stain Counterstain with DRAQ5 (5 µM) secondary_ab->draq5_stain mount Mount with DAPI-free mounting medium draq5_stain->mount image Image mount->image

A standard workflow for immunofluorescence with DRAQ5 counterstaining.

References

Technical Support Center: Managing DRAQ5™ Toxicity in Sensitive Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage potential DRAQ5™ toxicity, particularly in sensitive cell lines.

Troubleshooting Guide

This guide addresses common issues encountered when using DRAQ5™ for live-cell imaging.

1. Issue: Reduced Cell Viability or Proliferation After Staining

  • Question: My cells are dying or not dividing after staining with DRAQ5™. What should I do?

  • Answer: DRAQ5™ is a DNA intercalator and can be cytotoxic, especially in sensitive cell lines or during long-term experiments.[1] Its binding to DNA can interfere with replication and transcription, leading to cell cycle arrest, typically in the G2/M phase, and in some cases, apoptosis.[1][2] For long-term viability assays, DRAQ5™ is not recommended.[3]

    Troubleshooting Steps:

    • Optimize Concentration: Reduce the DRAQ5™ concentration. For sensitive cells or time-lapse imaging, start with a concentration as low as 1 µM.[1][4] For endpoint assays, a higher concentration of 5-20 µM may be acceptable.[3][5]

    • Minimize Incubation Time: Reduce the incubation time to the minimum required for sufficient nuclear staining. Staining can be rapid, often occurring within 5-30 minutes at room temperature or even faster at 37°C.[2][3]

    • Consider Cell Density: Ensure you are using an appropriate cell density. Very low cell numbers may be more susceptible to the effects of the dye.

    • Assess Viability with a Secondary Dye: Use a viability dye such as Propidium Iodide (PI) or a membrane integrity dye to distinguish between live and dead cells accurately.

    • Switch to a Less Toxic Alternative: For long-term imaging or particularly sensitive cell lines, consider using an alternative nuclear stain with lower reported toxicity, such as SiR-DNA or NucSpot® Live stains.[6]

2. Issue: High Background or Cytoplasmic Staining

  • Question: I am observing significant cytoplasmic fluorescence in addition to nuclear staining. How can I reduce this?

  • Answer: While DRAQ5™ primarily targets the nucleus, some cytoplasmic staining can occur, which can interfere with accurate nuclear segmentation and analysis.[7]

    Troubleshooting Steps:

    • Optimize Concentration: High concentrations of DRAQ5™ can lead to increased non-specific binding. Titrate the concentration downwards to find the optimal balance between nuclear signal and background.

    • Washing Steps: Although product protocols often state that washing is not required, a brief wash with fresh, pre-warmed media after incubation can help to remove unbound dye and reduce background fluorescence.[3]

    • Imaging Buffer: Image cells in a phenol (B47542) red-free imaging medium to reduce background fluorescence.

    • Detector Gain Settings: Adjust the gain settings on your imaging system. Lowering the gain may reduce the cytoplasmic signal while preserving the brighter nuclear stain.

3. Issue: Weak Nuclear Signal

  • Question: The nuclear staining with DRAQ5™ is too faint for my analysis. How can I improve the signal?

  • Answer: A weak nuclear signal can be due to insufficient dye concentration, short incubation times, or issues with dye uptake in certain cell types.

    Troubleshooting Steps:

    • Increase Concentration: Gradually increase the DRAQ5™ concentration. A concentration of 5 µM is often comparable to 1 µg/ml Hoechst.[1]

    • Increase Incubation Time: Extend the incubation period to allow for more complete nuclear staining.

    • Incubate at 37°C: Staining is accelerated at 37°C.[2][3]

    • Check Cell Permeability: In some cell lines with high efflux pump activity, dye retention can be an issue. While DRAQ5™ is generally less affected by this than Hoechst dyes, it is a factor to consider.[8]

Frequently Asked Questions (FAQs)

What is the mechanism of DRAQ5™ toxicity?

DRAQ5™ is a DNA intercalating agent. It inserts itself between the base pairs of the DNA double helix. This process can interfere with the normal functions of DNA, such as replication and transcription, leading to the activation of the DNA damage response (DDR) pathway.[9] This can cause cell cycle arrest, typically in the G2/M phase, and can trigger apoptosis (programmed cell death).[1][2]

How does DRAQ5™ toxicity compare to other nuclear stains?

Can I use DRAQ5™ for long-term live-cell imaging?

Due to its potential for cytotoxicity, DRAQ5™ is generally not recommended for long-term (greater than a few hours) live-cell imaging experiments.[3] For time-lapse studies, it is crucial to use the lowest possible concentration (e.g., 1 µM) and exposure to excitation light.[4] For multi-day experiments, less toxic alternatives are strongly recommended.[6]

What are some less toxic alternatives to DRAQ5™?

Several alternatives with lower reported toxicity are available for live-cell nuclear staining:

  • SiR-DNA (Silicon Rhodamine-Hoechst): A far-red, cell-permeable DNA probe with low cytotoxicity, making it suitable for long-term imaging.[10]

  • NucSpot® Live Stains: A family of nuclear stains with various spectral properties designed for low toxicity in live-cell imaging. NucSpot® Live 650 is a far-red option.[6][11][12]

  • SYTO™ Dyes: A range of cell-permeable nucleic acid stains. Some SYTO dyes have been reported to be less toxic than DRAQ5™.[1]

Does phototoxicity contribute to DRAQ5™-induced cell death?

The toxicity of DRAQ5™ appears to be largely independent of illumination, unlike UV-excitable dyes like Hoechst, where phototoxicity is a major concern.[1] The primary mechanism of DRAQ5™ toxicity is its chemical interaction with DNA. However, minimizing light exposure is always a good practice in live-cell imaging to reduce any potential phototoxic stress.

Data Presentation

Table 1: Recommended Starting Concentrations for DRAQ5™ and Alternatives

StainApplicationRecommended Concentration RangeNotes
DRAQ5™ Endpoint Assays (Microscopy)5 - 10 µMHigher concentrations may be needed for some cell types.
Endpoint Assays (Flow Cytometry)10 - 20 µM[5]
Short-term Live Imaging (< 3 hours)1 - 5 µM[4] Use the lowest effective concentration.
SiR-DNA Long-term Live Imaging0.1 - 1 µMMay require optimization for different cell types.
NucSpot® Live 650 Long-term Live Imaging1X (as per manufacturer)Supplied as a 1000X stock.

Table 2: Qualitative Comparison of Nuclear Stains for Live-Cell Imaging

FeatureDRAQ5™SiR-DNANucSpot® Live 650Hoechst 33342
Primary Toxicity Mechanism DNA IntercalationMinor Groove BindingDNA BindingMinor Groove Binding
Reported Cytotoxicity Moderate to HighLowLowLow to Moderate
Phototoxicity LowLow (Far-Red Excitation)Low (Far-Red Excitation)High (UV Excitation)
Suitability for Long-Term Imaging Not RecommendedExcellentExcellentNot Recommended
Spectral Range Far-RedFar-RedFar-RedBlue

Experimental Protocols

Protocol 1: Assessing Cell Viability after DRAQ5™ Staining using MTT Assay

This protocol provides a method to quantify the cytotoxic effects of DRAQ5™ on a sensitive cell line.

Materials:

  • Sensitive cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • DRAQ5™ (5 mM stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of the assay (e.g., 5,000-10,000 cells/well). Incubate for 24 hours.

  • DRAQ5™ Staining: Prepare serial dilutions of DRAQ5™ in complete culture medium (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 20 µM). Remove the old medium from the cells and add 100 µL of the DRAQ5™ solutions to the respective wells.

  • Incubation: Incubate the cells for the desired time (e.g., 1 hour, 4 hours, 24 hours) at 37°C in a CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each DRAQ5™ concentration relative to the untreated control (0 µM).

Protocol 2: Staining Live Cells with NucSpot® Live 650

This protocol is for staining live cells with a less toxic alternative for long-term imaging.

Materials:

  • Live cells cultured on an imaging-compatible dish or slide

  • Complete cell culture medium

  • NucSpot® Live 650 Nuclear Stain (1000X in DMSO)

  • Verapamil (B1683045) (optional, provided with the stain)

  • Fluorescence microscope with appropriate filters for Cy®5 channel

Procedure:

  • Prepare Staining Solution: Dilute the NucSpot® Live 650 stock solution 1:1000 in your complete cell culture medium to achieve a 1X final concentration. For example, add 1 µL of the 1000X stock to 1 mL of medium.

  • (Optional) Add Verapamil: To improve dye retention in some cell lines, verapamil can be added to the staining solution at a final concentration of 1-10 µM.

  • Staining: Remove the existing medium from your cells and replace it with the NucSpot® Live 650 staining solution.

  • Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.

  • Imaging: You can image the cells directly without washing. If background is high, you can perform a gentle wash with fresh, pre-warmed medium. Image using the Cy®5 filter set (Excitation/Emission: ~650/675 nm).

Signaling Pathways and Experimental Workflows

DRAQ5_Toxicity_Pathway cluster_cell Cell DRAQ5 DRAQ5™ DNA Nuclear DNA DRAQ5->DNA Intercalation DDR DNA Damage Response (DDR) DNA->DDR DNA Lesions ATM_Chk2 ATM/Chk2 Activation DDR->ATM_Chk2 p53 p53 Activation ATM_Chk2->p53 CellCycleArrest G2/M Cell Cycle Arrest ATM_Chk2->CellCycleArrest p53->CellCycleArrest Apoptosis Apoptosis p53->Apoptosis Troubleshooting_Workflow Start Start: High Cell Toxicity Observed Check_Concentration Is DRAQ5™ concentration > 5µM? Start->Check_Concentration Reduce_Concentration Reduce concentration to 1-5µM Check_Concentration->Reduce_Concentration Yes Check_Incubation Is incubation time > 30 min? Check_Concentration->Check_Incubation No Re_evaluate Re-evaluate Toxicity Reduce_Concentration->Re_evaluate Reduce_Incubation Reduce incubation to 5-15 min Check_Incubation->Reduce_Incubation Yes Check_Experiment_Duration Is this a long-term experiment (>3 hrs)? Check_Incubation->Check_Experiment_Duration No Reduce_Incubation->Re_evaluate Use_Alternative Switch to a less toxic alternative (e.g., SiR-DNA) Check_Experiment_Duration->Use_Alternative Yes Check_Experiment_Duration->Re_evaluate No Use_Alternative->Re_evaluate

References

Validation & Comparative

DRAQ5 vs. DAPI: A Comparative Guide for Fixed-Cell Immunofluorescence

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate nuclear counterstain is a critical step in fixed-cell immunofluorescence to ensure accurate and reliable results. This guide provides an objective comparison of two commonly used DNA dyes, DRAQ5 and DAPI, supported by experimental data and detailed protocols.

This document will delve into the spectral properties, binding mechanisms, and practical considerations of both dyes, offering a comprehensive resource for making an informed decision for your specific experimental needs.

At a Glance: Key Differences

FeatureDRAQ5DAPI
Excitation Wavelength (Max) 646 nm[1][2]358 nm[3][4]
Emission Wavelength (Max) 681/697 nm (when bound to dsDNA)[1][2][5]461 nm (when bound to dsDNA)[3][4]
Color Far-RedBlue
Cell Permeability Permeable to live and fixed cells[2][6]Permeable to fixed cells; limited permeability in live cells[3][4]
Binding Mechanism Concentration-dependent: A-T minor groove binding at <5 µM, intercalation at >5 µM[3][7]Primarily binds to the minor groove of A-T rich regions of dsDNA[4][8][9]
Compatibility with GFP/FITC High compatibility, minimal spectral overlap[2]Some spectral overlap, may require compensation[3][4]
Photostability Exceptionally photostable[1]Prone to photobleaching with prolonged exposure
Cytotoxicity Can be cytotoxic and may interfere with cell division in long-term assays[2][10]Considered a known mutagen and may have carcinogenic effects[4]

Spectral Properties and Instrument Compatibility

A primary consideration in multi-color immunofluorescence is the spectral overlap between different fluorophores. DRAQ5, with its far-red emission, offers a distinct advantage by minimizing spectral overlap with commonly used green (e.g., GFP, FITC) and red (e.g., RFP, Texas Red) fluorophores.[2] This often eliminates the need for complex spectral compensation. DAPI, emitting in the blue channel, can sometimes have spectral overlap with green fluorophores, which may necessitate compensation for precise quantitative analysis.[3][4]

The choice of dye will also depend on the available excitation sources and filter sets on your fluorescence microscope or high-content screening system. DAPI requires a UV or near-UV light source for optimal excitation, while DRAQ5 is optimally excited by a red laser (e.g., 633 nm or 647 nm) but can also be sub-optimally excited by a 488 nm blue laser.[1][2]

Chemical Structures and DNA Binding Mechanisms

The chemical structures of DRAQ5 and DAPI dictate their interaction with DNA.

cluster_DRAQ5 DRAQ5 Chemical Structure cluster_DAPI DAPI Chemical Structure DRAQ5_structure DRAQ5_structure DAPI_structure DAPI_structure

Caption: Chemical structures of DRAQ5 and DAPI.

DAPI primarily binds to the minor groove of adenine-thymine (A-T) rich regions in double-stranded DNA.[4][8][9] This binding is non-intercalative and highly specific.

DAPI DNA Binding Mechanism DAPI DAPI DNA DNA DAPI->DNA Binds to A-T rich minor groove

Caption: DAPI binds to the A-T rich minor groove of DNA.

DRAQ5 exhibits a more complex, concentration-dependent binding mechanism. At concentrations below 5 µM, it preferentially binds to the A-T minor groove. However, at concentrations above 5 µM, it acts as an intercalator, inserting itself between the base pairs of the DNA.[3][7] This intercalation can cause structural changes to the DNA and may have implications for cellular processes.[2]

DRAQ5 DNA Binding Mechanism cluster_low Low Concentration (<5 µM) cluster_high High Concentration (>5 µM) DRAQ5_low DRAQ5 DNA_minor_groove A-T Minor Groove DRAQ5_low->DNA_minor_groove Binds to DRAQ5_high DRAQ5 DNA_intercalation Intercalates between DNA base pairs DRAQ5_high->DNA_intercalation Intercalates

Caption: DRAQ5's concentration-dependent DNA binding.

Experimental Protocols

Below are generalized protocols for using DRAQ5 and DAPI as nuclear counterstains in fixed-cell immunofluorescence. It is crucial to optimize concentrations and incubation times for your specific cell type and experimental conditions.

Standard Immunofluorescence Workflow

Cell_Seeding Seed cells on coverslips Fixation Fix with 4% Paraformaldehyde Cell_Seeding->Fixation Permeabilization Permeabilize with 0.1% Triton X-100 Fixation->Permeabilization Blocking Block with 1% BSA Permeabilization->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Fluorescent Secondary Antibody Primary_Ab->Secondary_Ab Counterstain Counterstain with DRAQ5 or DAPI Secondary_Ab->Counterstain Mounting Mount coverslips Counterstain->Mounting Imaging Image with Fluorescence Microscope Mounting->Imaging

Caption: A typical fixed-cell immunofluorescence workflow.

DRAQ5 Staining Protocol
  • Complete Primary and Secondary Antibody Incubations: Follow your standard immunofluorescence protocol for fixation, permeabilization, blocking, and antibody incubations.

  • Prepare DRAQ5 Working Solution: Dilute the DRAQ5 stock solution (typically 5 mM) to a final working concentration of 1-5 µM in PBS.

  • Incubate with DRAQ5: After the final wash step following secondary antibody incubation, add the DRAQ5 working solution to the cells and incubate for 5-15 minutes at room temperature, protected from light.[6]

  • Wash (Optional): Washing after DRAQ5 staining is generally not required.[6] However, if high background is observed, a brief wash with PBS can be performed.

  • Mount and Image: Mount the coverslip using an appropriate mounting medium (ensure it does not contain DAPI) and proceed with imaging.[6]

DAPI Staining Protocol
  • Complete Primary and Secondary Antibody Incubations: Follow your standard immunofluorescence protocol.

  • Prepare DAPI Working Solution: Dilute a DAPI stock solution (e.g., 1 mg/mL) to a final working concentration of 1 µg/mL in PBS.[11]

  • Incubate with DAPI: After the final wash step, add the DAPI working solution to the cells and incubate for 1-5 minutes at room temperature, protected from light.[7]

  • Wash: Wash the cells 2-3 times with PBS to remove unbound DAPI and reduce background fluorescence.[7]

  • Mount and Image: Mount the coverslip and proceed with imaging.

Quantitative Data Summary

ParameterDRAQ5DAPI
Typical Working Concentration (Fixed Cells) 1-5 µM[2]300 nM - 1 µg/mL[7][11]
Incubation Time (Fixed Cells) 5-30 minutes[6]1-5 minutes[7]
Fluorescence Enhancement upon DNA Binding No significant fluorescence enhancement[9]~20-fold enhancement[8][11]
RNA Binding Negligible binding to RNA[1]Binds to RNA, but with lower fluorescence[3][4]

Conclusion and Recommendations

The choice between DRAQ5 and DAPI for fixed-cell immunofluorescence depends heavily on the specific requirements of the experiment.

Choose DRAQ5 when:

  • Multiplexing with green and red fluorophores: Its far-red emission minimizes spectral overlap.[2]

  • Photostability is critical: It is exceptionally resistant to photobleaching.[1]

  • A simple, no-wash protocol is preferred. [6]

Choose DAPI when:

  • A traditional and well-established blue nuclear counterstain is needed. [3]

  • Using standard filter sets for blue fluorescence.

  • A very bright nuclear signal with high fluorescence enhancement is desired. [8][11]

For optimal results, it is always recommended to empirically test and optimize the chosen nuclear counterstain in your specific experimental setup. By carefully considering the properties and protocols outlined in this guide, researchers can confidently select the most appropriate dye to achieve high-quality and reproducible immunofluorescence data.

References

A Comparative Guide to DRAQ5 and Hoechst for Live-Cell Nuclear Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of cellular nuclei in living specimens is paramount for a wide range of applications, from cell cycle analysis to high-content screening. The choice of a nuclear stain can significantly influence experimental outcomes, with factors such as spectral properties, cell permeability, and cytotoxicity playing critical roles. This guide provides an in-depth, objective comparison of two commonly used cell-permeant nuclear stains: DRAQ5 and Hoechst 33342, supported by experimental data and detailed protocols to inform your selection process.

At a Glance: Key Differences

FeatureDRAQ5Hoechst 33342
Excitation Wavelength Far-Red (~647 nm)[1][2]UV (~350 nm)[1][3]
Emission Wavelength Far-Red (~681-697 nm when bound to dsDNA)[1][2][4]Blue (~461 nm)[1][3]
Cell Permeability Excellent for live and fixed cells[4][5]Excellent for live and fixed cells[3][6]
Photostability High[1][4]Moderate, prone to phototoxicity[1][7]
Cytotoxicity Can be cytotoxic at higher concentrations and may halt the cell cycle[1][8]Less cytotoxic at optimal concentrations, but UV excitation can induce apoptosis[1][7][9]
Multiplexing Compatibility Ideal for multiplexing with green and red fluorophores due to minimal spectral overlap[1][10][11]Potential for spectral overlap with blue and green fluorophores[1]

Spectral Properties and Performance

The most significant distinction between DRAQ5 and Hoechst 33342 lies in their spectral characteristics. DRAQ5 is an anthraquinone (B42736) dye that fluoresces in the far-red region of the spectrum.[1] It is optimally excited by red light (around 647 nm) and emits in the far-red spectrum (approximately 681 nm when unbound and 697 nm when bound to double-stranded DNA).[1][4] This far-red emission is a key advantage, as it minimizes spectral overlap with commonly used fluorophores like Green Fluorescent Protein (GFP) and Red Fluorescent Protein (RFP), making it an excellent choice for multicolor imaging experiments.[1][10]

In contrast, Hoechst 33342 is a bisbenzimide dye that is excited by ultraviolet (UV) light (around 350 nm) and emits blue fluorescence (around 461 nm).[1][3] While a widely used and effective nuclear stain, its reliance on UV excitation is a considerable drawback for live-cell imaging.[1][3] UV light can induce phototoxicity and cellular stress, which may lead to apoptosis and alter normal cellular behavior, particularly in long-term, time-lapse experiments.[7][9][12] Furthermore, its blue emission can sometimes overlap with that of other blue or green fluorophores, which could complicate data analysis in multiplexing applications.[1]

Cell Permeability and Toxicity

Both DRAQ5 and Hoechst 33342 are cell-permeant and can effectively stain the nuclei of living cells without the need for fixation and permeabilization.[3][4] Hoechst 33342 exhibits approximately tenfold greater cell permeability than its counterpart, Hoechst 33258, due to an additional ethyl group, making it the preferred choice for live-cell applications.[3][6]

Regarding toxicity, both dyes present considerations. While Hoechst dyes are generally considered less toxic than DAPI, the UV excitation required for Hoechst 33342 can generate reactive oxygen species (ROS), leading to phototoxicity and apoptosis.[7][13] This can manifest as reduced cell proliferation, viability, and changes in mitochondrial membrane potential.[7]

DRAQ5, while avoiding the issue of UV-induced phototoxicity, can exhibit cytotoxicity at higher concentrations.[1] Some studies suggest that DRAQ5 can interfere with DNA replication, causing cells to arrest in the G2/M phase of the cell cycle.[8] Therefore, careful titration to determine the lowest effective concentration is crucial for minimizing its impact on cell health.

Experimental Protocols

Live-Cell Staining with DRAQ5
  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.

  • Staining Solution Preparation: Prepare a working solution of DRAQ5 in a complete culture medium or a buffered saline solution like PBS. A final concentration of 5-20 µM is a common starting point.[10][14]

  • Staining: Remove the existing culture medium and add the DRAQ5 staining solution to the cells.

  • Incubation: Incubate the cells for 5 to 30 minutes at room temperature or 37°C.[10][15] Staining is typically more rapid at 37°C.[14][15]

  • Imaging: For many applications, imaging can be performed directly in the staining solution without a wash step.[15] If high background is an issue, a gentle wash with a fresh medium can be performed.

Live-Cell Staining with Hoechst 33342
  • Cell Preparation: Culture cells to the desired confluency on a suitable imaging dish or plate.

  • Staining Solution Preparation: Prepare a working solution of Hoechst 33342 in a complete culture medium or PBS. A typical working concentration ranges from 0.1 to 12 µg/mL.[3] For long-term imaging, lower concentrations (e.g., 7-28 nM) are recommended to minimize phototoxicity.[16][17]

  • Staining: Remove the existing culture medium and add the Hoechst 33342 staining solution to the cells.

  • Incubation: Incubate the cells for 1 to 30 minutes at room temperature or 37°C.[3]

  • Washing: To reduce background fluorescence from unbound dye, wash the cells with a fresh medium or PBS before imaging.[3]

  • Imaging: Image the cells using a fluorescence microscope equipped with a UV light source and appropriate filters for blue fluorescence detection.

Decision-Making and Experimental Workflows

To assist in selecting the appropriate nuclear stain and to visualize the general experimental processes, the following diagrams have been generated.

G A Start: Live-Cell Nuclear Staining B Is multicolor imaging with green/red fluorophores required? A->B C Is long-term imaging (>1 hour) planned? B->C No D Use DRAQ5 B->D Yes E Use Hoechst 33342 (with caution for phototoxicity) C->E No F Is potential cell cycle arrest a concern? C->F Yes F->D No F->E Yes (Monitor carefully)

A decision tree to guide the selection between DRAQ5 and Hoechst 33342.

G cluster_0 DRAQ5 Staining Workflow cluster_1 Hoechst 33342 Staining Workflow A1 Prepare DRAQ5 working solution (5-20 µM) A2 Add to live cells A1->A2 A3 Incubate 5-30 min at RT or 37°C A2->A3 A4 Image (wash optional) A3->A4 B1 Prepare Hoechst 33342 working solution (0.1-12 µg/mL) B2 Add to live cells B1->B2 B3 Incubate 1-30 min at RT or 37°C B2->B3 B4 Wash to remove unbound dye B3->B4 B5 Image using UV excitation B4->B5

Generalized experimental workflows for live-cell staining with DRAQ5 and Hoechst 33342.

Conclusion

Both DRAQ5 and Hoechst 33342 are valuable tools for nuclear staining in live-cell imaging, each with distinct advantages and disadvantages.

Choose DRAQ5 when:

  • You are performing multicolor imaging experiments with green or red fluorophores.

  • Your experiment involves long-term live-cell imaging where minimizing phototoxicity is critical.

  • You require a stain with high photostability.

Choose Hoechst 33342 when:

  • You are performing routine, short-term nuclear counterstaining.

  • The potential for UV-induced phototoxicity is minimal for your experimental goals.

  • You are working with a limited budget, as Hoechst 33342 is generally more cost-effective.

Ultimately, the optimal choice of nuclear stain will depend on the specific requirements of your experiment, including the instrumentation available, the duration of the imaging, and the other fluorescent probes being used. Careful consideration of the properties outlined in this guide will help ensure the acquisition of reliable and reproducible data.

References

DRAQ5 vs. Propidium Iodide: A Comparative Guide for Cell Cycle Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurate cell cycle analysis is paramount. The choice of fluorescent DNA dye is a critical determinant of experimental success, influencing data quality, experimental workflow, and the potential for multi-parameter analysis. This guide provides an objective comparison of two commonly used DNA dyes for cell cycle analysis by flow cytometry: DRAQ5 and propidium (B1200493) iodide (PI).

This comprehensive guide delves into the key performance characteristics of each dye, supported by experimental data and detailed protocols. We will explore their respective advantages and limitations to empower you to make an informed decision for your specific research needs.

At a Glance: Key Differences

FeatureDRAQ5Propididium Iodide (PI)
Cell Permeability Permeant to live and fixed cellsImpermeant to live cells; requires fixation/permeabilization
RNase Treatment Not requiredRequired to eliminate RNA binding
Spectral Properties Excitation: 488-647 nm, Emission: Far-red (>665 nm)Excitation: 488 nm, Emission: Red (~617 nm)
Spectral Overlap Minimal overlap with GFP/FITC and PESignificant overlap with Phycoerythrin (PE)
Live-Cell Imaging SuitableNot suitable
Photostability High, no photobleaching effect noted[1]Prone to photobleaching
Simplicity of Protocol Simple, no-wash protocolMulti-step protocol involving fixation and washing
Coefficient of Variation (CV) May be slightly larger than PI[2][3][4]Generally provides low CVs

Performance Comparison

DRAQ5 emerges as a versatile and convenient dye for cell cycle analysis, particularly in complex, multi-color experiments. Its ability to permeate live cells opens up avenues for dynamic studies and analysis of unfixed samples, preserving cellular morphology and antigenicity.[3] The far-red emission of DRAQ5 is a significant advantage, minimizing spectral overlap with commonly used fluorochromes like GFP and FITC, thus simplifying compensation in multi-parameter flow cytometry.[1][5] Furthermore, the elimination of the RNase treatment step streamlines the experimental workflow, saving time and reducing potential sources of error.[1][6]

Propidium iodide, a long-standing staple in cell cycle analysis, is a reliable and cost-effective option. It intercalates into double-stranded DNA, providing stoichiometric staining that is proportional to DNA content.[7] However, its utility is limited by its inability to cross the membrane of live cells, necessitating fixation and permeabilization steps that can alter cell properties.[8] A major drawback of PI is its binding to RNA, which mandates an RNase digestion step to ensure accurate DNA content measurement.[7][9] Additionally, its emission spectrum significantly overlaps with that of PE, a popular fluorochrome, which can complicate panel design and data analysis in multi-color flow cytometry experiments.[6]

A direct comparison study of whole sample DNA cell cycle analyses in hematolymphoid samples found no significant differences in the calculated S-phase fractions between DRAQ5 and PI.[2][3][4] However, it was noted that DRAQ5 produced slightly larger coefficients of variation (CVs) for the G0/G1 peaks.[2][3][4]

Experimental Protocols

Propidium Iodide Staining for Cell Cycle Analysis (Fixed Cells)

This protocol is a standard method for staining fixed cells with propidium iodide for DNA content analysis by flow cytometry.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Harvest approximately 1 x 10^6 cells and wash them with PBS.

  • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

  • Resuspend the cell pellet in 400 µL of PBS.

  • While vortexing gently, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubate the cells on ice for at least 30 minutes. Fixed cells can be stored at 4°C for several weeks.[7][8]

  • Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes and discard the supernatant.

  • Wash the cells twice with PBS.

  • Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5 to 10 minutes to ensure only DNA is stained.[10]

  • Add 400 µL of PI staining solution and mix well.

  • Incubate at room temperature for 5 to 10 minutes, protected from light.[8][10]

  • Analyze the samples by flow cytometry, ensuring to use a linear scale for the PI signal and appropriate doublet discrimination.[8][11]

DRAQ5 Staining for Cell Cycle Analysis (Live or Fixed Cells)

This protocol outlines the straightforward procedure for staining either live or fixed cells with DRAQ5 for cell cycle analysis.

Materials:

  • Phosphate-Buffered Saline (PBS) or appropriate cell culture medium

  • DRAQ5™ (5 mM stock solution)

  • Flow cytometry tubes

Procedure:

  • Prepare a single-cell suspension of live or fixed cells in PBS or culture medium at a concentration of ≤4 x 10^5 cells/mL.[1][12]

  • Add DRAQ5™ directly to the cell suspension to a final concentration of 5-20 µM.[1][5]

  • Gently mix the cells and incubate for 5-30 minutes at room temperature or 37°C. Staining is more rapid at 37°C.[1][12] Protect from light if other fluorophores are present.

  • The cells can be analyzed directly by flow cytometry without any washing steps.[1][12] For cell cycle analysis, plot the DRAQ5 signal in a linear mode.[1]

Visualizing the Workflow and Process

To better illustrate the experimental processes and the underlying biological context, the following diagrams have been generated using Graphviz.

G Experimental Workflow: Propidium Iodide Staining start Start: Cell Sample harvest Harvest & Wash Cells start->harvest fix Fixation (e.g., 70% Ethanol) harvest->fix wash1 Wash fix->wash1 rnase RNase Treatment wash1->rnase stain Propidium Iodide Staining rnase->stain analyze Flow Cytometry Analysis stain->analyze G Experimental Workflow: DRAQ5 Staining start Start: Live or Fixed Cell Sample stain Add DRAQ5 & Incubate start->stain analyze Flow Cytometry Analysis stain->analyze G The Eukaryotic Cell Cycle G1 G1 (Growth) S S (DNA Synthesis) G1->S G1/S Checkpoint G2 G2 (Growth & Mitosis Prep) S->G2 M M (Mitosis) G2->M G2/M Checkpoint M->G1

References

A Head-to-Head Comparison of TO-PRO-3 and DRAQ5 for Nuclear Counterstaining

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate nuclear counterstain is a critical step in cellular imaging and analysis. The ideal counterstain should offer bright and specific nuclear labeling with minimal interference with other fluorescent probes. This guide provides a comprehensive, data-driven comparison of two popular far-red nuclear stains: TO-PRO-3 and DRAQ5.

Overview

Both TO-PRO-3 and DRAQ5 are far-red fluorescent dyes that bind to DNA, making them excellent choices for nuclear counterstaining in various applications, including immunofluorescence (IF), immunohistochemistry (IHC), and flow cytometry. Their emission in the far-red spectrum is a key advantage, as it minimizes spectral overlap with commonly used fluorophores like GFP and FITC, and reduces interference from cellular autofluorescence.[1][2] However, they differ significantly in their membrane permeability, which dictates their primary applications.

TO-PRO-3 is a cell-impermeant dye, meaning it cannot cross the intact plasma membrane of live cells.[3] This property makes it an excellent marker for identifying dead or membrane-compromised cells in a population.[4] In fixed and permeabilized cells, it provides strong and specific nuclear staining.

DRAQ5 , on the other hand, is a cell-permeant dye that can readily enter both live and fixed cells to stain the nucleus.[2][5] This versatility allows for its use in a wider range of applications, including the analysis of both dynamic live-cell processes and fixed-cell endpoints.[6]

Performance Characteristics

A direct comparison of the key performance characteristics of TO-PRO-3 and DRAQ5 is essential for selecting the optimal reagent for a specific experimental need.

FeatureTO-PRO-3DRAQ5
Cell Permeability Impermeant to live cellsPermeant to live and fixed cells
Primary Application Dead cell indicator; nuclear counterstain in fixed/permeabilized cellsNuclear counterstain in live and fixed cells; cell cycle analysis
Excitation Max (nm) ~642~646
Emission Max (nm) ~661~697 (when bound to dsDNA)
Compatibility Excellent for multiplexing with blue, green, and red fluorophoresExcellent for multiplexing with blue, green, and red fluorophores
Photostability GoodReported to have low photobleaching[7][8]
Cytotoxicity Low for short-term dead cell stainingCan be cytotoxic with prolonged exposure in live cells[1][9]

Experimental Data and Protocols

Immunofluorescence Staining

Both TO-PRO-3 and DRAQ5 are effective nuclear counterstains in immunofluorescence protocols following cell fixation and permeabilization.

Experimental Protocol: Immunofluorescence Staining with Nuclear Counterstain

This protocol provides a general workflow for immunofluorescent staining of adherent cells with either TO-PRO-3 or DRAQ5 as the nuclear counterstain.

G cluster_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_counterstain Nuclear Counterstaining cluster_imaging Imaging prep1 Seed cells on coverslips prep2 Culture cells to desired confluency prep1->prep2 fix Fix cells (e.g., 4% PFA) prep2->fix perm Permeabilize cells (e.g., 0.1% Triton X-100) fix->perm block Block with serum perm->block primary_ab Incubate with primary antibody block->primary_ab secondary_ab Incubate with fluorescent secondary antibody primary_ab->secondary_ab wash1 Wash with PBS secondary_ab->wash1 counter Incubate with TO-PRO-3 (e.g., 1 µM) or DRAQ5 (e.g., 5 µM) wash1->counter wash2 Wash with PBS counter->wash2 mount Mount coverslip with antifade medium wash2->mount image Image with fluorescence microscope mount->image

Detailed Methodologies:

  • Fixation: Cells are typically fixed with 4% paraformaldehyde (PFA) in PBS for 10-15 minutes at room temperature.[10]

  • Permeabilization: Following fixation, cells are permeabilized with a detergent such as 0.1-0.25% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular targets.[11]

  • Blocking: Non-specific antibody binding is blocked by incubating with a solution containing serum (e.g., 5% goat serum) or bovine serum albumin (BSA) for 1 hour.[12]

  • Antibody Incubation: Cells are incubated with primary antibodies, followed by fluorescently labeled secondary antibodies.

  • Counterstaining with TO-PRO-3: After secondary antibody incubation and washes, cells are incubated with TO-PRO-3 at a final concentration of approximately 1 µM in PBS for 15-30 minutes at room temperature, protected from light.[3]

  • Counterstaining with DRAQ5: DRAQ5 is typically used at a final concentration of 5 µM in PBS and incubated for 5-15 minutes at room temperature.[13] A key advantage of DRAQ5 is that a washing step after staining is often not required.[5]

Live and Dead Cell Differentiation

The differential membrane permeability of TO-PRO-3 and DRAQ5 can be exploited to distinguish between live and dead cells. A common approach is to use a membrane-permeant dye that stains all cells (like DRAQ5 or Hoechst 33342) in conjunction with a membrane-impermeant dye that only enters dead cells (like TO-PRO-3 or propidium (B1200493) iodide).

Experimental Protocol: Live/Dead Cell Assay

This workflow illustrates a common method for distinguishing live and dead cells using a combination of a cell-permeant and a cell-impermeant dye.

G cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis cluster_results Results prep1 Prepare cell suspension stain Incubate cells with a mix of a live-cell permeant dye (e.g., Calcein AM for cytoplasm) and a dead-cell impermeant nuclear dye (e.g., TO-PRO-3) prep1->stain analyze Analyze by flow cytometry or fluorescence microscopy stain->analyze live Live cells: Green cytoplasm, unstained nucleus analyze->live dead Dead cells: Green (or no) cytoplasm, red nucleus analyze->dead

Detailed Methodologies:

  • A common combination for microscopy is Calcein AM (stains the cytoplasm of live cells green) and TO-PRO-3 (stains the nucleus of dead cells far-red).

  • For flow cytometry, a live/dead fixable viability dye can be used in conjunction with intracellular staining.

  • When using DRAQ5 for live-cell imaging, it is important to note that prolonged exposure can be cytotoxic and may affect cell division.[1][9] Therefore, it is recommended for short-term experiments (typically less than 2 hours).[13]

Summary and Recommendations

The choice between TO-PRO-3 and DRAQ5 hinges on the specific requirements of the experiment, particularly the need to assess cell viability or perform live-cell imaging.

  • Choose TO-PRO-3 when:

    • You need a reliable marker for dead or membrane-compromised cells.

    • You are performing endpoint analysis on fixed and permeabilized samples and require a far-red nuclear counterstain.

  • Choose DRAQ5 when:

    • You need to counterstain the nuclei of live cells for short-term imaging experiments.

    • You require a versatile nuclear stain for both live and fixed cells.

    • You are performing cell cycle analysis in conjunction with other cell markers.[14]

Both dyes offer excellent spectral properties for multiplexing and are valuable tools in a researcher's toolkit for cellular analysis. Careful consideration of their distinct characteristics will ensure the generation of accurate and reliable experimental data.

References

Validating DRAQ5 Staining Specificity for dsDNA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular analysis, nuclear counterstaining is a fundamental technique. An ideal nuclear stain should exhibit high specificity for DNA, possess spectral properties compatible with other fluorophores, and be suitable for both live and fixed-cell imaging. DRAQ5, a far-red fluorescent DNA dye, is a popular choice for nuclear staining. This guide provides a comprehensive comparison of DRAQ5 with other common nuclear stains and presents a detailed experimental protocol to validate its specificity for double-stranded DNA (dsDNA).

Comparative Analysis of Nuclear Stains

In contrast, other popular DNA dyes have different characteristics. DAPI and Hoechst 33342 are blue-emitting dyes that bind to the minor groove of DNA, with a preference for AT-rich regions.[3] DAPI can also bind to RNA, although with a lower affinity and a shifted emission spectrum.[4] TO-PRO-3 is a far-red carbocyanine dye with a very high affinity for dsDNA, with a dissociation constant in the micromolar range.[5]

Here is a comparative summary of these nuclear stains:

FeatureDRAQ5Hoechst 33342DAPITO-PRO-3
Excitation Max (nm) ~647[2]~350~358[3]~642[5]
Emission Max (nm) ~681/697 (dsDNA bound)[2]~461[6]~461[3]~661[5]
Binding Target dsDNA (Intercalation & Minor Groove)[7]dsDNA (Minor Groove, AT-rich)[6]dsDNA (Minor Groove, AT-rich), RNA[3][4]dsDNA[5]
dsDNA Specificity High (Negligible RNA binding)[1]HighModerate (Binds RNA)[4]Very High[5]
Cell Permeability (Live Cells) Permeable[1]Permeable[8][9]Semi-permeable (at high conc.)[8]Impermeable
Photostability High[1]Moderate[8]Moderate[8]Moderate

Experimental Validation of dsDNA Specificity

To empirically validate the specificity of DRAQ5 for dsDNA, a nuclease digestion assay followed by fluorescence microscopy is a definitive method. This experiment involves treating fixed and permeabilized cells with DNase and RNase to selectively degrade DNA and RNA, respectively, before staining with DRAQ5.

Experimental Workflow

G Experimental Workflow for Validating DRAQ5 dsDNA Specificity cluster_prep Cell Preparation cluster_treatment Nuclease Treatment cluster_staining Staining & Imaging cluster_analysis Data Analysis cell_culture Culture and seed cells on coverslips fixation Fix cells with 4% Paraformaldehyde cell_culture->fixation permeabilization Permeabilize cells with 0.1% Triton X-100 fixation->permeabilization control Control (Buffer only) permeabilization->control dnase DNase I Treatment permeabilization->dnase rnase RNase A Treatment permeabilization->rnase stain Stain all samples with DRAQ5 control->stain dnase->stain rnase->stain wash Wash with PBS stain->wash mount Mount coverslips wash->mount image Acquire images using fluorescence microscopy mount->image compare Compare fluorescence intensity in the nucleus image->compare conclusion Draw conclusions on DRAQ5 specificity compare->conclusion

Caption: Workflow for validating DRAQ5's specificity for dsDNA.

Detailed Experimental Protocol

Materials:

  • Cells of interest (e.g., HeLa, A549)

  • Glass coverslips

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • DNase I (RNase-free) and appropriate buffer (e.g., 10x DNase I buffer)

  • RNase A

  • DRAQ5 solution (e.g., 5 mM stock)

  • Mounting medium

  • Fluorescence microscope with appropriate filter sets for DRAQ5 (Excitation: ~647 nm, Emission: ~665-780 nm)

Procedure:

  • Cell Culture and Seeding:

    • Culture cells in their appropriate medium.

    • Seed cells onto glass coverslips in a multi-well plate at a density that will result in 50-70% confluency at the time of the experiment.

    • Incubate for 24 hours or until cells are well-adhered.

  • Fixation and Permeabilization:

    • Aspirate the culture medium and wash the cells twice with PBS.

    • Fix the cells by incubating with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • Permeabilize the cells by incubating with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Nuclease Treatment:

    • Prepare three sets of coverslips for each condition: Control, DNase I treated, and RNase A treated.

    • DNase I Treatment: Prepare a working solution of DNase I in its appropriate buffer (e.g., 1x DNase I buffer with MgCl2 and CaCl2). Incubate the coverslips with the DNase I solution for 1 hour at 37°C.

    • RNase A Treatment: Prepare a working solution of RNase A in PBS. Incubate the coverslips with the RNase A solution for 30 minutes at 37°C.

    • Control: Incubate the coverslips with the corresponding nuclease buffer (without the enzyme) or PBS alone for the same duration and temperature as the treatments.

    • Wash all coverslips three times with PBS for 5 minutes each.

  • DRAQ5 Staining:

    • Prepare a working solution of DRAQ5 in PBS (e.g., 5 µM).

    • Incubate all coverslips with the DRAQ5 working solution for 15-30 minutes at room temperature, protected from light.[10][11]

    • Wash the coverslips twice with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto glass slides using an appropriate mounting medium.

    • Acquire images using a fluorescence microscope with the appropriate filter set for DRAQ5. Ensure that the imaging settings (e.g., exposure time, laser power) are kept constant across all samples.

Expected Results:

  • Control: Bright, distinct nuclear staining.

  • DNase I Treated: Significant reduction or complete absence of nuclear fluorescence, confirming that the dye stains DNA.

  • RNase A Treated: No significant change in nuclear fluorescence intensity compared to the control, demonstrating that the dye does not bind to RNA.

Logical Relationship of Expected Outcomes

Caption: Logical flow of expected results from the validation experiment.

Conclusion

References

A Researcher's Guide to the Spectral Compatibility of DRAQ5™ with Alexa Fluor™ Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in cellular analysis, multi-color fluorescence microscopy and flow cytometry are indispensable techniques. The success of these experiments hinges on the careful selection of fluorophores with minimal spectral overlap. This guide provides a detailed comparison of the spectral properties of DRAQ5™, a far-red fluorescent probe for DNA, with commonly used Alexa Fluor™ dyes, offering experimental protocols and data to facilitate informed decisions in multi-color imaging setups.

Spectral Properties of DRAQ5™ and Select Alexa Fluor™ Dyes

DRAQ5™ is a cell-permeant DNA dye that stains the nuclei of both live and fixed cells. Its far-red emission makes it a potentially valuable tool for multiplexing with other fluorescent probes. The Alexa Fluor™ family of dyes is known for its brightness and photostability across the visible spectrum.[1][2] Understanding the excitation and emission profiles of these dyes is the first step in assessing their compatibility.

The following table summarizes the key spectral characteristics of DRAQ5™ and a selection of spectrally distinct Alexa Fluor™ dyes.

FluorophoreExcitation Max (nm)Emission Max (nm)Common Laser Line(s) (nm)
DRAQ5™ 600/646[3], 647[4]681 (dsDNA bound)[4], 697 (dsDNA bound)[3]561, 633, 647[3][5]
Alexa Fluor™ 488 496[6], 499[7]519[6], 520[7]488
Alexa Fluor™ 568 578[8][9], 579[10]603[8][9][10]561, 568[8][11]
Alexa Fluor™ 647 650[12][13]665[12], 671[13]633, 640[12]

Spectral Compatibility Analysis

DRAQ5™ with Alexa Fluor™ 488: There is minimal spectral overlap between DRAQ5™ and Alexa Fluor™ 488. The emission of Alexa Fluor™ 488 (around 519-520 nm) is well separated from the excitation of DRAQ5™ (around 646 nm).[4][6][7] This combination is generally considered safe for multi-color imaging with little to no bleed-through.[14]

DRAQ5™ with Alexa Fluor™ 568: Caution is advised when pairing DRAQ5™ with Alexa Fluor™ 568. While the emission peak of Alexa Fluor™ 568 (around 603 nm) is below the primary excitation peak of DRAQ5™, there is potential for some cross-excitation of DRAQ5™ by the 561 nm laser often used for Alexa Fluor™ 568.[3][8][10] Additionally, the emission spectrum of Alexa Fluor™ 568 may have a tail that extends into the detection range of DRAQ5™. Careful selection of filters and the use of compensation controls are recommended.

DRAQ5™ with Alexa Fluor™ 647: This combination is not recommended due to significant spectral overlap.[14] The excitation and emission profiles of DRAQ5™ and Alexa Fluor™ 647 are very close, which will lead to substantial bleed-through and make it difficult to distinguish their respective signals.[4][12][13]

Experimental Protocols

Below are generalized protocols for assessing spectral compatibility. Specific antibody concentrations and incubation times should be optimized for your particular experiment.

Protocol 1: Multicolor Immunofluorescence Staining

This protocol outlines the basic steps for co-staining cells with an Alexa Fluor™-conjugated antibody and DRAQ5™.

  • Cell Preparation: Culture cells on coverslips to the desired confluency.

  • Fixation: Fix cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization: If targeting intracellular antigens, permeabilize cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% BSA in PBS-T) for 30-60 minutes.[15]

  • Primary and Secondary Antibody Incubation:

    • Indirect Method: Incubate with the primary antibody, followed by washes and incubation with the appropriate Alexa Fluor™-conjugated secondary antibody.

    • Direct Method: Incubate with a directly conjugated Alexa Fluor™ primary antibody.

  • Nuclear Counterstaining with DRAQ5™: After antibody staining and washing, incubate cells with DRAQ5™ at a final concentration of 1-5 µM in PBS for 10-30 minutes at room temperature, protected from light.[16][17] No washing is required after DRAQ5™ staining.[17]

  • Mounting: Mount the coverslip onto a microscope slide using an anti-fade mounting medium.

  • Imaging: Acquire images using a fluorescence microscope with appropriate filter sets for each fluorophore. It is crucial to acquire single-color control images to assess bleed-through.

Protocol 2: Assessing Spectral Bleed-through

  • Prepare three samples:

    • Sample 1: Stained only with the Alexa Fluor™ dye.

    • Sample 2: Stained only with DRAQ5™.

    • Sample 3: Stained with both the Alexa Fluor™ dye and DRAQ5™.

  • Image Sample 1 using both the Alexa Fluor™ channel and the DRAQ5™ channel. Any signal detected in the DRAQ5™ channel represents bleed-through from the Alexa Fluor™ dye.

  • Image Sample 2 using both the DRAQ5™ channel and the Alexa Fluor™ channel. Any signal in the Alexa Fluor™ channel represents bleed-through from DRAQ5™.

  • Image the dual-stained Sample 3.

  • Analyze the single-color control images to determine the percentage of bleed-through and apply appropriate compensation or correction to the dual-stained image if necessary.

Visualizing Experimental Workflows and Concepts

To aid in the understanding of experimental design and spectral relationships, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_stain Staining cluster_analysis Analysis A Cell Seeding & Culture B Fixation & Permeabilization A->B C Blocking B->C D Primary Antibody Incubation C->D E Alexa Fluor Secondary Antibody D->E F DRAQ5 Nuclear Stain E->F G Mount & Image Single Controls F->G H Image Dual-Stained Sample F->H I Assess Spectral Bleed-through G->I J Apply Compensation & Analyze H->J I->J

Caption: Workflow for assessing spectral compatibility.

G cluster_spectra Spectral Overlap Visualization 400 400 500 500 600 600 700 700 800 800 Wavelength (nm) Wavelength (nm) AF488_Em Alexa Fluor 488 Emission AF488_Ex AF488_Ex 4.5,0 4.5,0 4.99,2 4.99,2 4.5,0->4.99,2 5.5,0 5.5,0 4.99,2->5.5,0 4.8,0 4.8,0 5.20,3 5.20,3 4.8,0->5.20,3 5.8,0 5.8,0 5.20,3->5.8,0 DRAQ5_Em DRAQ5 Emission DRAQ5_Ex DRAQ5_Ex 6.0,0 6.0,0 6.46,2 6.46,2 6.0,0->6.46,2 7.0,0 7.0,0 6.46,2->7.0,0 6.5,0 6.5,0 6.81,3 6.81,3 6.5,0->6.81,3 7.5,0 7.5,0 6.81,3->7.5,0

Caption: Spectral relationship between Alexa Fluor 488 and DRAQ5.

References

A Comparative Guide to the Photostability of DRAQ5 and Other Far-Red DNA Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of cellular imaging and analysis, particularly for applications requiring prolonged or repeated visualization such as live-cell imaging and high-content screening, the photostability of fluorescent probes is a critical parameter. Far-red DNA dyes are often favored for their reduced phototoxicity and minimal spectral overlap with other common fluorophores. This guide provides an objective comparison of the photostability of DRAQ5™, a widely used far-red DNA dye, with other alternatives in the same spectral class, supported by available experimental data and detailed methodologies.

Key Performance Characteristics of Far-Red DNA Dyes

The selection of a far-red nuclear stain often involves a trade-off between photostability, cell permeability, and toxicity. While direct, side-by-side quantitative comparisons under identical conditions are limited in published literature, the following table summarizes the key performance characteristics based on available data and qualitative assessments.

FeatureDRAQ5™TO-PRO™-3Cy5RedDot™1
Photostability High.[1][2] Reported to have only a 7% decrease in fluorescence after 10 minutes of continuous illumination.[3]Moderate to High.[4] Generally considered less photostable than DRAQ5™.[5]Moderate.[6][7] Susceptible to photobleaching, though strategies exist to enhance its stability.[6]High.[8][9][10] Described as a highly photostable dye.[8][9][10]
Cell Permeability Permeant to live and fixed cells.[5][11]Impermeant to live cells.[12][13]Not a DNA dye itself, but used in fluorescently labeled molecules that can be introduced into cells.Permeant to live cells.[8]
Excitation Max ~646 nm~642 nm[12][14]~649 nm~662 nm[8]
Emission Max ~697 nm (DNA-bound)~661 nm[12][14]~670 nm~694 nm (DNA-bound)[8]
Advantages Excellent photostability, rapid staining of live and fixed cells, spectrally distinct from GFP/RFP.[1][5]Specific nuclear staining in fixed cells with minimal cytoplasmic background.[4]Bright fluorophore, widely used for labeling various molecules.High photostability, specific nuclear staining in live cells.[9]
Limitations Can be cytotoxic with prolonged exposure.[15]Not suitable for live-cell nuclear staining.[12]Prone to photobleaching without stabilizing agents.[6]Can be toxic to cells within a few hours.[8]

Experimental Data on Photostability

Quantitative data directly comparing the photobleaching rates of all major far-red DNA dyes under standardized conditions is scarce. However, a notable study provides specific data on the photostability of DRAQ5™.

In a study investigating the utility of DRAQ5™ for digital staining of ex vivo confocal micrographs, the photobleaching of DRAQ5™ was compared to Acridine Orange (AO). After 10 minutes of continuous illumination, the fluorescence intensity of DRAQ5™ decreased by only 7%, demonstrating its high resistance to photobleaching. In contrast, the fluorescence of Acridine Orange dropped by 49% under its respective optimal illumination.[3] This suggests a more linear and slower decay in fluorescence for DRAQ5™ compared to the exponential decay observed for AO.[3]

Qualitative assessments from other studies consistently report DRAQ5™ as having low photobleaching, making it well-suited for experiments requiring continuous imaging.[5] Similarly, RedDot™1 is frequently described as a highly photostable far-red nuclear stain.[8][9][10] One comparative study of five different DNA dyes found that DRAQ5™ exhibited low photobleaching compared to TO-PRO-3, TOTO-3, propidium (B1200493) iodide, and Hoechst 33258 in live-cell experiments.[5]

Experimental Protocol for Assessing Photostability

To enable researchers to conduct their own comparative photostability studies, a generalized experimental protocol for assessing the photostability of nuclear stains is provided below. This protocol is adaptable for different cell types, dyes, and imaging systems.

Objective:

To quantitatively measure and compare the rate of fluorescence decay (photobleaching) of various far-red DNA dyes under continuous illumination in a time-lapse microscopy experiment.

Materials:
  • Cells (e.g., HeLa, U2OS) cultured on imaging-grade glass-bottom dishes or slides.

  • Far-red DNA dyes of interest (e.g., DRAQ5™, TO-PRO™-3, RedDot™1).

  • Phosphate-Buffered Saline (PBS) or appropriate cell culture medium.

  • Fixation solution (e.g., 4% paraformaldehyde in PBS) for fixed-cell studies.

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS) for fixed-cell studies with impermeant dyes.

  • Fluorescence microscope equipped with a laser line appropriate for far-red excitation (e.g., 633 nm or 647 nm), a suitable emission filter, and time-lapse imaging capabilities.

Staining Procedure:

For Live Cells (Permeant Dyes like DRAQ5™ and RedDot™1):

  • Culture cells to the desired confluency.

  • Prepare a working solution of the DNA dye in a complete culture medium. A final concentration of 1-5 µM is a common starting point, but this should be optimized for the specific cell type and dye.

  • Replace the existing culture medium with the dye-containing medium.

  • Incubate the cells for 5-15 minutes at 37°C, protected from light.

  • Cells can be imaged directly in the staining solution or after a brief wash with fresh medium.

For Fixed Cells (e.g., TO-PRO™-3):

  • Culture cells to the desired confluency.

  • Fix the cells with 4% paraformaldehyde in PBS for 10-15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • If using a cell-impermeant dye, permeabilize the cells with 0.1% Triton X-100 in PBS for 5-10 minutes.

  • Wash the cells twice with PBS.

  • Prepare a working solution of the DNA dye in PBS.

  • Incubate the cells with the staining solution for 5-15 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS to remove unbound dye.

  • Mount the coverslip with an appropriate mounting medium.

Image Acquisition (Time-Lapse):
  • Mount the sample on the fluorescence microscope.

  • Locate a field of view with well-stained nuclei.

  • Set the imaging parameters. It is crucial to use the same settings for all dyes being compared:

    • Laser Power: Use a consistent and sufficiently high laser power to induce photobleaching within a reasonable timeframe.

    • Exposure Time: Keep the exposure time constant for all images.

    • Time Interval: Acquire images at regular intervals (e.g., every 15-30 seconds).

    • Duration: Continue imaging for a set period (e.g., 5-10 minutes) or until the fluorescence intensity has significantly decreased.

  • Initiate the time-lapse acquisition.

Data Analysis:
  • Open the time-lapse image series in an image analysis software (e.g., ImageJ/Fiji).

  • Select several Regions of Interest (ROIs) corresponding to individual cell nuclei.

  • For each time point, measure the mean fluorescence intensity within each ROI.

  • Measure the mean fluorescence intensity of a background region for each time point and subtract this from the nuclear ROI measurements.

  • Normalize the background-corrected fluorescence intensity of each nucleus to its initial intensity at time zero.

  • Plot the normalized fluorescence intensity as a function of time for each dye.

  • From the resulting photobleaching curves, the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value) can be calculated for each dye.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for conducting a photostability comparison of far-red DNA dyes.

G cluster_prep Sample Preparation cluster_imaging Image Acquisition cluster_analysis Data Analysis cluster_output Output cell_culture Cell Culture staining Staining with Far-Red Dye cell_culture->staining microscope_setup Microscope Setup staining->microscope_setup time_lapse Time-Lapse Imaging microscope_setup->time_lapse roi_selection ROI Selection (Nuclei) time_lapse->roi_selection intensity_measurement Measure Fluorescence Intensity roi_selection->intensity_measurement normalization Normalize Intensity Data intensity_measurement->normalization plotting Plot Decay Curves normalization->plotting half_life Calculate Photobleaching Half-Life plotting->half_life comparison Comparative Photostability Data half_life->comparison

A flowchart of the experimental workflow for comparing the photostability of far-red DNA dyes.

Conclusion

DRAQ5™ stands out as a highly photostable far-red DNA dye, making it an excellent choice for demanding imaging applications that require prolonged or repeated exposure to excitation light. While other far-red dyes like RedDot™1 also offer high photostability, and TO-PRO™-3 provides excellent nuclear specificity in fixed cells, the choice of dye will ultimately depend on the specific experimental requirements, including whether live or fixed cells are being used and the duration of the imaging experiment. For researchers prioritizing photostability in live-cell imaging, DRAQ5™ and RedDot™1 are strong contenders. It is recommended that researchers perform their own in-house photostability comparisons using a standardized protocol to determine the optimal dye for their specific application and imaging system.

References

performance of DRAQ5 on different confocal microscope systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, selecting the appropriate nuclear stain is a critical step in cellular imaging that can significantly influence experimental outcomes. This guide provides an objective comparison of DRAQ5™, a far-red fluorescent DNA dye, with common alternatives, and details its performance and application across various confocal microscope systems.

Performance Overview and Comparison with Alternatives

DRAQ5™ is a cell-permeable anthraquinone (B42736) dye that selectively binds to dsDNA, making it a highly specific nuclear stain for both live and fixed cells.[1][2] Its key advantage lies in its spectral properties: it is excited by red laser lines and emits in the far-red spectrum.[3][4] This minimizes spectral overlap with commonly used fluorophores like Green Fluorescent Protein (GFP) and those in the blue, green, and red channels, making it an excellent choice for multiplexing experiments.[3]

Unlike the widely used DAPI and Hoechst stains, DRAQ5™ does not require UV excitation.[5] UV light can induce phototoxicity and cellular stress, which is a significant concern in long-term live-cell imaging.[4][5] While Hoechst 33342 can be used on live cells, its UV excitation is a notable drawback.[5] DAPI is generally considered membrane impermeant and is primarily used for fixed and permeabilized cells.[5][6]

Key Performance Metrics: DRAQ5™ vs. DAPI vs. Hoechst 33342

The performance of a nuclear stain is determined by several factors, including its spectral properties, photostability, and effect on cell viability. The following table summarizes these key metrics for DRAQ5™ and its common alternatives.

FeatureDRAQ5™DAPIHoechst 33342
Excitation (Max) ~646 nm[7]~358 nm[8]~350 nm[4]
Emission (Max) ~697 nm (DNA-bound)[7]~461 nm[8]~461 nm[4]
Optimal Laser Lines 633 nm, 647 nm[9]405 nm (or UV source)[5]UV source (~350 nm)[4]
Cell Permeability Live & Fixed Cells[2][3]Fixed/Permeabilized Cells[5]Live & Fixed Cells[4]
Photostability High[4][5]Moderate (photobleaching)[5]Moderate (photobleaching)[4][5]
Phototoxicity Low (avoids UV)High (due to UV excitation)[5]High (due to UV excitation)[4][5]
Cytotoxicity Can be cytotoxic at higher concentrations; may cause G2/M arrest[9][10][11]Low (used on fixed cells)Less cytotoxic at optimal concentrations[4][10]
Multiplexing Excellent with GFP, FITC, PE, etc.[1]Potential photo-switching can interfere with green channel[12]Potential spectral overlap with blue/green fluorophores[4]

Performance Across Confocal Microscope Systems

The performance of DRAQ5™ is not inherently dependent on the brand of the confocal microscope (e.g., Leica, Zeiss, Nikon, Olympus) but rather on the specific configuration of the system. High performance is achievable on any modern confocal microscope equipped with the appropriate laser lines and detectors.

Key System Requirements for Optimal DRAQ5™ Imaging:

  • Excitation Source: A laser line that efficiently excites DRAQ5™ is essential. The most common and effective lasers are the 633 nm Helium-Neon (HeNe) laser or a 647 nm diode laser.[9][13] While DRAQ5™ can be sub-optimally excited by other lines like 561 nm, using the recommended red lasers will yield the best signal-to-noise ratio.[7]

  • Dichroic Mirrors and Emission Filters: The system must have a filter set that effectively separates the excitation light from the far-red emission of DRAQ5™. A longpass filter starting around 660 nm (e.g., 660LP) or a bandpass filter (e.g., 660-710 nm) is typically used.[10]

  • Detector: A sensitive detector in the far-red range, such as a photomultiplier tube (PMT) or a hybrid detector (HyD) with good quantum efficiency above 650 nm, is crucial for capturing the emitted photons effectively.

Given that most major manufacturers offer systems that meet these requirements, DRAQ5™ is a versatile stain compatible with a wide array of platforms, including high-content screening (HCS) imagers.[1][12] The ultimate image quality will depend on factors like the numerical aperture of the objective lens, the sensitivity of the detectors, and the overall alignment of the microscope's optical path.

Experimental Protocols

Protocols for using DRAQ5™ are straightforward as it is a ready-to-use aqueous solution that typically requires no washing steps.[1][3]

Protocol 1: Live Cell Staining for Confocal Microscopy
  • Cell Preparation: Culture cells to the desired confluency on an appropriate imaging dish or plate.

  • Staining: Prepare a working solution of DRAQ5™ in a complete culture medium. A final concentration of 5–10 µM is a good starting point, but this should be optimized for the specific cell type and experimental duration.[7] For long-term time-lapse assays (0.5-3 hours), a lower concentration of 1 µM may be used.[3]

  • Incubation: Remove the existing culture medium and replace it with the DRAQ5™-containing medium. Incubate for 5–30 minutes at room temperature or 37°C.[1] Staining is typically faster at 37°C (approx. 1-3 minutes).[3][9] Protect cells from light during incubation.

  • Imaging: Image the cells directly without washing. Acquire images using a 633 nm or 647 nm laser for excitation and collect the emission signal above 660 nm.

Protocol 2: Fixed Cell Staining for Immunofluorescence
  • Cell Fixation & Permeabilization: Fix cells using a standard protocol (e.g., 4% paraformaldehyde for 15 minutes). If required for antibody staining, permeabilize the cells (e.g., with 0.1% Triton™ X-100).

  • Immunostaining: Perform all antibody incubation and washing steps as required by your immunofluorescence protocol.

  • Nuclear Staining: After the final wash step of the secondary antibody, add DRAQ5™ diluted in PBS to a final concentration of 5 µM.[9]

  • Incubation: Incubate for 5–15 minutes at room temperature, protected from light.[4] No washing is required after this step.

  • Mounting & Imaging: Mount the coverslip using an appropriate mounting medium (ensure it does not contain DAPI). Image the sample using the far-red settings as described for live cells.

Visualization of Workflows

To aid in experimental design, the following diagrams illustrate a generalized workflow for comparing nuclear stains and a decision-making process for selecting the appropriate dye.

G Diagram 1: Generalized Workflow for Comparing Nuclear Stains cluster_prep Cell Preparation cluster_stain Staining cluster_acq Image Acquisition cluster_analysis Data Analysis prep Seed cells on imaging plates treat Apply experimental treatment (if any) prep->treat stain1 Stain Sample 1 (e.g., DRAQ5) treat->stain1 stain2 Stain Sample 2 (e.g., DAPI) treat->stain2 stain3 Stain Sample 3 (e.g., Hoechst) treat->stain3 acq Acquire images on confocal microscope (Use optimal settings for each dye) stain1->acq stain2->acq stain3->acq quant Quantify Parameters (Signal-to-Noise, Photobleaching Rate) acq->quant compare Compare Performance quant->compare

Diagram 1. Generalized workflow for comparing nuclear stains.

G Diagram 2: Decision Tree for Nuclear Stain Selection start Start: Select Nuclear Stain q1 Live or Fixed Cells? start->q1 q2 Multiplexing with GFP/FITC? q1->q2 Fixed q3 Long-term imaging (>1 hr)? q1->q3 Live ans_dapi Use DAPI q2->ans_dapi No ans_draq5 Use DRAQ5 q2->ans_draq5 Yes (Avoids photo-switching) ans_hoechst Consider Hoechst 33342 (Be aware of phototoxicity) q3->ans_hoechst No q3->ans_draq5 Yes (Avoids UV phototoxicity)

Diagram 2. Decision tree for nuclear stain selection.

References

DRAQ5: A Far-Red Alternative to Traditional Nuclear Stains for Advanced Cellular Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cellular imaging and analysis, the precise visualization of the nucleus is a cornerstone of research. For scientists engaged in drug development and fundamental biological research, the choice of a nuclear stain can profoundly influence experimental outcomes. This guide provides a comprehensive comparison of DRAQ5, a far-red fluorescent nuclear stain, with the traditional ultraviolet (UV)-excitable stains DAPI and Hoechst. We will delve into their spectral properties, performance in live and fixed cells, and provide supporting experimental data and protocols to empower researchers in selecting the optimal reagent for their specific needs.

At a Glance: Key Differences

DRAQ5 emerges as a versatile tool, particularly advantageous in multiplexing experiments and live-cell imaging where minimizing phototoxicity is crucial.[1][2] Traditional stains like DAPI and Hoechst, while cost-effective and suitable for routine fixed-cell applications, present limitations due to their UV-excitation requirements and potential for spectral overlap with other common fluorophores.[1][3][4][5][6]

FeatureDRAQ5DAPIHoechst (33342 & 33258)
Excitation Wavelength (Max) ~647 nm[1][7]~358 nm[3][4]~350 nm[1][8]
Emission Wavelength (Max) ~681/697 nm (DNA-bound)[1][7][9]~461 nm[3][4]~461 nm[1][3][8]
Cell Permeability Excellent for live and fixed cells[1][9][10]Poor in live cells, requires permeabilization[6]Excellent for live and fixed cells[1][5][6]
Photostability High, no photobleaching effect reported[1][9]Moderate, subject to photobleaching[6]Moderate, prone to phototoxicity[1][6]
Cytotoxicity Can be cytotoxic at higher concentrations and may cause cell cycle arrest[1][11][12][13]Generally low cytotoxicity in fixed cells[5]Can induce apoptosis and is more toxic than DAPI in some cell types[5][11]
Multiplexing Compatibility Ideal for use with green/red fluorophores (e.g., GFP, RFP)[1][9][10]Potential for spectral overlap with blue/green fluorophores[1]Potential for spectral overlap with blue/green fluorophores[1]
RNase Treatment Required No[2][9]NoNo

Spectral Properties and Performance

The distinct spectral characteristics of these dyes are a primary determinant of their experimental utility.

  • DRAQ5 , an anthraquinone (B42736) dye, is excited by red light and emits in the far-red region of the spectrum.[1][9] This spectral profile is a significant advantage as it minimizes overlap with commonly used green and red fluorescent proteins (e.g., GFP, RFP) and other fluorophores, making it an excellent choice for multicolor imaging experiments.[1][9][10] Its high photostability further enhances its suitability for long-term live-cell imaging.[1][9]

  • DAPI and Hoechst dyes are bisbenzimide dyes that bind to the minor groove of DNA, with a preference for A-T rich regions.[3][5] Both are excited by UV light and emit blue fluorescence.[3][4][8] While widely used, their UV excitation can induce phototoxicity and cellular stress, particularly in time-lapse experiments.[1] Furthermore, their emission spectra can overlap with that of blue or green fluorophores, potentially complicating multiplex analyses.[1] It has also been reported that UV excitation can cause photoconversion of DAPI and Hoechst dyes to green and red emitting forms, which could interfere with multi-color imaging.[4]

Experimental Protocols

Below are detailed methodologies for nuclear staining with DRAQ5, DAPI, and Hoechst in both live and fixed cells.

DRAQ5 Staining
  • Live Cell Staining:

    • Culture cells to the desired confluency on a suitable imaging dish or plate.

    • Prepare a working solution of DRAQ5 in complete culture medium. A final concentration of 1-5 µM is a good starting point, but this should be optimized for your cell type.[1]

    • Remove the existing culture medium and replace it with the DRAQ5-containing medium.

    • Incubate the cells at 37°C for 5-30 minutes. Staining is accelerated at 37°C.[9][10]

    • The cells can be imaged directly without a wash step.[1][9][10]

  • Fixed Cell Staining:

    • Fix cells using a standard protocol (e.g., 4% paraformaldehyde in PBS for 15 minutes at room temperature).

    • Wash the cells twice with PBS.

    • Permeabilize the cells if required for other antibody staining (e.g., 0.1% Triton X-100 in PBS for 10 minutes).

    • Prepare a working solution of DRAQ5 in PBS (typically 5 µM).[1][14]

    • Incubate the cells with the DRAQ5 solution for 5-15 minutes at room temperature, protected from light.[1]

    • Wash the cells twice with PBS.

    • Mount the coverslip with an appropriate mounting medium.

DAPI Staining (Fixed Cells)
  • Fix and permeabilize cells as required for your experiment.

  • Wash cells with PBS.

  • Prepare a DAPI staining solution in PBS at a recommended concentration of 1 µg/mL.[5]

  • Incubate the cells with the DAPI solution for at least 5 minutes at room temperature.

  • Washing is optional but not required. Samples can be imaged immediately or stored at 4°C. DAPI can also be included directly in antifade mounting medium.[5]

Hoechst Staining
  • Live Cell Staining:

    • Culture cells to the desired confluency.

    • Prepare a working solution of Hoechst 33342 in complete culture medium. A final concentration of 0.1-1 µg/mL is generally recommended.[1][5]

    • Remove the existing culture medium and add the Hoechst 33342-containing medium.

    • Incubate at 37°C for 5-15 minutes.[1][5]

    • Washing is not necessary for specific staining, but nuclear staining is stable after washing.[5]

  • Fixed Cell Staining:

    • Fix and permeabilize cells as needed.

    • Add Hoechst dye to PBS at a final concentration of 1 µg/mL.[5]

    • Incubate with cells or tissue sections for at least 5 minutes at room temperature.

    • Imaging can be performed immediately, and washing is optional.[5]

Visualization of Experimental Workflows

To better illustrate the decision-making process and experimental procedures, the following diagrams were generated.

DecisionTree Start Start: Choose Nuclear Stain LiveOrFixed Live or Fixed Cell Imaging? Start->LiveOrFixed Multiplexing Multiplexing with GFP/RFP? LiveOrFixed->Multiplexing Live DAPI Choose DAPI or Hoechst LiveOrFixed->DAPI Fixed LongTerm Long-term imaging (>1 hr)? Multiplexing->LongTerm Yes Hoechst Consider Hoechst 33342 Multiplexing->Hoechst No DRAQ5 Choose DRAQ5 LongTerm->DRAQ5 Yes LongTerm->Hoechst No

Caption: A decision tree to guide the selection between DRAQ5, DAPI, and Hoechst based on experimental requirements.

StainingWorkflows cluster_live Live Cell Staining cluster_fixed Fixed Cell Staining Live_Start Culture Cells Live_AddStain Add Stain to Medium (DRAQ5 or Hoechst) Live_Start->Live_AddStain Live_Incubate Incubate at 37°C Live_AddStain->Live_Incubate Live_Image Image Directly Live_Incubate->Live_Image Fixed_Start Fix and Permeabilize Cells Fixed_AddStain Add Stain in PBS (DRAQ5, DAPI, or Hoechst) Fixed_Start->Fixed_AddStain Fixed_Incubate Incubate at RT Fixed_AddStain->Fixed_Incubate Fixed_Wash Wash with PBS Fixed_Incubate->Fixed_Wash Fixed_Mount Mount and Image Fixed_Wash->Fixed_Mount

Caption: Generalized workflows for live and fixed cell nuclear staining.

Conclusion and Recommendations

Both DRAQ5 and traditional nuclear stains like DAPI and Hoechst are powerful tools, each with a distinct set of advantages and disadvantages.

Choose DRAQ5 when:

  • You are performing multicolor imaging with green or red fluorophores.[1][9][10]

  • Your experiment involves long-term live-cell imaging where minimizing phototoxicity is critical.[1][2]

  • You require a stain with high photostability.[1][9]

  • You are working with instrumentation that has far-red excitation capabilities.

Choose DAPI or Hoechst when:

  • You are performing routine nuclear counterstaining in fixed cells.[5]

  • Your experiment is short-term, and the potential for phototoxicity is minimal.[1]

  • You are working with a limited budget, as DAPI and Hoechst are generally more cost-effective.[3]

  • Your imaging system is primarily equipped with UV excitation sources.

Ultimately, the optimal choice of nuclear stain depends on the specific requirements of your experiment. By carefully considering the factors outlined in this guide, researchers can select the most appropriate tool to achieve high-quality, reliable data in their cellular analysis endeavors.

References

DRAQ5: A Validation Guide for Automated High-Content Screening Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of DRAQ5, a far-red fluorescent nuclear stain, for its application in automated high-content screening (HCS) platforms. Through objective comparison with other common nuclear stains, primarily Hoechst 33342 and DAPI, this document offers supporting experimental data, detailed protocols, and visual workflows to aid in the selection and implementation of the optimal nuclear counterstain for your research needs.

Executive Summary

DRAQ5 emerges as a versatile and robust nuclear stain for HCS, offering significant advantages in multiplexing and live-cell imaging contexts. Its far-red spectral properties minimize overlap with common fluorophores, and its utility in both live and fixed cells provides experimental flexibility. While exhibiting higher photostability than Hoechst dyes, its potential for cytotoxicity with prolonged exposure necessitates careful optimization of staining conditions.

Performance Comparison: DRAQ5 vs. Alternatives

The selection of a nuclear stain is critical for accurate cell segmentation and subsequent data analysis in HCS. This section compares the key performance characteristics of DRAQ5 against the widely used nuclear stains Hoechst 33342 and DAPI.

FeatureDRAQ5Hoechst 33342DAPI
Excitation (nm) ~647~350~358
Emission (nm) ~697 (DNA-bound)~461 (DNA-bound)~461 (DNA-bound)
Cell Permeability Live and Fixed CellsLive and Fixed CellsFixed and Permeabilized Cells Only
Photostability HighModerateHigh
Cytotoxicity Can be cytotoxic at higher concentrations and with prolonged exposureLess cytotoxic at optimal concentrationsNot applicable for live cells
Multiplexing Ideal for multiplexing with green/red fluorophores (e.g., GFP, RFP)Potential for spectral overlap with blue/green fluorophoresPotential for spectral overlap with blue/green fluorophores
Signal-to-Noise Ratio HighHighHigh

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Protocol 1: Live-Cell Nuclear Staining for High-Content Screening

This protocol outlines the procedure for staining living cells with DRAQ5 and Hoechst 33342 for subsequent analysis on an HCS platform.

Materials:

  • Cells cultured in HCS-compatible microplates

  • Complete cell culture medium

  • DRAQ5 (5 mM stock solution)

  • Hoechst 33342 (10 mg/mL stock solution)

  • Phosphate-Buffered Saline (PBS)

Procedure for DRAQ5 Staining:

  • Prepare a working solution of DRAQ5 in complete culture medium to a final concentration of 1-5 µM. The optimal concentration should be determined empirically for each cell type.

  • Remove the existing culture medium from the cells.

  • Add the DRAQ5 staining solution to each well.

  • Incubate the plate at 37°C for 15-30 minutes.

  • Image the cells directly without a wash step. For time-lapse imaging, DRAQ5 can be included in the assay medium at a lower concentration (e.g., 1 µM) for the duration of the experiment (typically 0.5 - 3 hours).

Procedure for Hoechst 33342 Staining:

  • Prepare a working solution of Hoechst 33342 in complete culture medium to a final concentration of 0.1-1 µg/mL.

  • Remove the existing culture medium from the cells.

  • Add the Hoechst 33342 staining solution to each well.

  • Incubate the plate at 37°C for 5-15 minutes.

  • The cells can be imaged directly in the staining solution or after washing with fresh medium.

Protocol 2: Fixed-Cell Nuclear Staining for High-Content Screening

This protocol describes the staining of fixed cells with DRAQ5 and DAPI.

Materials:

  • Cells cultured in HCS-compatible microplates

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (for permeabilization, if required for other targets)

  • DRAQ5 (5 mM stock solution)

  • DAPI (1 mg/mL stock solution)

  • Phosphate-Buffered Saline (PBS)

Procedure for DRAQ5 Staining:

  • Fix cells with 4% PFA for 15 minutes at room temperature.

  • Wash the cells twice with PBS.

  • (Optional) Permeabilize cells with 0.1% Triton X-100 for 10 minutes if intracellular targets are to be stained.

  • Wash the cells twice with PBS.

  • Prepare a 5 µM working solution of DRAQ5 in PBS.

  • Incubate the cells with the DRAQ5 solution for 5-15 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS before imaging.

Procedure for DAPI Staining:

  • Fix and permeabilize cells as described above.

  • Prepare a DAPI working solution in PBS at a final concentration of 1-5 µg/mL.

  • Incubate the cells with the DAPI solution for 5-10 minutes at room temperature, protected from light.

  • Wash the cells twice with PBS before imaging.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key decision-making processes and experimental workflows for nuclear staining in HCS.

G cluster_0 Stain Selection Workflow start Start: Select Nuclear Stain q1 Live or Fixed Cells? start->q1 q2 Long-Term Imaging (>2h)? q1->q2 Live dapi Choose DAPI q1->dapi Fixed q3 Multiplexing with GFP/RFP? q2->q3 No draq5 Choose DRAQ5 q2->draq5 Yes q3->draq5 Yes hoechst Choose Hoechst 33342 q3->hoechst No

A decision tree to guide the selection of a nuclear stain.

G cluster_1 Live-Cell Staining Workflow cluster_2 Fixed-Cell Staining Workflow live_start Culture Cells in Microplate add_stain Add DRAQ5 or Hoechst in complete medium live_start->add_stain incubate Incubate at 37°C add_stain->incubate image High-Content Imaging incubate->image fixed_start Culture and Fix Cells permeabilize (Optional) Permeabilize fixed_start->permeabilize add_fixed_stain Add DRAQ5 or DAPI in PBS permeabilize->add_fixed_stain incubate_rt Incubate at RT add_fixed_stain->incubate_rt wash Wash with PBS incubate_rt->wash fixed_image High-Content Imaging wash->fixed_image

Generalized workflows for live and fixed-cell nuclear staining.

Discussion and Recommendations

DRAQ5's far-red emission spectrum is a significant advantage in multiplexed HCS assays, as it minimizes spectral overlap with commonly used fluorescent proteins like GFP and RFP, and other fluorophores emitting in the blue, green, and red regions of the spectrum. This allows for more complex experimental designs and cleaner data acquisition.

For live-cell imaging, particularly long-term studies, DRAQ5's high photostability is a key benefit. However, researchers must be mindful of its potential cytotoxicity. Studies have shown that prolonged exposure to DRAQ5 can induce a DNA damage response and affect cell cycle progression. Therefore, it is crucial to use the lowest effective concentration and the shortest possible incubation time. For short-term live-cell experiments (under 2 hours), the cytotoxic effects are generally minimal.

In contrast, Hoechst 33342 is often preferred for routine nuclear counterstaining in short-term live-cell and fixed-cell experiments due to its lower cytotoxicity at optimal concentrations. However, its UV excitation can be phototoxic to cells, and its photostability is moderate compared to DRAQ5. DAPI remains a reliable and cost-effective choice for fixed-cell applications, offering high photostability, but it is not suitable for live-cell imaging.

Recommendations for Validation:

  • Titration: Always perform a concentration titration of DRAQ5 (and any nuclear stain) to determine the optimal concentration that provides a bright signal with minimal impact on cell health for your specific cell type and assay duration.

  • Cytotoxicity Assessment: For live-cell assays, validate the chosen DRAQ5 concentration and incubation time by performing a parallel cytotoxicity assay (e.g., using a viability dye like Calcein AM or by monitoring cell proliferation over time).

  • Multiplexing Compatibility: When designing multiplexed assays, confirm the spectral compatibility of DRAQ5 with all other fluorophores in your panel using your specific imaging system and filter sets to avoid any potential bleed-through.

By carefully considering the experimental requirements and performing appropriate validation steps, researchers can successfully leverage the unique advantages of DRAQ5 for robust and reliable automated high-content screening.

assessing DRAQ5 performance in different cell fixation methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of nuclear stain is critical for accurate and reproducible results in cell-based assays. DRAQ5, a far-red fluorescent DNA dye, offers a versatile option for nuclear counterstaining in both live and fixed cells.[1][2] Its compatibility with a wide range of fixation methods makes it a valuable tool for various applications, from immunofluorescence microscopy to high-content screening.[3][4] This guide provides a comprehensive comparison of DRAQ5 performance across different cell fixation methods, supported by experimental protocols and data.

Performance Comparison of DRAQ5 with Common Fixation Methods

DRAQ5 has been successfully used with a variety of common fixatives, including formaldehyde (B43269), methanol (B129727), and acetone.[4] The choice of fixation method can influence staining intensity, nuclear morphology, and compatibility with other fluorescent probes.

FeatureFormaldehyde (4%)Methanol (Cold)Acetone (Cold)One-Step Fix & Stain (Formaldehyde + DRAQ5)
Mechanism of Action Cross-linkingPrecipitating/DenaturingPrecipitating/DenaturingCross-linking
DRAQ5 Staining Intensity Bright and specificBright, may have slightly higher backgroundBright, can cause cell shrinkageConvenient, with good signal intensity
Nuclear Morphology Preservation ExcellentGood, may alter chromatin structureFair, can cause significant shrinkageExcellent
Compatibility with Immunofluorescence HighHigh, epitope masking is less commonModerate, can extract some antigensHigh
Photostability HighHighHighHigh
Protocol Simplicity Multi-stepMulti-stepMulti-stepSingle-step

Key Considerations for Choosing a Fixation Method

  • Formaldehyde: As a cross-linking fixative, formaldehyde is excellent for preserving cellular structure and is highly compatible with subsequent immunofluorescence staining.[5] It is the recommended method when precise morphological analysis is critical.

  • Methanol: This precipitating fixative can be advantageous as it simultaneously fixes and permeabilizes the cells. It is often a good choice when working with certain antibodies where formaldehyde fixation might mask the epitope.

  • One-Step Fix & Stain: For high-throughput screening and experiments with fluorescent proteins like GFP, a combined fixation and staining protocol using formaldehyde and DRAQ5 offers a simplified and efficient workflow.[5]

Experimental Protocols

Standard Formaldehyde Fixation and DRAQ5 Staining

This protocol is suitable for immunofluorescence applications where preservation of cellular morphology is paramount.

  • Cell Preparation: Culture cells on coverslips or imaging plates to the desired confluency.

  • Washing: Gently wash the cells twice with Phosphate-Buffered Saline (PBS).

  • Fixation: Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (Optional): If performing immunofluorescence for intracellular targets, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking (for Immunofluorescence): If staining with antibodies, block with an appropriate blocking buffer for 1 hour at room temperature.

  • Primary and Secondary Antibody Incubation (for Immunofluorescence): Incubate with primary and secondary antibodies according to the manufacturer's protocols.

  • DRAQ5 Staining: Dilute DRAQ5 to a final concentration of 5 µM in PBS. Incubate for 5-15 minutes at room temperature, protected from light.[6]

  • Washing: Wash the cells twice with PBS.

  • Mounting: Mount the coverslips with an appropriate mounting medium.

Cold Methanol Fixation and DRAQ5 Staining

This protocol is a good alternative to formaldehyde and can be beneficial for certain antibody-antigen interactions.

  • Cell Preparation: Culture cells on coverslips or imaging plates.

  • Washing: Gently wash the cells once with PBS.

  • Fixation: Add ice-cold 100% methanol to the cells and incubate for 10 minutes at -20°C.

  • Washing: Gently wash the cells three times with PBS for 5 minutes each.

  • Blocking, Antibody Incubation, and DRAQ5 Staining: Follow steps 7-11 from the Standard Formaldehyde Fixation protocol.

One-Step Fixation and Staining Protocol

This streamlined protocol is ideal for high-content screening and studies involving fluorescently tagged proteins.[5]

  • Cell Preparation: Culture cells in imaging plates.

  • Preparation of Staining Solution: Prepare a solution containing 8% formaldehyde and 10 µM DRAQ5 in PBS.[5]

  • Fixation and Staining: Remove the culture medium and add the one-step fix and stain solution to the cells. Incubate for 15-20 minutes at room temperature, protected from light.

  • Washing: Gently wash the cells three times with PBS.

  • Imaging: The cells are now ready for imaging.

Visualizing Experimental Workflows

To better illustrate the experimental processes, the following diagrams were generated using the DOT language.

G cluster_0 Standard Immunofluorescence Workflow with DRAQ5 A Cell Seeding B Fixation (e.g., 4% Formaldehyde) A->B C Permeabilization (e.g., 0.1% Triton X-100) B->C D Blocking C->D E Primary Antibody Incubation D->E F Secondary Antibody Incubation E->F G DRAQ5 Counterstaining F->G H Imaging G->H

Caption: A standard workflow for immunofluorescence incorporating DRAQ5.

G cluster_1 One-Step Fix & Stain Workflow I Cell Seeding J One-Step Fix & Stain (Formaldehyde + DRAQ5) I->J K Washing J->K L Imaging K->L

Caption: A streamlined workflow for simultaneous fixation and nuclear staining.

Conclusion

DRAQ5 is a robust and versatile far-red nuclear stain that is compatible with a variety of cell fixation methods. Its unique spectral properties make it an excellent choice for multiplex imaging experiments, minimizing spectral overlap with other common fluorophores.[6] By understanding the nuances of each fixation protocol, researchers can optimize their experiments to achieve high-quality, reproducible data for a wide range of cell-based assays. The choice between formaldehyde, methanol, or a combined approach will depend on the specific experimental needs, including the importance of morphological preservation and the nature of the target antigens.

References

A Comparative Guide to Utilizing DRAQ5 with FITC and RPE-Labeled Antibodies in Multicolor Flow Cytometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of multicolor flow cytometry, the precise identification of nucleated cells is paramount for accurate data analysis. This guide provides a comprehensive comparison of DRAQ5, a far-red fluorescent DNA dye, for use in combination with two of the most common fluorochromes in flow cytometry: fluorescein (B123965) isothiocyanate (FITC) and R-phycoerythrin (R-PE). This guide will delve into the spectral properties, performance characteristics, and detailed experimental protocols, offering supporting data to facilitate informed decisions in your research.

At a Glance: Key Performance Characteristics

The primary advantage of incorporating DRAQ5 into a flow cytometry panel with FITC and R-PE lies in its spectral separation. Emitting in the far-red spectrum, DRAQ5's signal is well-removed from the green and orange emissions of FITC and R-PE, respectively. This minimal spectral overlap obviates the need for fluorescence compensation, simplifying experimental setup and data analysis.

FeatureDRAQ5FITC (Fluorescein Isothiocyanate)R-PE (R-Phycoerythrin)
Excitation Max ~646 nm (sub-optimal excitation at 488 nm)[1][2][3]~495 nm~496, 546, 565 nm
Emission Max ~697 nm (when bound to dsDNA)[1][4]~519 nm~578 nm
Laser Line 488 nm, 633/647 nm[1][5]488 nm488 nm, 561 nm
Quantum Yield Low (~0.003-0.004)[6]0.920.84
Brightness ModerateBrightVery Bright
Compensation Not required with FITC and R-PE[2][7]Not applicableNot applicable
Cell Permeability Live and fixed cells[1][5]Requires cell permeabilization for intracellular targetsRequires cell permeabilization for intracellular targets
Wash Steps Not required[1][2]RequiredRequired
RNase Treatment Not required[2][8]Not applicableNot applicable
Cytotoxicity Can be cytotoxic in long-term studies[9]LowLow

Principles of Spectral Compatibility

The successful simultaneous detection of multiple fluorochromes hinges on their spectral separation. The following diagram illustrates the distinct excitation and emission spectra of DRAQ5, FITC, and R-PE, highlighting the minimal overlap that makes this combination advantageous.

cluster_0 Excitation & Emission Spectra cluster_1 Signal Detection 488nm Laser 488nm Laser FITC FITC 488nm Laser->FITC excites RPE RPE 488nm Laser->RPE excites DRAQ5_sub DRAQ5 (sub-optimal) 488nm Laser->DRAQ5_sub excites FITC_emission FITC Emission (~519nm) FITC->FITC_emission emits RPE_emission R-PE Emission (~578nm) RPE->RPE_emission emits DRAQ5_emission DRAQ5 Emission (~697nm) DRAQ5_sub->DRAQ5_emission emits 633/647nm Laser 633/647nm Laser DRAQ5_opt DRAQ5 (optimal) 633/647nm Laser->DRAQ5_opt excites DRAQ5_opt->DRAQ5_emission emits

Spectral compatibility of DRAQ5, FITC, and R-PE.

Experimental Workflow

A typical workflow for a three-color flow cytometry experiment involving surface marker staining with FITC and R-PE conjugated antibodies followed by nuclear staining with DRAQ5 is outlined below.

A Cell Preparation (Single Cell Suspension) B Surface Staining (FITC & R-PE Antibodies) A->B C Wash B->C D Nuclear Staining (DRAQ5) C->D E Flow Cytometry Acquisition D->E F Data Analysis E->F

Three-color flow cytometry experimental workflow.

Detailed Experimental Protocol

This protocol provides a general framework for staining cells with FITC- and R-PE-conjugated antibodies and DRAQ5. Optimal concentrations and incubation times should be determined empirically for each cell type and antibody.

Materials:

  • Cells of interest

  • Phosphate-Buffered Saline (PBS)

  • Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)

  • FITC-conjugated antibody

  • R-PE-conjugated antibody

  • DRAQ5™ (5mM stock solution)

  • Flow cytometer equipped with a 488 nm laser and appropriate detectors for FITC, R-PE, and DRAQ5.

Procedure:

  • Cell Preparation:

    • Harvest cells and prepare a single-cell suspension at a concentration of 1 x 10⁶ cells/mL in ice-cold Flow Cytometry Staining Buffer.

  • Surface Staining:

    • Aliquot 100 µL of the cell suspension into flow cytometry tubes.

    • Add the predetermined optimal concentration of FITC- and R-PE-conjugated antibodies to the respective tubes.

    • Incubate for 20-30 minutes at 4°C in the dark.

  • Wash:

    • Add 1-2 mL of Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C.

    • Carefully decant the supernatant.

    • Resuspend the cell pellet in 500 µL of Flow Cytometry Staining Buffer.

  • Nuclear Staining:

    • Prepare a working solution of DRAQ5. A final concentration of 5-20 µM is generally recommended for flow cytometry.[2] For example, to achieve a 10 µM final concentration in 500 µL, add 1 µL of 5 mM DRAQ5 stock solution.

    • Add the DRAQ5 working solution to the cell suspension.

    • Incubate for 5-15 minutes at room temperature, protected from light.[5][10] Staining can be accelerated at 37°C (1-3 minutes).[1][3] No washing step is required after DRAQ5 staining.[1][2]

  • Flow Cytometry Acquisition:

    • Acquire events on the flow cytometer.

    • Use the 488 nm laser to excite FITC and R-PE. DRAQ5 can be sub-optimally excited by the 488 nm laser or optimally by a 633/647 nm laser if available.[1]

    • Collect FITC fluorescence in a detector with a bandpass filter around 530 nm (e.g., 530/30).

    • Collect R-PE fluorescence in a detector with a bandpass filter around 575 nm (e.g., 585/42).

    • Collect DRAQ5 fluorescence in a far-red detector with a longpass or bandpass filter above 665 nm (e.g., 695LP or 780/60).[1][3]

  • Data Analysis:

    • Gate on the population of interest based on forward and side scatter.

    • Analyze the expression of the surface markers on the FITC and R-PE channels.

    • Use the DRAQ5 signal to identify and gate on nucleated cells.

Performance and Advantages of the DRAQ5, FITC, and R-PE Combination

The primary advantage of this combination is the elimination of compensation . Due to the significant separation between the emission spectrum of DRAQ5 and those of FITC and R-PE, there is minimal to no spectral overlap.[1][2][7] This simplifies the experimental setup and avoids the potential for data analysis errors that can arise from improper compensation.

Additional benefits of using DRAQ5 include:

  • Live and Fixed Cell Compatibility: DRAQ5 can readily penetrate the membranes of both live and fixed cells, offering flexibility in experimental design.[1][5]

  • No-Wash Protocol: Stained cells can be analyzed directly without the need for washing, saving time and minimizing cell loss.[1][2]

  • No RNase Treatment Required: DRAQ5 is specific for dsDNA, eliminating the need for RNase treatment to remove RNA-associated background fluorescence.[2][8]

Considerations and Alternatives

While DRAQ5 offers significant advantages, it is important to consider its potential for cytotoxicity in long-term live-cell imaging studies .[9] For experiments requiring extended observation, alternative nuclear stains should be considered.

Alternative Nuclear Stains:

  • RedDot™1: A far-red nuclear stain with similar spectral properties to DRAQ5, making it a viable alternative for use with FITC and R-PE.[11][12] It is also suitable for live cells but can exhibit toxicity over time.[11][13]

  • Hoechst 33342: A commonly used blue-fluorescent nuclear stain for live and fixed cells.[14] However, its emission spectrum can overlap with FITC, potentially requiring compensation. It also requires a UV or violet laser for excitation, which may not be available on all flow cytometers.[14]

The choice of nuclear stain will ultimately depend on the specific requirements of the experiment, including the available instrumentation and the need for long-term cell viability.

Conclusion

The combination of DRAQ5 with FITC and R-PE-labeled antibodies offers a robust and straightforward approach for multicolor flow cytometry. The key advantage of minimal spectral overlap, which eliminates the need for compensation, simplifies experimental design and data analysis, making it an excellent choice for researchers seeking to accurately identify nucleated cells while simultaneously analyzing surface marker expression. Careful consideration of the experimental duration and cell viability requirements will guide the selection of DRAQ5 or a suitable alternative for your specific research needs.

References

Safety Operating Guide

Proper Disposal of DRAQ5™ Dye: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Procedures for the Far-Red Fluorescent DNA Dye, DRAQ5™

For researchers, scientists, and drug development professionals utilizing the far-red fluorescent DNA dye DRAQ5™, adherence to proper disposal protocols is critical to ensure laboratory safety and environmental protection. DRAQ5™ is classified as a hazardous substance, and its handling and disposal require strict observance of safety guidelines. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to facilitate the safe management of DRAQ5™ waste.

Immediate Safety and Handling Precautions

Before handling DRAQ5™, it is imperative to be familiar with its potential hazards. The dye is known to cause skin, eye, and respiratory irritation.[1] Some safety data sheets also indicate that it is cytotoxic and a suspected mutagen. Therefore, appropriate personal protective equipment (PPE) must be worn at all times.

Hazard and Precaution Summary
Identified Hazards Skin Irritant, Serious Eye Irritant, Respiratory Irritant, Cytotoxic, Suspected Mutagen.[1]
Personal Protective Equipment (PPE) Wear protective gloves, protective clothing, eye protection (safety goggles), and face protection.[1]
Handling Avoid contact with skin and eyes. Wash hands thoroughly after handling.[1]
Storage Store at 4°C. Do not freeze.[2]
In Case of a Spill Wear appropriate PPE. Wipe or mop up the spill and place the material in a designated, sealed container for disposal.[2]

DRAQ5™ Waste Disposal Workflow

The proper disposal of DRAQ5™ follows the general protocol for cytotoxic and hazardous chemical waste. The primary principle is to segregate, securely contain, and clearly label the waste for collection by a certified hazardous waste disposal service. Incineration is the preferred method of disposal for cytotoxic waste.

DRAQ5_Disposal_Workflow cluster_lab In the Laboratory cluster_disposal Disposal Pathway A Step 1: Segregate Waste - Liquid DRAQ5™ waste - Contaminated solids (e.g., tips, tubes, gloves) B Step 2: Contain Waste - Use designated, leak-proof, and clearly labeled hazardous waste containers. A->B C Step 3: Label Container - Affix a hazardous waste label. - Clearly identify contents: 'Hazardous Waste - Cytotoxic' and 'DRAQ5™'. B->C D Step 4: Store Securely - Store in a designated hazardous waste accumulation area. C->D Transfer to Storage E Step 5: Professional Disposal - Arrange for pickup by a licensed hazardous waste disposal company. D->E F Step 6: Incineration - Waste is transported for high-temperature incineration. E->F

A flowchart illustrating the step-by-step procedure for the safe disposal of DRAQ5™ waste.

Detailed Disposal Procedures

Due to its classification as a cytotoxic agent, DRAQ5™ waste must not be disposed of down the drain or in general laboratory trash. The following step-by-step procedures should be followed:

1. Segregation of Waste:

  • Liquid Waste: All solutions containing DRAQ5™, including staining solutions and wash buffers, should be collected in a designated, leak-proof hazardous waste container.

  • Solid Waste: Any materials that have come into contact with DRAQ5™, such as pipette tips, centrifuge tubes, gloves, and bench paper, must be considered contaminated and collected separately in a designated hazardous waste container for solids.

2. Waste Containment:

  • Use containers that are compatible with the chemical waste. For liquid waste, this is typically a robust, screw-capped plastic container.

  • Ensure containers are kept closed except when adding waste.

  • Do not overfill containers; it is recommended to fill to no more than 80% capacity to prevent spills.

3. Labeling:

  • All waste containers must be clearly labeled as "Hazardous Waste" and "Cytotoxic."

  • The label should also specifically identify the contents, including "DRAQ5™ dye" and any other hazardous chemicals present in the waste stream.

  • Include the date when the waste was first added to the container.

4. Storage and Collection:

  • Store sealed and labeled waste containers in a designated, secure area away from general laboratory traffic until they are collected.

  • Follow your institution's specific guidelines for hazardous waste storage and pickup schedules.

5. Professional Disposal:

  • The disposal of cytotoxic waste is regulated and must be handled by a licensed hazardous waste management company.[3][4][5] These specialized services ensure that the waste is transported and destroyed in a compliant and environmentally sound manner, typically through high-temperature incineration.[5]

Important Considerations:

  • Regulatory Compliance: Always adhere to your local, state, and federal regulations for hazardous waste disposal.[3] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

  • Deactivation: While some chemical waste can be neutralized or deactivated in the lab prior to disposal, there are no readily available and verified protocols for the chemical deactivation of DRAQ5™ for disposal purposes. Therefore, treatment as cytotoxic hazardous waste is the required procedure.

  • Training: Ensure all laboratory personnel handling DRAQ5™ are trained on these disposal procedures and are aware of the associated hazards.

References

Safeguarding Your Research: A Comprehensive Guide to Handling DRAQ5 Dye

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the far-red fluorescent DNA dye, DRAQ5, ensuring personal safety and proper handling is paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

DRAQ5 is classified as a substance that can cause skin and serious eye irritation, and may lead to respiratory irritation.[1][2][3][4] As a DNA binding agent, it is also considered potentially mutagenic.[5] Adherence to the following personal protective equipment (PPE) guidelines is mandatory to minimize exposure and ensure safety.

Personal Protective Equipment (PPE)Specifications and Use
Hand Protection Wear suitable chemical-resistant gloves (e.g., nitrile rubber).[2][6] Always inspect gloves for integrity before use. Remove and replace gloves immediately if they become contaminated. Do not touch surfaces like doorknobs, phones, or keyboards with gloved hands.[7][8]
Eye and Face Protection Wear safety glasses with side shields or chemical safety goggles.[2][6][9][10] If there is a splash hazard, a face shield should be used in addition to goggles.[2]
Skin and Body Protection A buttoned laboratory coat must be worn to protect against skin contact.[6][9][10] Ensure that legs are covered with long pants and wear closed-toe shoes.[8][11]
Respiratory Protection Use only in a well-ventilated area.[1][4] If working with aerosols or in an area with insufficient ventilation, a NIOSH-approved respirator may be necessary based on a formal risk assessment.[12]

Operational Plan: Step-by-Step Handling Protocol

Proper handling of DRAQ5 is crucial from preparation to post-application. The following protocol outlines the necessary steps for safe usage.

1. Preparation and Pre-Handling:

  • Read the Safety Data Sheet (SDS) thoroughly before use.[9][10][13]

  • Ensure the work area is clean and uncluttered.

  • Verify that a functioning eyewash station and safety shower are readily accessible.

  • Don all required PPE as specified in the table above.

2. Handling and Application:

  • Avoid direct contact with the skin and eyes.[3]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1][4]

  • When diluting, handle the concentrated stock solution with care. Recommended working concentrations are typically between 5-20 µM.[1][14]

  • After handling, wash hands and any exposed skin thoroughly.[1][2][3][4]

3. In Case of Exposure:

  • Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[1][2][3][4]

  • Skin Contact: Take off contaminated clothing immediately. Wash the affected area with plenty of water. If skin irritation occurs, get medical advice.[1][2][4]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4]

  • Ingestion: If conscious, wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[12]

Disposal Plan: Managing DRAQ5 Waste

Proper disposal of DRAQ5 and contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection: All solutions containing DRAQ5 and any materials that have come into contact with the dye (e.g., pipette tips, gloves, flasks) should be collected in a designated, sealed, and clearly labeled hazardous waste container.

  • Disposal Regulations: Dispose of this material and its container at a hazardous or special waste collection point.[2] Follow all federal, state, and local regulations for the disposal of cytotoxic and chemical waste.[6]

  • Decontamination of Surfaces: Non-porous surfaces can be decontaminated using 70% methanol (B129727) in water.[6] For spills, absorb the liquid with an inert material and place it in the hazardous waste container. Wash the spill area with soap and water.[6][12]

Experimental Workflow for Safe DRAQ5 Handling

The following diagram illustrates the logical workflow for the safe handling of DRAQ5, from initial preparation to final disposal.

DRAQ5_Handling_Workflow DRAQ5 Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal A Read SDS B Don PPE: - Lab Coat - Gloves - Eye Protection A->B C Prepare Work Area B->C D Dilute/Use DRAQ5 in Ventilated Area C->D Proceed to Handling E Perform Experiment D->E F Decontaminate Work Surfaces E->F Experiment Complete I Collect Contaminated Waste in Labeled Container E->I G Doff PPE F->G H Wash Hands Thoroughly G->H J Dispose According to Institutional Guidelines H->J End of Process I->J

Caption: Workflow for the safe handling of DRAQ5 dye.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.